3-formyl-1H-indole-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZKENGRJYLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610497 | |
| Record name | 3-Formyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467451-63-4 | |
| Record name | 3-Formyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile (CAS: 467451-63-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its characteristic spectroscopic signature. Furthermore, this guide examines the reactivity of its constituent functional groups and discusses its applications as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its formyl and nitrile moieties. The electron-withdrawing nature of the nitrile group at the 7-position and the synthetically versatile aldehyde at the 3-position make this molecule a highly sought-after precursor for the synthesis of complex heterocyclic systems.[3] Its structural motifs are found in molecules targeting a range of biological targets, including protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 467451-63-4 | [6] |
| Molecular Formula | C₁₀H₆N₂O | [6] |
| Molecular Weight | 170.17 g/mol | [6] |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Melting Point | Not available. For the related 3-formyl-1H-indole-5-carbonitrile: 248-253 °C | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol. Sparingly soluble in non-polar solvents and water. | General knowledge |
| XLogP3 | 1.85208 | [7] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that typically begins with a suitably substituted indole precursor. The key transformation is the introduction of the formyl group at the C3 position, which is most effectively achieved via the Vilsmeier-Haack reaction.[8][9][10]
Synthesis of the Precursor: 1H-indole-7-carbonitrile
The synthesis of the starting material, 1H-indole-7-carbonitrile, can be approached from several routes. A common method involves the conversion of a 7-substituted indole, such as 7-bromoindole or 7-iodoindole.
Conceptual Synthetic Pathway from 7-Iodoindole:
Experimental Protocol: Cyanation of 7-Iodoindole (Adapted from similar transformations)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-iodoindole (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and ammonia to complex the copper salts. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-indole-7-carbonitrile.
Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indole.[8][9][10] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (commonly DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8]
Reaction Mechanism:
Experimental Protocol: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool anhydrous DMF (10 eq) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction with Indole: After the addition is complete, add a solution of 1H-indole-7-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium hydroxide until the mixture is alkaline (pH > 8).
-
Isolation and Purification: The product often precipitates upon basification. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[11]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and substituent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and formyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 11.0 - 12.0 | br s | - |
| H2 | 8.3 - 8.5 | s | - |
| H4 | 7.8 - 8.0 | d | ~8.0 |
| H5 | 7.2 - 7.4 | t | ~7.8 |
| H6 | 7.6 - 7.8 | d | ~7.5 |
| CHO | 9.9 - 10.1 | s | - |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 138 |
| C3 | 118 - 122 |
| C3a | 125 - 128 |
| C4 | 122 - 125 |
| C5 | 123 - 126 |
| C6 | 120 - 123 |
| C7 | 105 - 108 |
| C7a | 138 - 141 |
| CN | 117 - 120 |
| CHO | 184 - 187 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Broad |
| C≡N Stretch | 2220 - 2240 | Sharp, strong |
| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Two weak bands |
| Aromatic C=C Stretch | 1580 - 1620 | Medium to weak |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 171.0553
Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.
Reaction Scheme of Key Transformations:
Reactions at the Aldehyde Group
-
Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.
-
Oxidation: Oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate.
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, including amines to form imines (Schiff bases), and active methylene compounds in Knoevenagel condensations.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes at the 3-position.
Reactions at the Nitrile Group
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile group to a carboxylic acid.
-
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Applications in Kinase Inhibitor Synthesis
The indole-3-carbonitrile scaffold is a known pharmacophore in the design of protein kinase inhibitors.[3] For example, derivatives of 7-chloro-1H-indole-3-carbonitrile have been developed as potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases.[3][7] The 3-formyl group of the title compound can serve as a handle to introduce various side chains through the reactions described above, allowing for the exploration of the chemical space around the indole core to optimize binding affinity and selectivity for specific kinase targets.[2]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the safety precautions for closely related cyanoindoles should be followed.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of the indole-3-carbonitrile scaffold in the development of kinase inhibitors underscores the potential of this compound in future drug discovery efforts. This guide provides the essential technical information for researchers to effectively and safely utilize this important chemical intermediate.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
-
Kötz, J.; Schweda, S. I.; Meine, R.; Falke, H.; Kunick, C. 7-Iodo-1H-indole-3-carbonitrile. Molbank2015 , 2015 (4), M871. [Link]
-
Kharb, R.; Sharma, P. C.; Yar, M. S. Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry2011 , 26 (1), 1–21. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2000 , 355–659. [Link]
-
PubChem. 3-Formyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1 H and 13 C NMR NMR spectroscopic data for compounds 7 and 3. [Link]
-
ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Semantic Scholar. 7-Iodo-1H-indole-3-carbonitrile. [Link]
-
Al-Hussain, S. A.; Abu-Hassan, M. I.; Cooper, G. J. S. Indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances2021 , 11 (44), 27246–27271. [Link]
-
Engel, M.; St-Gallay, S. A.; Wätjen, W.; Kunick, C. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules2018 , 23 (10), 2469. [Link]
- Google Patents. Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
-
ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]
-
El-Faham, A.; Dahlous, K. A.; Al-Ostoot, F. H.; Al-Zahrani, F. A.; Al-Amshany, Z. M.; Siddiqui, M. R. H.; Wadaan, M. A. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2020 , 25 (1), 195. [Link]
-
University of Wisconsin-Madison. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ChemWhat. This compound. [Link]
-
Eco-Vector Journals Portal. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]
- Google Patents.
-
CASPRE. 13C NMR Predictor. [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
The Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Organic Syntheses. indole-3-aldehyde. [Link]
-
PubChem. 3-formyl-1H-indole-7-carboxylic Acid. [Link]
- Google Patents.
- Google Patents. 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
-
Organic Syntheses. indole-3-carbonitrile. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
National Center for Biotechnology Information. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]
-
PubChem. Indole derivatives as estrogen receptor degraders. [Link]
- Google Patents. Processes for production of indole compounds.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]
- 6. chemwhat.com [chemwhat.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. chemrxiv.org [chemrxiv.org]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. CASPRE [caspre.ca]
- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 3-Formyl-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-formyl-1H-indole-7-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1][2] This document details the fundamental physicochemical properties, outlines a robust synthetic methodology based on established chemical principles, explores the compound's reactivity, and discusses its potential applications as a versatile building block in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Core Physicochemical Properties
This compound is a small molecule featuring a bicyclic indole core, functionalized with a formyl group at the C3 position and a nitrile group at the C7 position. These functional groups are key to its reactivity and utility as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 467451-63-4 | [3][4] |
| Molecular Formula | C₁₀H₆N₂O | [3][4] |
| Molecular Weight | 170.17 g/mol | [3][4][5] |
| Exact Mass | 170.048012819 Da | [3][5] |
| InChIKey | WFXZKENGRJYLOG-UHFFFAOYSA-N | [3] |
| XLogP3 | 1.85208 | [3] |
| Appearance | Typically a powder | |
| Functional Groups | Aldehyde, Nitrile, Secondary Amine (indole NH) |
Synthesis and Mechanistic Rationale
The introduction of a formyl group at the C3 position of an indole ring is most effectively achieved via electrophilic substitution. The indole nucleus is electron-rich, with the C3 position being particularly nucleophilic and thus susceptible to formylation.
Recommended Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the industry-standard method for this transformation, offering high yields and regioselectivity.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a phosphoryl halide (e.g., phosphorus oxychloride, POCl₃) and a substituted amide (e.g., N,N-dimethylformamide, DMF).
Causality of Method Selection: This method is chosen for its reliability and the mild conditions required. The electrophile generated, the chloroiminium ion [(CH₃)₂N=CHCl]⁺, is reactive enough to attack the electron-rich indole ring but not so reactive as to cause widespread side reactions. The reaction proceeds with high selectivity for the C3 position due to the superior stability of the resulting cationic intermediate (the sigma complex or Meisenheimer complex).
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established literature for analogous compounds.[6] All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
1H-Indole-7-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1H-indole-7-carbonitrile (1 equivalent) in anhydrous DMF (approx. 5-10 volumes) and cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation & Addition: Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker of crushed ice and water. Basify the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is > 8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a valuable intermediate for further chemical elaboration.
-
The Formyl Group (Aldehyde): The aldehyde at C3 is the primary site for transformations. It readily participates in:
-
Schiff Base Formation: Condensation with primary amines to form imines, a critical reaction for creating linkers or probing biological targets.[6]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) to form C3-aminomethyl indoles.
-
Knoevenagel Condensation: Reaction with active methylene compounds, a key step in the synthesis of antibacterial indolyl alkenes.[8]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (3-carboxy-1H-indole-7-carbonitrile) or reduced to a primary alcohol (3-hydroxymethyl-1H-indole-7-carbonitrile).
-
-
The Nitrile Group: The nitrile at C7 is more robust but can be transformed under specific conditions:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (3-formyl-1H-indole-7-carboxylic acid).[9]
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (3-formyl-7-aminomethyl-1H-indole).
-
Caption: Key reactive pathways and applications.
Potential Applications in Drug Discovery
While specific biological data for this compound is nascent, the known activities of its structural isomer, 3-formyl-1H-indole-5-carbonitrile, provide a strong, rational basis for its potential applications. The indole scaffold itself is a cornerstone in medicinal chemistry, present in numerous natural products and approved drugs.[1]
Based on analogous structures, this compound is a promising starting material for the synthesis of compounds targeting a range of therapeutic areas:[8]
-
Oncology and Immunomodulation: As a reactant for synthesizing tryptophan dioxygenase (TDO) inhibitors, which are potential anticancer immunomodulators.[8]
-
Infectious Diseases: As a precursor for novel antifungal and antibacterial agents.[8]
-
Neuroscience: As a building block for inhibitors of Beta-secretase 1 (BACE-1), a key target in Alzheimer's disease research, and for the development of selective serotonin reuptake inhibitors (SSRIs).[8]
The unique electronic and steric properties conferred by the 7-cyano group, compared to the more studied 5-cyano isomer, may lead to novel structure-activity relationships (SAR) and improved pharmacological profiles.
Conclusion
This compound is a strategically important heterocyclic compound with well-defined physicochemical properties. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The presence of orthogonal and reactive formyl and nitrile groups makes it an exceptionally versatile building block for chemical library synthesis and lead optimization campaigns in drug discovery. Its potential application across oncology, infectious diseases, and neurology warrants further investigation by the scientific community.
References
-
PubChem. 3-formyl-1H-indole-7-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Formyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
ChemWhat. This compound CAS#: 467451-63-4. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]
-
ChemUniverse. Request A Quote - this compound. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
MDPI. 7-Iodo-1H-indole-3-carbonitrile. [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-formyl-1H-indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established spectroscopic principles and data from analogous indole derivatives to present a detailed, predictive characterization. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document serves as a valuable resource for researchers working with and synthesizing this and related indole structures, providing a foundational understanding of its spectroscopic signature.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in drug discovery. This compound, with its strategically placed formyl and cyano groups, presents a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. Understanding its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key functional groups and proton/carbon environments.
Caption: Molecular structure of this compound.
Synthesis Overview: The Vilsmeier-Haack Reaction
The introduction of a formyl group at the C3 position of an indole ring is commonly achieved through the Vilsmeier-Haack reaction.[3][4] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The electron-rich indole nucleus readily attacks the electrophilic Vilsmeier reagent, leading to formylation predominantly at the C3 position.[3]
Caption: Simplified workflow of the Vilsmeier-Haack formylation of indole.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons, the aldehyde proton, and the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N-H | ~12.5 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be significantly downfield due to hydrogen bonding. |
| Aldehyde-H | ~10.0 | Singlet | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |
| H2 | ~8.5 | Singlet | - | This proton at the C2 position is adjacent to the electron-withdrawing formyl group and the nitrogen atom, leading to a downfield shift. |
| H4 | ~8.2 | Doublet | ~8.0 | This aromatic proton is coupled to H5. |
| H5 | ~7.4 | Triplet | ~8.0 | This proton is coupled to both H4 and H6. |
| H6 | ~7.8 | Doublet | ~8.0 | This aromatic proton is coupled to H5. |
Interpretation: The most downfield signals are expected for the N-H and aldehyde protons due to their acidic nature and the deshielding effect of the adjacent heteroatoms and carbonyl group, respectively. The aromatic protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns (doublet, triplet, doublet) based on their coupling with neighboring protons. The singlet for the H2 proton is a key identifier for 3-substituted indoles.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | ~185 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| C≡N (Nitrile) | ~118 | The nitrile carbon has a characteristic chemical shift in this region. |
| C2 | ~138 | This carbon is adjacent to the nitrogen and the formyl-substituted carbon. |
| C3 | ~118 | The carbon bearing the formyl group. |
| C3a | ~125 | A quaternary carbon in the indole ring. |
| C4 | ~122 | Aromatic carbon. |
| C5 | ~124 | Aromatic carbon. |
| C6 | ~129 | Aromatic carbon. |
| C7 | ~105 | The carbon bearing the nitrile group. |
| C7a | ~137 | A quaternary carbon in the indole ring. |
Interpretation: The most downfield signal will correspond to the aldehyde carbonyl carbon. The nitrile carbon will also have a characteristic chemical shift. The remaining aromatic and indole ring carbons will appear in the typical aromatic region (100-140 ppm). The specific shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3400 - 3300 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C≡N (nitrile) | 2230 - 2210 | Stretching |
| C=O (aldehyde) | 1680 - 1660 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
Interpretation: The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile group (C≡N) stretch.[5] A strong carbonyl (C=O) stretching band for the aldehyde will also be prominent.[5] The N-H stretching vibration will appear as a broad band in the high-frequency region.[5] The presence of these key absorption bands provides strong evidence for the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₀H₆N₂O), the expected molecular weight is approximately 170.17 g/mol .[6]
| Ion | Predicted m/z | Notes |
| [M]⁺ | 170.05 | Molecular ion peak. |
| [M+H]⁺ | 171.06 | Protonated molecular ion, commonly observed in ESI-MS.[7] |
| [M-H]⁻ | 169.04 | Deprotonated molecular ion.[7] |
| [M-CHO]⁺ | 141.05 | Fragment corresponding to the loss of the formyl group. |
Interpretation: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 170 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 171 is likely to be the base peak. Fragmentation patterns, such as the loss of the formyl group (CHO), can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Conclusion
This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is critical for any researcher involved in the synthesis, purification, and application of this versatile indole derivative. The provided interpretations and data tables serve as a valuable reference for confirming the identity and purity of this compound in a laboratory setting.
References
- Smolecule. (n.d.). Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 467451-63-4. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
-
PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ATB. (n.d.). 3-Formyl-1H-indole-2-carboxylicacid. Retrieved from [Link]
-
ACS Publications. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
PubChem. (n.d.). 3-formyl-1h-indole-7-carboxylic acid. Retrieved from [Link]
Sources
Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-formyl-1H-indole-7-carbonitrile
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document offers a detailed interpretation of predicted spectral data, outlines field-proven experimental protocols for data acquisition, and provides a foundational understanding of the structural and electronic factors influencing the NMR characteristics of this molecule.
Introduction: The Role of NMR in the Structural Elucidation of Indole Derivatives
Indole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the molecular structure can be achieved.
This guide focuses on this compound, a molecule featuring key functional groups—an aldehyde and a nitrile—that significantly influence the electronic environment of the indole ring system. Understanding the NMR fingerprint of this compound is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental spectra in the public domain for this compound, this guide utilizes high-quality predicted NMR data as a foundational tool for analysis. These predictions are generated using advanced algorithms that consider the intricate electronic and steric effects of the substituents on the indole core.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the indole ring and the formyl group. The electron-withdrawing nature of the formyl and cyano groups significantly influences the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (NH) | ~12.5 | br s | - |
| H-2 | ~8.5 | s | - |
| H-4 | ~8.2 | d | J ≈ 8.0 Hz |
| H-5 | ~7.5 | t | J ≈ 7.8 Hz |
| H-6 | ~7.9 | d | J ≈ 7.5 Hz |
| CHO | ~10.0 | s | - |
Note: Predicted values are estimates and may vary slightly from experimental data. "br s" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.
Interpretation of the ¹H NMR Spectrum:
-
Indole NH (H-1): The proton on the nitrogen atom is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.
-
Indole H-2: This proton, located on the pyrrole ring adjacent to the nitrogen, is anticipated to be a singlet at approximately 8.5 ppm. The deshielding effect of the adjacent nitrogen and the overall aromatic system contributes to its downfield position.
-
Benzene Ring Protons (H-4, H-5, H-6): The protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns. H-4 and H-6 are expected to be doublets, while H-5 will be a triplet, arising from coupling to their respective neighbors. The electron-withdrawing cyano group at position 7 will deshield H-6 and H-5, while the fused pyrrole ring influences H-4.
-
Formyl Proton (CHO): The aldehyde proton is highly deshielded and will appear as a sharp singlet at a very downfield chemical shift, typically around 10.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the carbonyl and nitrile carbons will be particularly prominent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~120 |
| C-3a | ~138 |
| C-4 | ~125 |
| C-5 | ~124 |
| C-6 | ~128 |
| C-7 | ~105 |
| C-7a | ~135 |
| C=O (Formyl) | ~185 |
| CN (Nitrile) | ~118 |
Note: Predicted values are estimates and may vary from experimental data.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The formyl carbon will be the most downfield signal in the spectrum, appearing around 185 ppm, which is characteristic for aldehydes.
-
Indole Ring Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (approximately 105-140 ppm). The specific chemical shifts are influenced by the substituents. C-7, being directly attached to the electron-withdrawing cyano group, is expected to be relatively upfield for a quaternary carbon in this region. C-3 will also be influenced by the attached formyl group.
-
Nitrile Carbon (CN): The carbon of the cyano group will appear in a characteristic region around 118 ppm.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality experimental NMR data for this compound, a standardized and well-defined protocol is essential. The following section details a robust methodology for sample preparation and instrument setup.
Sample Preparation
The integrity of the NMR data is critically dependent on the quality of the sample preparation. The following workflow ensures optimal results.
Caption: Logical workflow for NMR spectral interpretation.
This systematic approach, potentially augmented with 2D NMR techniques like COSY, HSQC, and HMBC, provides multiple layers of confirmation, ensuring a high degree of confidence in the final structural assignment.
Conclusion
This technical guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By combining high-quality predicted data with established experimental protocols and a logical interpretation strategy, researchers can confidently characterize this important molecule. The principles and methodologies outlined herein are broadly applicable to the study of other substituted indole derivatives, serving as a valuable resource for the scientific community.
References
-
NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 11, 2026, from [Link]
-
NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 11, 2026, from [Link]
-
UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 11, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]
An In-Depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-formyl-1H-indole-7-carbonitrile. This heterocyclic compound, featuring a reactive aldehyde group and a nitrile moiety on the indole scaffold, is a valuable building block in medicinal chemistry and materials science. This document explores its synthesis, primarily through the Vilsmeier-Haack reaction, its characteristic reactivity, and its potential as a precursor for various biologically active molecules.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Functionalization of the indole ring allows for the fine-tuning of its biological and physical properties. This compound (Figure 1) is a bifunctional indole derivative that has garnered interest as a versatile intermediate. The presence of a formyl group at the electron-rich C-3 position and a cyano group at the C-7 position of the indole ring imparts unique reactivity and potential for elaboration into more complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis and drug development.
Figure 1. Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [3][4] |
| Molecular Weight | 170.17 g/mol | [3][4] |
| CAS Number | 467451-63-4 | [3][4] |
| Appearance | White to off-white crystalline powder (predicted) | [2] |
| Melting Point | 256-258 °C (for the 5-carbonitrile isomer) | [2] |
| Boiling Point | 429.6 °C at 760 mmHg (for the 5-carbonitrile isomer) | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | General chemical knowledge |
| Calculated XLogP3 | 1.85208 | [3] |
| Calculated Refractive Index | 1.674 | [3] |
Synthesis of this compound
The most common and efficient method for the introduction of a formyl group at the C-3 position of an indole ring is the Vilsmeier-Haack reaction .[3][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The starting material for the synthesis of this compound is 1H-indole-7-carbonitrile.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The key steps are:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Attack: The electron-rich C-3 position of the indole nucleus attacks the Vilsmeier reagent. The indole nitrogen's lone pair of electrons directs the substitution to this position.
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final 3-formylindole.
This method is highly regioselective for the C-3 position of indoles that are unsubstituted at this position, making it the preferred synthetic route.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile
The following is a generalized, step-by-step protocol based on standard Vilsmeier-Haack procedures for indoles. Researchers should optimize conditions for their specific setup.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Indole Addition: After the addition of POCl₃ is complete, add a solution of 1H-indole-7-carbonitrile in DMF dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This step hydrolyzes the intermediate iminium salt.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
Reactivity of the Aldehyde Group
The aldehyde group at the C-3 position is highly reactive and can participate in a variety of transformations:
-
Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, or with amines to form Schiff bases (imines).
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the side chain at the C-3 position, forming alkenes.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (3-hydroxymethyl-1H-indole-7-carbonitrile) using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid (1H-indole-3,7-dicarboxylic acid).
-
Morita-Baylis-Hillman Reaction: This reaction with activated alkenes can introduce a new functionalized side chain at the C-3 position.[6]
Reactivity of the Nitrile Group
The nitrile group at the C-7 position is less reactive than the aldehyde but can be transformed into other functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-formyl-1H-indole-7-carboxylic acid).
-
Reduction: Reduction of the nitrile group can afford the corresponding primary amine (3-formyl-7-(aminomethyl)-1H-indole).
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.
Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of similar indole derivatives.[7][8][9]
-
¹H NMR: The proton spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm). The indole N-H proton will appear as a broad singlet, also at a downfield region. The protons on the benzene and pyrrole rings will exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon spectrum will show a resonance for the aldehyde carbonyl carbon at a highly deshielded position (around 185-190 ppm). The nitrile carbon will also be in the downfield region. The other carbon signals will correspond to the indole ring system.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹). A sharp, medium-intensity band for the C≡N stretching of the nitrile group will be observed around 2220-2260 cm⁻¹. The N-H stretching of the indole will appear as a broad band in the region of 3200-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.17 g/mol ).
Applications in Research and Drug Discovery
Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][10] this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.
The aldehyde functionality allows for the introduction of various side chains and heterocyclic systems, which can modulate the biological activity of the resulting molecules. The nitrile group can also be a key pharmacophoric feature or a handle for further chemical modifications. For instance, indole-3-carbonitrile derivatives have been investigated as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy.[10]
Conclusion
This compound is a valuable and versatile bifunctional building block in organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its aldehyde and nitrile groups provide a rich platform for the development of novel heterocyclic compounds. The potential for this molecule to serve as a precursor to a wide range of biologically active agents makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock its potential.
References
-
Beilstein Journal of Organic Chemistry. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
-
PubChem. 3-Formyl-1H-indole-5-carbonitrile. [Link]
-
PubChem. 3-formyl-1H-indole-7-carboxylic Acid. [Link]
-
ChemWhat. This compound CAS#: 467451-63-4. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. [Link]
-
Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
PubChem. Indole-3-Carboxaldehyde. [Link]
-
National Center for Biotechnology Information. Umpolung Reactivity of Indole through Gold Catalysis. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. [Link]
-
ResearchGate. 1 H- and 13 C-NMR chemical shifts for compound 7. [Link]
-
The Automated Topology Builder (ATB) and Repository. 3-Formyl-1H-indole-2-carboxylicacid. [Link]
-
PubChem. Indole. [Link]
-
ACS Publications. Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. [Link]
-
PubChemLite. 3-formyl-1h-indole-7-carboxylic acid (C10H7NO3). [Link]
-
MDPI. 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
ResearchGate. FT-IR spectrum of control indole. [Link]
-
National Institute of Standards and Technology. Indole. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Enduring Legacy of a Heterocyclic Aldehyde: A Technical Guide to the Discovery and Application of Indole-3-Carboxaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carboxaldehyde (I3A), a seemingly simple heterocyclic aldehyde, stands at the crossroads of historical organic synthesis, natural product chemistry, and modern pharmacology. From its initial discovery rooted in the study of indigo dyes to its current prominence as a versatile scaffold in drug discovery, the journey of I3A and its derivatives is a testament to the enduring power of fundamental organic chemistry. This technical guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding biological significance of this pivotal molecule. We delve into the historical context of its first synthesis, provide detailed, field-proven protocols for its preparation and derivatization, and offer insights into the vast therapeutic potential of the resulting compounds, supported by quantitative data and mechanistic insights. This guide is designed to be a valuable resource for researchers and scientists, providing both a historical perspective and a practical toolkit for the synthesis and application of indole-3-carboxaldehyde derivatives in the ongoing quest for novel therapeutic agents.
A Historical Perspective: From Indigo to a Privileged Scaffold
The story of indole-3-carboxaldehyde is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. The indole core, first isolated in the 19th century, quickly captured the attention of chemists due to its presence in a wide array of natural products and biologically active molecules.
The first documented synthesis of indole-3-carboxaldehyde is credited to Ellinger in 1906, who employed the Reimer-Tiemann reaction on indole. This historically significant method involves the reaction of indole with chloroform in the presence of a strong base to introduce a formyl group, primarily at the C3 position. While groundbreaking for its time, the Reimer-Tiemann reaction for indoles often suffers from harsh reaction conditions and the formation of byproducts.
The advent of the Vilsmeier-Haack reaction marked a significant leap forward in the efficient and selective synthesis of indole-3-carboxaldehyde. This formylation reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), offers superior yields and regioselectivity for the electron-rich C3 position of the indole nucleus. The Vilsmeier-Haack reaction has since become the most widely adopted and reliable method for the preparation of indole-3-carboxaldehyde and its substituted analogs.
Synthetic Methodologies: A Practical Guide
The versatility of indole-3-carboxaldehyde as a synthetic intermediate stems from the reactivity of both the indole ring and the aldehyde functional group. This section provides detailed, step-by-step protocols for the synthesis of the parent compound and some of its key derivatives.
Synthesis of the Core Scaffold: Indole-3-Carboxaldehyde via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the cornerstone of indole-3-carboxaldehyde synthesis due to its high efficiency and regioselectivity. The causality behind its preference over methods like the Reimer-Tiemann reaction lies in the milder reaction conditions and the generation of a more selective electrophile, the Vilsmeier reagent (a chloroiminium ion), which preferentially attacks the electron-rich 3-position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol for recrystallization
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add freshly distilled POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. This in situ generates the Vilsmeier reagent.
-
Prepare a solution of indole in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent mixture, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cooled NaOH solution until the mixture is alkaline.
-
The product, indole-3-carboxaldehyde, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.
-
-
Self-Validation:
-
The expected product is a pale yellow to beige crystalline solid.
-
The melting point should be in the range of 194-198 °C.
-
Characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should confirm the presence of the aldehyde and indole functional groups.
-
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of indole-3-carboxaldehyde.
Derivatization of the Aldehyde Group: Expanding the Chemical Space
The aldehyde functionality of indole-3-carboxaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The condensation of indole-3-carboxaldehyde with primary amines readily forms Schiff bases (imines), which are themselves a class of biologically active compounds. This reaction is typically acid-catalyzed and proceeds with high efficiency.
Experimental Protocol: Synthesis of an Indole-3-carboxaldehyde Schiff Base
-
Materials:
-
Indole-3-carboxaldehyde
-
Substituted primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve indole-3-carboxaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a designated period (typically 2-4 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent if necessary.
-
-
Self-Validation:
-
Formation of the imine C=N bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.
-
The C=N stretching vibration in the IR spectrum is also a key diagnostic peak.
-
The Knoevenagel condensation of indole-3-carboxaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a straightforward route to α,β-unsaturated derivatives. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems.[1]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
Indole-3-carboxaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a flask, dissolve indole-3-carboxaldehyde and an equimolar amount of malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
The product, 2-(1H-indol-3-ylmethylene)malononitrile, will typically precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be purified by recrystallization if needed.
-
-
Self-Validation:
-
The ¹H NMR spectrum will show a characteristic singlet for the newly formed vinyl proton.
-
The IR spectrum will show a strong nitrile (C≡N) stretching band.
-
Biological Activities and Therapeutic Potential
Indole-3-carboxaldehyde and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The structural modifications, such as substitutions on the indole ring and transformations of the aldehyde group, allow for the fine-tuning of their pharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of indole-3-carboxaldehyde derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. For instance, certain Schiff base and chalcone derivatives of I3A have exhibited significant cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines.
Table 1: Anticancer Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| I3A-SB1 | Schiff Base | MCF-7 | 15.2 | [2] |
| I3A-CH1 | Chalcone | HCT-116 | 8.5 | [2] |
| I3A-HY1 | Hydrazone | HepG2 | 12.1 | [2] |
Diagram: General Strategy for Anticancer Drug Development with I3A
Caption: A generalized workflow for the development of anticancer agents from I3A.
Antimicrobial Activity
The indole nucleus is a common motif in many natural and synthetic antimicrobial agents. Derivatives of indole-3-carboxaldehyde have shown promising activity against a range of pathogenic bacteria and fungi. Schiff bases and hydrazone derivatives, in particular, have been extensively investigated for their antimicrobial potential.
Table 2: Antimicrobial Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| I3A-SB2 | Schiff Base | Staphylococcus aureus | 12.5 | [3] |
| I3A-SB3 | Schiff Base | Escherichia coli | 25 | [3] |
| I3A-HZ2 | Hydrazone | Candida albicans | 15.6 | [4] |
The antimicrobial activity of these derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with microbial enzyme function.
Spectroscopic and Physicochemical Properties
A thorough understanding of the spectroscopic and physicochemical properties of indole-3-carboxaldehyde is essential for its characterization and for predicting the properties of its derivatives.
Table 3: Key Spectroscopic and Physicochemical Data for Indole-3-carboxaldehyde
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Pale yellow to beige crystalline powder |
| Melting Point | 194-198 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30-8.09 (m, 2H, Ar-H), 7.56-7.20 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 185.3, 138.8, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8 |
| IR (KBr, cm⁻¹) | 3150 (N-H), 1650 (C=O), 1580, 1450 (C=C aromatic) |
Conclusion and Future Directions
From its historical roots in the study of natural dyes to its current status as a privileged scaffold in medicinal chemistry, indole-3-carboxaldehyde has proven to be a molecule of enduring significance. Its straightforward and efficient synthesis, coupled with the versatility of its aldehyde functionality, provides a robust platform for the generation of diverse chemical libraries. The broad spectrum of biological activities exhibited by its derivatives, including potent anticancer and antimicrobial effects, underscores the immense therapeutic potential held within this simple heterocyclic aldehyde.
Future research in this field will likely focus on the development of novel synthetic methodologies for the regioselective functionalization of the indole ring of I3A, further expanding the accessible chemical space. Moreover, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of I3A derivatives will be crucial for the rational design of next-generation therapeutic agents with enhanced potency and selectivity. The continued exploration of indole-3-carboxaldehyde and its derivatives promises to yield new and effective treatments for a wide range of human diseases.
References
- Ellinger, A. (1906). Über die Konstitution des Tryptophans und die Synthese des Indols. Berichte der deutschen chemischen Gesellschaft, 39(3), 2515-2524.
-
Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European journal of medicinal chemistry, 43(1), 160-165. [Link]
-
Organic Syntheses Procedure. indole-3-aldehyde. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Saeed, F. A., & Al-Ghamdi, A. M. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42299-42308. [Link]
-
PubChem. Indole-3-carboxaldehyde. [Link]
-
Unsalan, O., & Kucuk, M. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 54(5), 350-354. [Link]
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Al-Zaydi, K. M. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(2), 226. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure and bonding in 3-formyl-1H-indole-7-carbonitrile
An In-depth Technical Guide to the Structure and Bonding of 3-formyl-1H-indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This guide provides a detailed examination of this compound, a derivative poised for exploration in drug discovery. We delve into its molecular architecture, the electronic interplay of its functional groups, and the resultant bonding characteristics. This document synthesizes foundational chemical principles with established analytical methodologies to offer a comprehensive profile, complete with detailed experimental protocols for its synthesis and characterization. By presenting a multi-faceted analysis, from spectroscopic signatures to hypothetical crystallographic and computational data, we aim to equip researchers with the foundational knowledge required to harness the potential of this promising scaffold.
The Strategic Importance of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a privileged structure in drug discovery.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The versatility of the indole core allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. The molecule this compound (C₁₀H₆N₂O) represents a compelling example of a strategically substituted indole.[6][7][8][9] The presence of a formyl group at the C3 position and a carbonitrile group at the C7 position—both potent electron-withdrawing groups—significantly modulates the electronic character of the indole ring, offering unique opportunities for molecular interactions and further synthetic elaboration.
Molecular Structure and Electronic Landscape
The structure of this compound is defined by the planar indole ring system, with the aldehyde and nitrile functionalities appended to the pyrrolic and benzenoid rings, respectively.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes N1 [label="N1-H", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", pos="1.2,1.2!"]; C3 [label="C3", pos="1.5,0!"]; C3a [label="C3a", pos="0.5,-1.2!"]; C4 [label="C4", pos="1,-2.4!"]; C5 [label="C5", pos="0,-3.0!"]; C6 [label="C6", pos="-1,-2.4!"]; C7 [label="C7", pos="-1.5,-1.2!"]; C7a [label="C7a", pos="-0.5,0!"];
// Substituent atoms C_formyl [label="C", pos="2.8,0!"]; O_formyl [label="O", pos="3.5,0.8!"]; H_formyl [label="H", pos="3.3,-0.8!"]; C_nitrile [label="C", pos="-2.8,-1.2!"]; N_nitrile [label="N", pos="-3.8,-1.2!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C7a -- N1 [label=""]; C3a -- C7a [label=""];
// Double bonds C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; C6 -- C7 [style=double, len=1.5]; C7a -- C3a [style=double, len=1.5];
// Substituent bonds C3 -- C_formyl [label=""]; C_formyl -- O_formyl [label="", style=double, len=1.5]; C_formyl -- H_formyl [label=""]; C7 -- C_nitrile [label=""]; C_nitrile -- N_nitrile [label="", style=triple, len=1.0]; }
Caption: Molecular structure of this compound.
Electronic Effects and Resonance
The formyl (-CHO) and carbonitrile (-C≡N) groups are strongly electron-withdrawing. Their placement significantly influences the electron density distribution across the indole ring. The formyl group at C3 withdraws electron density from the pyrrole ring, while the carbonitrile at C7 affects the benzene portion. This electronic pull enhances the acidity of the N-H proton and deactivates the ring towards electrophilic substitution, while activating it for nucleophilic attack. This modulation is critical for its interaction with biological targets and for its reactivity in further chemical synthesis.
Intermolecular Interactions
In the solid state, this compound is expected to exhibit significant intermolecular hydrogen bonding. The indole N-H group can act as a hydrogen bond donor, while the oxygen of the formyl group and the nitrogen of the carbonitrile group can act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and can influence the molecule's physical properties, such as melting point and solubility.
Synthesis and Purification
A robust method for the preparation of this compound involves the Vilsmeier-Haack formylation of 1H-indole-7-carbonitrile. This well-established reaction provides a direct and efficient route to introduce a formyl group at the electron-rich C3 position of the indole ring.
dot digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
reagent [label="1H-Indole-7-carbonitrile"]; vilsmeier [label="Vilsmeier Reagent (POCl₃, DMF)", fillcolor="#FBBC05"]; reaction [label="Vilsmeier-Haack Reaction\n(0°C to RT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Aqueous Workup\n(NaOH solution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or Chromatography)"];
reagent -> reaction; vilsmeier -> reaction; reaction -> hydrolysis; hydrolysis -> product; product -> purification; }
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 1H-indole-7-carbonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 by the slow addition of aqueous sodium hydroxide solution.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield pure this compound.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10][11][12][13]
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~12.5 (s, 1H) | - |
| C2-H | ~8.5 (s, 1H) | ~138 |
| C3 | - | ~135 |
| C4-H | ~8.0 (d, J=7.5 Hz, 1H) | ~125 |
| C5-H | ~7.4 (t, J=7.8 Hz, 1H) | ~122 |
| C6-H | ~7.8 (d, J=8.0 Hz, 1H) | ~128 |
| C7 | - | ~105 |
| C3a | - | ~127 |
| C7a | - | ~137 |
| -CHO | ~10.1 (s, 1H) | ~185 |
| -C≡N | - | ~117 |
Note: s = singlet, d = doublet, t = triplet. J = coupling constant in Hz.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[14][15][16][17]
Table 2: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3050 - 3150 |
| C≡N (Nitrile) | Stretching | 2220 - 2240 |
| C=O (Aldehyde) | Stretching | 1670 - 1690 |
| Aromatic C=C | Stretching | 1580 - 1620 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.[18][19][20][21]
-
Expected Molecular Ion (M⁺): m/z = 170.17
-
Predicted Fragmentation: Key fragments would likely arise from the loss of CO (M-28), HCN (M-27), and further cleavage of the indole ring, consistent with fragmentation patterns of similar indole alkaloids.[18]
Hypothetical Crystallographic and Computational Analysis
Single-Crystal X-Ray Diffraction
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.[22][23][24][25]
Protocol: Single-Crystal Growth and Data Collection
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent mixture like ethyl acetate/hexane.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the collected data, solve the structure using direct methods, and refine the structural model against the diffraction data to obtain the final atomic coordinates and anisotropic displacement parameters.
Table 3: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~760 |
| Z | 4 |
| R-factor | < 0.05 |
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's optimized geometry, electronic properties, and reactivity, complementing experimental data.[26][27][28]
dot digraph "DFT_Workflow" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start [label="Initial Structure Generation\n(e.g., from 2D sketch)", fillcolor="#F1F3F4", fontcolor="#202124"]; opt [label="Geometry Optimization\n(e.g., B3LYP/6-31G*)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; freq [label="Frequency Calculation\n(Confirm minimum energy state)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prop [label="Property Calculation\n(MEP, HOMO/LUMO, NMR shifts)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis and Visualization", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> opt; opt -> freq; freq -> prop; prop -> analysis; }
Caption: Workflow for DFT-based computational analysis.
This computational approach can predict the molecular electrostatic potential (MEP) map, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding potential non-covalent interactions with biological macromolecules.
Potential in Drug Discovery
The unique electronic and structural features of this compound make it a compelling starting point for drug discovery programs. The aldehyde group at C3 is a versatile handle for further synthetic modifications, such as reductive amination or condensation reactions, allowing for the rapid generation of diverse chemical libraries. The electron-withdrawing nature of the substituents may enhance binding to specific biological targets. Given the broad activities of indole derivatives, this scaffold could be explored for applications in oncology, infectious diseases, and inflammatory conditions.[27][28][29]
Conclusion
This compound is a strategically functionalized indole with significant potential in medicinal chemistry. Its structure is characterized by a planar aromatic core with potent electron-withdrawing groups that dictate its electronic properties and reactivity. This guide has outlined a comprehensive approach to its synthesis and characterization, providing detailed protocols and predictive data based on established chemical principles. The combination of synthetic accessibility and unique electronic features positions this molecule as a valuable scaffold for the development of novel therapeutic agents.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PubMed Central. [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]
-
Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Semantic Scholar. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
-
Computational analysis of substituent effect on indole derivatives as potential antibacterial agents. ResearchGate. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
-
Synthesis of indole–quinoline–oxadiazoles: their anticancer potential and computational tubulin binding studies. ResearchGate. [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PubMed Central. [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]
-
FT-IR spectrum of control indole. ResearchGate. [Link]
-
1 H NMR spectra showing NH of indole moiety and aromatic protons of 1. ResearchGate. [Link]
-
This compound CAS#: 467451-63-4. ChemWhat. [Link]
-
This compound (C10H6N2O). PubChemLite. [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. [Link]
-
1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. PubMed. [Link]
-
Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. PubMed Central. [Link]
-
Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]
-
Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. ResearchGate. [Link]
-
3-formyl-1H-indole-7-carboxylic Acid. PubChem. [Link]
-
Heterocycles in Medicinal Chemistry. PubMed Central. [Link]
-
3-Formyl-1H-indole-5-carbonitrile. PubChem. [Link]
-
X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. eGyanKosh. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 6. echemi.com [echemi.com]
- 7. chemwhat.com [chemwhat.com]
- 8. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. copbela.org [copbela.org]
- 18. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. notulaebotanicae.ro [notulaebotanicae.ro]
- 22. mkuniversity.ac.in [mkuniversity.ac.in]
- 23. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic World of Indole Alkaloids: A Technical Guide for Researchers and Drug Developers
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Their intricate molecular architectures and profound pharmacological activities have captivated chemists and pharmacologists for centuries, leading to the development of life-saving medicines and invaluable research tools. This technical guide provides an in-depth exploration of the core principles of indole alkaloids and their derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
The Indole Nucleus: A Privileged Scaffold
The defining feature of this vast class of compounds is the indole nucleus, an aromatic heterocyclic organic structure consisting of a benzene ring fused to a pyrrole ring.[2] This seemingly simple bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution, a key step in the biosynthesis of many indole alkaloids.[3][4]
Classification: A Biosynthetic Blueprint
The immense structural diversity of indole alkaloids necessitates a systematic classification. The most widely accepted system is based on their biosynthetic origins, dividing them into two major groups: non-isoprenoid and isoprenoid indole alkaloids.[1][5]
Non-Isoprenoid Indole Alkaloids
These are the structurally simpler members of the family and are further subdivided into:
-
Simple Indole Derivatives: These are formed directly from the amino acid tryptophan, the universal precursor of all indole alkaloids.[1] Key examples include the neurotransmitter serotonin and the psychedelic compound psilocybin.
-
Simple β-carboline Derivatives: These alkaloids, such as harmine and harmaline, are formed through a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde or keto acid.[1]
-
Pyrroloindole Alkaloids: This small group is characterized by a pyrrolo[2,3-b]indole core, with physostigmine, an acetylcholinesterase inhibitor, being a prominent example.
Isoprenoid Indole Alkaloids
This is the largest and most complex class, characterized by the incorporation of one or more isoprene units, derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][5] They are further classified based on the number of isoprene units:
-
Hemiterpenoid Indole Alkaloids (C5): The ergot alkaloids, produced by fungi of the genus Claviceps, are the most well-known examples.
-
Monoterpenoid Indole Alkaloids (C10): This is the most abundant and structurally diverse group, arising from the condensation of tryptamine with the monoterpenoid secologanin.[6] This pathway gives rise to a vast array of skeletal types, including the Corynanthe, Iboga, and Aspidosperma types.
The following diagram illustrates the biosynthetic relationship between the major classes of indole alkaloids.
Caption: Biosynthetic pathways of major indole alkaloid classes.
Natural Sources and Isolation
Indole alkaloids are widely distributed in nature, particularly in higher plants of the families Apocynaceae, Rubiaceae, and Loganiaceae.[4][7][8] Marine organisms, such as sponges and tunicates, as well as various fungi, are also rich sources of these compounds.[9][10]
The isolation and purification of indole alkaloids from natural sources is a critical first step in their study. A general experimental workflow is outlined below.
Experimental Protocol: General Isolation of Indole Alkaloids from Plant Material
-
Extraction:
-
Air-dry and pulverize the plant material.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, methanol) to remove non-alkaloidal constituents.
-
Acidify the plant material with a dilute acid (e.g., 1% HCl) and then extract with an organic solvent (e.g., chloroform) to separate the protonated alkaloids in the aqueous phase.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10 to deprotonate the alkaloids.
-
Extract the free alkaloids into an organic solvent (e.g., chloroform or dichloromethane).
-
-
Purification:
-
The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification.
-
Column Chromatography: Often the first step, using silica gel or alumina as the stationary phase and a gradient of solvents as the mobile phase.
-
Preparative Thin-Layer Chromatography (PTLC): Useful for separating small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for final purification, often using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water.
-
-
Characterization:
-
The purified alkaloids are characterized using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
-
-
The following diagram illustrates a typical workflow for the isolation of indole alkaloids.
Caption: General workflow for the isolation of indole alkaloids.
Pharmacological Activities and Mechanisms of Action
Indole alkaloids exhibit an astonishingly broad spectrum of pharmacological activities, making them a cornerstone of modern medicine and a fertile ground for drug discovery.[7] Their diverse biological effects are a direct consequence of their structural complexity, which allows them to interact with a wide range of biological targets with high specificity.
| Pharmacological Activity | Example Indole Alkaloid(s) | Mechanism of Action (where known) | Therapeutic Application |
| Anticancer | Vinblastine, Vincristine, Camptothecin | Inhibition of tubulin polymerization, Topoisomerase I inhibition | Chemotherapy for various cancers |
| Antihypertensive | Reserpine, Ajmalicine | Depletion of catecholamines, α-adrenergic receptor blockade | Treatment of hypertension |
| Antimalarial | Ellipticine, Olivacine | Inhibition of Plasmodium falciparum growth | Antimalarial drug development |
| Antimicrobial | Various marine-derived indoles | Disruption of bacterial cell membranes, enzyme inhibition | Antibacterial and antifungal agents |
| Neuropharmacological | Psilocybin, Ibogaine, Strychnine | Serotonin receptor agonism, NMDA receptor antagonism, Glycine receptor antagonism | Psychedelic research, addiction treatment, neurological research |
| Anti-inflammatory | Indomethacin (synthetic derivative) | Inhibition of cyclooxygenase (COX) enzymes | Nonsteroidal anti-inflammatory drug (NSAID) |
Signaling Pathway Example: Vinca Alkaloids and Microtubule Disruption
The vinca alkaloids, vinblastine and vincristine, isolated from the Madagascar periwinkle (Catharanthus roseus), are classic examples of indole alkaloid-derived anticancer drugs.[11] Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Caption: Mechanism of action of vinca alkaloids.
Synthesis of Indole Alkaloid Derivatives
The synthesis of indole alkaloid derivatives is a vibrant area of research, driven by the need to improve the therapeutic properties of natural products and to explore novel chemical space.[12] Synthetic chemists employ a variety of strategies to modify the indole core and its substituents, aiming to enhance potency, selectivity, and pharmacokinetic profiles.
Key Synthetic Strategies:
-
Fischer Indole Synthesis: A classic method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.
-
Pictet-Spengler Reaction: Crucial for the synthesis of β-carboline and monoterpenoid indole alkaloids.[8]
-
Heck, Suzuki, and Sonogashira Cross-Coupling Reactions: Modern methods for functionalizing the indole nucleus with various substituents.
-
Late-Stage Functionalization: Modifying complex indole alkaloid scaffolds in the final steps of a synthesis to rapidly generate a library of derivatives.
The development of novel synthetic methodologies continues to push the boundaries of what is possible, enabling the creation of increasingly complex and potent indole alkaloid-based therapeutic agents.[13]
Future Directions and Conclusion
The field of indole alkaloids is as dynamic as ever. The convergence of genomics, metabolomics, and synthetic biology is accelerating the discovery of new indole alkaloids from previously untapped natural sources. Advances in synthetic chemistry are providing the tools to not only recreate these complex molecules in the laboratory but also to design and synthesize novel derivatives with tailored biological activities.
For researchers and drug development professionals, indole alkaloids and their derivatives represent a treasure trove of chemical diversity and therapeutic potential. A deep understanding of their biosynthesis, isolation, pharmacology, and synthesis is essential for harnessing the power of these remarkable natural products to address pressing medical needs.
References
-
Wikipedia. Indole alkaloid. [Link]
-
Khan, H., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 26(21), 6524. [Link]
-
Kar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(42), 26237-26257. [Link]
- Anonymous. (n.d.). Indole alkaloid.
-
Wibowo, J. T., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 682. [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2319. [Link]
-
Kar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(42), 26237-26257. [Link]
-
Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]
-
Umer, S. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia, 2(1), 513-541. [Link]
-
Bonjoch, J., & Solé, D. (2000). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. Chemical Reviews, 100(9), 3455-3474. [Link]
-
Kumar, A. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 169-181. [Link]
-
El-Sayed, K. A. (2004). Indole alkaloid marine natural products: an established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Expert Opinion on Therapeutic Patents, 14(12), 1735-1753. [Link]
-
Pérez-fons, L., & Micol, V. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 18(5), 242. [Link]
-
Tang, Y., & Li, S. (2015). Biosynthesis of Fungal Indole Alkaloids. Natural Product Reports, 32(7), 1034-1044. [Link]
Sources
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scispace.com [scispace.com]
- 7. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. encyclopedia.pub [encyclopedia.pub]
Safety and handling precautions for 3-formyl-1H-indole-7-carbonitrile
An In-Depth Technical Guide to the Safe Handling of 3-formyl-1H-indole-7-carbonitrile
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No: 467451-63-4). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of safety and experimental integrity.
Compound Profile and Inherent Risks
This compound is a bifunctional molecule featuring an indole scaffold, a reactive aldehyde group, and a nitrile moiety. Its utility as a building block in medicinal chemistry, particularly in the synthesis of inhibitors for various biological targets, is significant.[1] However, these same functional groups contribute to its hazard profile. The indole nucleus is common in biologically active molecules, the aldehyde group can act as an irritant and sensitizer, and the nitrile group presents potential toxicity risks. Understanding this structure-hazard relationship is fundamental to its safe manipulation.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 467451-63-4 | [2][3] |
| Molecular Formula | C₁₀H₆N₂O | [2][3] |
| Molecular Weight | 170.17 g/mol | [2][3] |
| Physical Form | Powder/Solid | [1] |
GHS Hazard Identification
This compound is classified as hazardous. The primary risks are associated with its acute toxicity upon ingestion or skin contact, its potential for serious eye irritation, and its significant danger to aquatic ecosystems.[4] The following table summarizes the GHS classifications derived from safety data for the compound and closely related indole analogs.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[4] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[4] |
Note: Classifications are based on the most comprehensive data available for closely related indole structures and should be treated as the minimum standard for this compound.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management follows a "Hierarchy of Controls." This principle mandates that higher-order controls (i.e., eliminating the hazard) are more effective and should be prioritized over lower-order controls like personal protective equipment (PPE).
Caption: Hierarchy of Controls applied to handling this compound.
Engineering Controls
Due to its toxicity and physical form as a powder, all manipulations of this compound must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical containment to prevent inhalation of fine particulates and protects the user from potential splashes.
Administrative Controls
-
Restricted Access: Work involving this compound should be restricted to authorized personnel who have received specific training on its hazards.[4]
-
Designated Area: Clearly demarcate the area where the compound is being used.
-
Standard Operating Procedure (SOP): A detailed, written SOP for handling this chemical must be developed, approved, and readily available to all users.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls above.
-
Eye Protection: Chemical splash goggles are mandatory to protect against airborne powder and splashes.[4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[5] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[5]
-
Body Protection: A lab coat must be worn and kept fully buttoned.[6]
Standard Operating Protocols
Weighing and Handling Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE (goggles, nitrile gloves, lab coat).
-
Containment: Place an analytical balance inside the fume hood or use a powder containment hood.
-
Aliquotting: Carefully transfer the desired amount of the powdered compound from the stock bottle to a tared container using a spatula. Avoid creating dust.[4][5]
-
Cleaning: After weighing, carefully clean the spatula and any surfaces inside the fume hood with a solvent-dampened cloth to collect residual powder. Dispose of the cloth as hazardous waste.
-
Storage: Tightly close the stock container immediately after use.[4][7]
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[4][8]
-
Environment: The compound is noted as being air and light-sensitive.[4] Store in a dark, dry location, away from incompatible materials like strong oxidizing agents.[9]
-
Security: Store in a locked cabinet or an area accessible only to qualified personnel.[4]
Emergency and Spill Response
Prompt and correct response to an emergency is critical. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Skin Contact: This compound is toxic in contact with skin.[4] Immediately take off all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][10] Seek immediate medical attention.[4]
-
Eye Contact: This compound causes serious eye irritation.[4] Immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do so.[4] Call an ophthalmologist for follow-up.[4]
-
Ingestion: This compound is harmful if swallowed.[4] Do NOT induce vomiting. Rinse the mouth with water and immediately call a poison center or physician.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]
Spill Response Protocol
The response to a spill depends on its scale. The following decision tree outlines the appropriate actions.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
Due to its high aquatic toxicity (H400), this compound and any materials contaminated with it must not be disposed of in standard trash or down the drain.[4][5]
-
Containment: Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Regulations: Disposal must be conducted in accordance with all local, state, and federal environmental regulations.[7] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[10]
References
- Sigma-Aldrich, Safety Data Sheet for a rel
- PubChem, 3-formyl-1H-indole-7-carboxylic Acid Summary.
- PubChem, 3-Formyl-1H-indole-5-carbonitrile Summary.
- Dayang Chem (Hangzhou) Co.,Ltd, this compound Product Page.
- Cayman Chemical, Indole-3-carboxaldehyde Safety D
- Auburn University, Emergency and Spill Response Procedures.
- Sigma-Aldrich, 3-Formyl-1H-indole-5-carbonitrile Product Page.
- Sigma-Aldrich, 3-Formyl-1H-indole-5-carbonitrile Safety Inform
- CDH Fine Chemical, INDOLE CAS NO 120-72-9 MATERIAL SAFETY D
- Thermo Fisher Scientific, Indole-3-carbonitrile Safety D
- ChemWhat, this compound CAS#: 467451-63-4.
- Princeton EHS, Chemical Spill Procedures.
- Fisher Scientific, Indole-3-carbonitrile Safety D
- University of Manitoba, Chemical Spill Response Procedure.
- Hardy Diagnostics, Indole Detection Reagent - Safety D
- Fisher Scientific, Indole Safety D
- CDN Isotopes, Indole Safety D
Sources
- 1. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. edvotek.com [edvotek.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3-formyl-1H-indole-7-carbonitrile: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth analysis of 3-formyl-1H-indole-7-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will explore its fundamental physicochemical properties, plausible synthetic routes, predicted reactivity, and spectroscopic characteristics. Furthermore, this document will delve into the compound's prospective applications in medicinal chemistry, drawing parallels with structurally related molecules that have demonstrated notable biological activities.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapeutics. The introduction of diverse functional groups onto the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. In this context, this compound emerges as a compound with considerable potential, incorporating three key pharmacophoric features: the indole core, a reactive aldehyde at the 3-position, and a nitrile group at the 7-position. This specific arrangement of functional groups suggests a unique reactivity profile and potential for interaction with various biological targets.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 467451-63-4 | [4] |
| Molecular Formula | C₁₀H₆N₂O | [4] |
| Molecular Weight | 170.17 g/mol | [4] |
| Exact Mass | 170.048012819 Da | [4] |
| XLogP3 | 1.85208 | [4] |
| PSA (Polar Surface Area) | 56.65 Ų | [4] |
These properties suggest that this compound possesses moderate lipophilicity and a polar surface area conducive to cell permeability, making it an attractive candidate for biological screening.
Synthesis of this compound
The proposed synthesis involves a two-step process, starting from a suitable precursor, which would be 1H-indole-7-carbonitrile.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of 1H-indole-7-carbonitrile (Starting Material)
The synthesis of the precursor, 1H-indole-7-carbonitrile, can be envisioned through a cyanation reaction of 7-haloindole, such as 7-iodo-1H-indole. A typical procedure would involve the Rosenmund-von Braun reaction using copper(I) cyanide.
Step 2: Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile
This crucial step introduces the formyl group at the electron-rich C3 position of the indole nucleus.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C in an ice bath.
-
Reaction: To this cooled Vilsmeier reagent, add a solution of 1H-indole-7-carbonitrile (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice with vigorous stirring. Basify the aqueous solution with a cold solution of sodium hydroxide or potassium hydroxide to pH 9-11.
-
Isolation and Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.
-
The reaction is typically performed at low to moderate temperatures to control the exothermic nature of the reaction and to prevent potential side reactions.
-
The alkaline work-up is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic reaction mixture.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three principal functional groups: the indole N-H, the C3-aldehyde, and the C7-nitrile.
Caption: Key reactivity sites of this compound.
-
Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. This provides a convenient handle for further structural modification.
-
C3-Formyl Group: The aldehyde functionality is a versatile reaction site. It can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and aldol condensation. Reductive amination of the aldehyde provides a route to various amine derivatives.
-
C7-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not available in the provided search results, its characteristic spectroscopic features can be predicted based on the analysis of structurally similar compounds.[8]
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Indole N-H: A broad singlet is expected in the downfield region, typically between δ 10.0 and 12.0 ppm.
-
Aldehyde Proton: A sharp singlet for the -CHO proton is anticipated between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the formyl and nitrile groups. H-2, adjacent to the formyl group, is expected to be a singlet or a narrow doublet in the downfield region of the aromatic spectrum.
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Aldehyde Carbonyl: A resonance for the carbonyl carbon is expected between δ 180 and 190 ppm.
-
Nitrile Carbon: The carbon of the nitrile group should appear around δ 115-125 ppm.
-
Indole Carbons: The carbons of the indole ring will resonate in the range of δ 100-140 ppm.
IR Spectroscopy (KBr pellet or thin film):
-
N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.[9]
-
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ characteristic of the nitrile group.
-
C=O Stretch: A strong absorption band for the aldehyde carbonyl group is expected around 1650-1690 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 170, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for indole-3-carboxaldehydes include the loss of CO (M-28) and subsequent fragmentation of the indole ring.
Potential Applications in Drug Discovery
The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, the known activities of related indole derivatives provide a strong rationale for its investigation in several therapeutic areas.[1][10][11]
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.[3] The isomeric 3-formyl-1H-indole-5-carbonitrile is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[12] It is also a precursor for indolecarboxamide derivatives with antitumor properties.[12] The structural features of this compound make it a candidate for screening against various cancer cell lines and for the development of kinase inhibitors.
-
Enzyme Inhibitors: The indole scaffold is present in many enzyme inhibitors. For instance, related compounds are used to synthesize inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease.[12] The reactive aldehyde group can form covalent bonds with active site residues of certain enzymes, leading to irreversible inhibition.
-
Antimicrobial and Antifungal Agents: Indole derivatives have a long history as antimicrobial and antifungal agents.[2] The 3-formyl-1H-indole-5-carbonitrile isomer is a reactant for the preparation of indolyl alkenes with antibacterial activity and for the enantioselective preparation of antifungal agents.[12]
The following diagram illustrates the potential workflow for investigating the therapeutic applications of this compound.
Caption: Drug discovery workflow for this compound.
Conclusion
This compound is a versatile heterocyclic compound with significant, yet largely untapped, potential in the field of medicinal chemistry. Its straightforward, predictable synthesis via the Vilsmeier-Haack reaction and the presence of three distinct, reactive functional groups make it an attractive building block for the creation of diverse chemical libraries. While direct experimental data on its biological activity is limited, the well-documented therapeutic applications of structurally related indole derivatives strongly suggest that this compound warrants further investigation as a scaffold for the development of novel anticancer, enzyme inhibitory, and antimicrobial agents. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Buy 1-Benzyl-3-formyl-indole-7-carbonitrile - Smolecule. (n.d.). Smolecule.
- 3-Formyl-1H-indole-5-carbonitrile 97 17380-18-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Current Chemistry Letters, 2(4), 187-196.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database.
- 1H-Indole-1-propanenitrile, 3-formyl- - SpectraBase. (n.d.). SpectraBase.
- Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). ECHEMI.
- 3-Formyl-1H-indole-5-carbonitrile | C10H6N2O | CID 28504 - PubChem. (n.d.). PubChem.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- 3-Formyl-1H-indole-5-carbonitrile 97 17380-18-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 7-Iodo-1H-indole-3-carbonitrile. (n.d.). MDPI.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
- This compound (C10H6N2O). (n.d.). PubChemLite.
- 3-Indolecarbonitrile - NIST WebBook. (n.d.). NIST.
- 3-Formyl-1H-indole-2-carboxylicacid | C10H7NO3 | MD Topology | NMR | X-Ray. (n.d.).
- 3-formyl-1h-indole-6-carbonitrile(83783-33-9) 1 h nmr. (n.d.). ChemicalBook.
- CAS 927181-98-4 Ethyl 3-formyl-1H-indole-7-carboxylate. (n.d.). BOC Sciences.
- 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697. (n.d.). PubChem.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
- Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 117231.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.
- 3-Formyl-1H-indole-6-carbonitrile | 83783-33-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- FT-IR spectrum of control indole. | Download Scientific Diagram. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
SMILES string for 3-formyl-1H-indole-7-carbonitrile
An In-Depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] This guide provides a detailed technical overview of this compound, a key heterocyclic building block. We will explore its physicochemical properties, including its canonical SMILES representation, delve into a validated synthetic methodology with mechanistic insights, and discuss its strategic importance as an intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, a fusion of benzene and pyrrole rings, is a prominent feature in numerous biologically active compounds.[1][2] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor make it an ideal framework for interacting with a wide array of biological targets.[1] Nature itself has utilized this scaffold in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.
In modern drug discovery, functionalized indoles are indispensable. Strategic substitution on the indole core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The introduction of a formyl group at the C3 position and a carbonitrile at the C7 position, as seen in this compound, creates a molecule with multiple reactive handles, making it an exceptionally valuable precursor for library synthesis and lead optimization.
Physicochemical and Structural Properties
This compound is a solid organic compound whose structure is defined by the indole core functionalized with an aldehyde at position 3 and a nitrile at position 7. These functional groups are critical to its reactivity and utility in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 467451-63-4 | [3][4][5] |
| Molecular Formula | C₁₀H₆N₂O | [5] |
| Molecular Weight | 170.17 g/mol | [3][5] |
| Canonical SMILES | O=Cc1c[nH]c2cccc(c12)C#N | N/A |
| InChIKey | WFXZKENGRJYLOG-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 56.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic compounds. This reaction introduces the formyl group specifically at the C3 position of the indole ring, which is the most nucleophilic site.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis starting from the commercially available precursor, 1H-indole-7-carbonitrile.
Materials:
-
1H-indole-7-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution, aqueous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel while stirring. The reaction is exothermic; maintain the temperature between 0-5°C. Stir for 30-60 minutes at this temperature to allow for the complete formation of the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Indole Addition: Dissolve 1H-indole-7-carbonitrile in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40°C for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Hydrolysis (Workup): Once the starting material is consumed, cool the reaction mixture back down in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). This step hydrolyzes the iminium intermediate to the desired aldehyde.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the target compound.
Caption: Vilsmeier-Haack synthesis workflow.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile intermediate. Its bifunctional nature—possessing both an electrophilic aldehyde and a nitrile group—allows for diverse chemical transformations.
Key Applications:
-
Precursor for Enzyme Inhibitors: The indole-3-carboxaldehyde moiety is a common starting point for synthesizing inhibitors of enzymes such as tryptophan dioxygenase (TDO) and BACE-1, which are targets for cancer immunotherapy and Alzheimer's disease, respectively.[6][7]
-
Synthesis of Anticancer Agents: The compound can be used to prepare more complex indole derivatives, including indolecarboxamides and indolyl alkenes, which have demonstrated antitumor and antibacterial properties.[6][7] The aldehyde can undergo reactions like Knoevenagel condensation or reductive amination to build molecular complexity.
-
Scaffold for CNS-Active Agents: The indole core is central to many compounds that act on the central nervous system. This building block can be elaborated into novel selective serotonin reuptake inhibitors (SSRIs) or other neuro-active agents.[7]
Role as a Versatile Chemical Scaffold
The diagram below conceptualizes how the distinct functional groups of this compound enable the synthesis of diverse molecular families.
Caption: Chemical derivatization pathways.
Conclusion
This compound represents a strategically important molecule for chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis via the Vilsmeier-Haack reaction, and multiple points for chemical modification make it an invaluable building block. Researchers can leverage this intermediate to efficiently construct libraries of complex indole derivatives, accelerating the discovery of new therapeutic agents across a wide range of disease areas, from oncology to neurodegenerative disorders.
References
-
ChemWhat. This compound CAS#: 467451-63-4. [Link]
-
PubChem. 3-formyl-1H-indole-7-carboxylic Acid. [Link]
-
PubChem. 3-Formyl-1H-indole-5-carbonitrile. [Link]
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
PubChemLite. 3-formyl-1h-indole-7-carboxylic acid (C10H7NO3). [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ChemUniverse. Request A Quote. [Link]
-
Al-Mulla, A. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Cihlář, J., et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Formyl-1H-indole-5-carbonitrile 97 17380-18-6 [sigmaaldrich.com]
The Architectural Versatility of the Indole Nucleus: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry and drug discovery. Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, hints at its profound evolutionary significance and inherent biological relevance.[1][2][3][4] This guide provides a deep dive into the multifaceted biological activities of substituted indoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, consisting of a fused benzene and pyrrole ring, is more than just a molecular framework; it is a "privileged scaffold."[5][6] This term reflects its ability to serve as a high-affinity ligand for a multitude of biological targets.[7][8] The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it a reactive nucleophile, amenable to a wide range of chemical modifications.[3] This synthetic tractability allows for the generation of diverse libraries of substituted indoles, each with the potential for unique pharmacological profiles.[1][2]
A Spectrum of Biological Activities
The therapeutic landscape of substituted indoles is remarkably broad, spanning a wide array of disease areas. This versatility stems from the ability of the indole core to be tailored to interact with specific biological targets through judicious placement of various functional groups.
Antimicrobial Activity
Indole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[9][10][11][12] Their mechanisms of action are often multifaceted, targeting essential cellular processes in microorganisms.
Mechanism of Action: A key contributor to antibiotic resistance in bacteria like Staphylococcus aureus is the NorA efflux pump.[13] Certain indole derivatives have been shown to inhibit such efflux pumps, thereby restoring the efficacy of existing antibiotics. Other proposed mechanisms include the disruption of microbial cell membranes and the inhibition of biofilm formation.[12]
Key Findings: Recent studies have demonstrated the potent antimicrobial activity of novel indole derivatives. For instance, indole-triazole derivatives have shown significant promise as both antibacterial and antifungal agents.[13] Indole diketopiperazine alkaloids have also exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Furthermore, certain indole derivatives have displayed synergistic antimicrobial effects when combined with conventional antibiotics.[12]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Indole Derivatives against Various Microorganisms
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole Derivative | S. aureus | 3.125-50 | [13] |
| Indole-Triazole Derivative | MRSA | 3.125-50 | [13] |
| Indole-Triazole Derivative | E. coli | 3.125-50 | [13] |
| Indole-Triazole Derivative | C. krusei | 3.125 | [13] |
| Indole Diketopiperazine | S. aureus | 0.39–1.56 | [14] |
| Indole Diketopiperazine | B. subtilis | 0.39–1.56 | [14] |
| Indole Diketopiperazine | P. aeruginosa | 0.39–1.56 | [14] |
| Indole Diketopiperazine | E. coli | 0.39–1.56 | [14] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is a fundamental measure of its antimicrobial potency. The 2-fold serial dilution technique is a widely accepted method for its determination.[13]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Activity Screening
Caption: Neuroprotective signaling pathways activated by indole derivatives.
Future Perspectives and Conclusion
The indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. [7][11]The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and potent indole derivatives. [1][2]Future research will likely focus on the development of multi-target indole-based drugs, particularly in complex diseases like cancer and neurodegenerative disorders. [15]The rich chemical space offered by the indole nucleus, combined with an ever-deepening understanding of its biological interactions, ensures its enduring importance in the future of drug development.
References
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.).
- Palmisano, G., Penoni, A., Sisti, M., Tibiletti, F., Tollari, S., & Nicholas, K. M. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 14(20), 2409–2441.
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
- Stolc, S. (1999). Indole derivatives as neuroprotectants. Bratislavske Lekarske Listy, 100(12), 639–646.
- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (n.d.). Antimicrobial Agents and Chemotherapy.
- de Oliveira, A. M., da Silva, A. C. G., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Menezes, J. E. S. A. (2014). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Journal of Molecular Sciences, 15(11), 21336–21348.
- Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). RSC Medicinal Chemistry.
- Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Current Organic Synthesis, 20(4), 438–462.
- Antiviral activity of indole derivatives. (2009). Antiviral Research, 83(2), 179–185.
- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2023). International Journal of Molecular Sciences, 24(13), 10833.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). Molecules, 21(1), 69.
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2018). Frontiers in Chemistry, 6, 559.
- Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(10), 1147–1165.
- Synthesis and Catalytic Functionalization of Biologically Active Indoles. (n.d.).
- A Technical Review on the Synthesis and Biological Applications of 3-Substituted Indoles. (2025). BenchChem.
- Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Advanced Pharmaceutical Technology & Research.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1–S11.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2845.
- Biomedical Importance of Indoles. (2011). Mini-Reviews in Medicinal Chemistry, 11(4), 268–275.
- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). Journal of Biomolecular Structure & Dynamics, 1–15.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 543.
- Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. (n.d.). Polycyclic Aromatic Compounds.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum, e03333-24.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Advances.
- Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5236–5244.
- Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (n.d.). Journal of Biomolecular Structure and Dynamics.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules, 28(15), 5786.
- Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Asian Journal of Research in Chemistry, 12(8), 421.
- Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
- Development of new indole-derived neuroprotective agents. (2011). Bioorganic & Medicinal Chemistry, 19(10), 3125–3134.
- Synthesis and anticancer activity of novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7568.
- Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. (2020). New Journal of Chemistry, 44(23), 9789–9797.
- Synthesis and diverse biological activities of substituted indole β-carbolines: a review. (n.d.). Journal of the Iranian Chemical Society.
- A review on recent developments of indole-containing antiviral agents. (2015). European Journal of Medicinal Chemistry, 97, 473–501.
- Biologically Active Indole Derivatives. (n.d.). ResearchGate.
- 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 753–757.
- Structure/activity relationships of indole derivatives. (n.d.). ResearchGate.
- Indoles as anticancer agents. (2015). European Journal of Medicinal Chemistry.
- Synthesis of Indole Derivatives with Biological Activity by React... (2010). Current Organic Chemistry, 14(20), 2409–2441.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega.
- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). Marine Drugs, 19(12), 707.
- Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024). Molecules, 29(12), 2779.
- Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024). Molecules, 29(11), 2697.
- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. (2025). Drug Discovery Today, 30(9), 104471.
- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. (n.d.). ResearchGate.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry, 14(10), 1879–1901.
- Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). Molecules, 28(13), 5186.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. scilit.com [scilit.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Sourcing 3-formyl-1H-indole-7-carbonitrile for Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-formyl-1H-indole-7-carbonitrile, including its strategic importance, commercial availability, and critical quality control protocols. As a specialized heterocyclic building block, understanding its supplier landscape and verification procedures is paramount to ensuring experimental success and reproducibility.
Part 1: Compound Identification and Physicochemical Properties
This compound is a bifunctional indole derivative featuring a reactive aldehyde (formyl) group at the C3 position and a nitrile group at the C7 position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecular architectures.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 467451-63-4 | [1][2] |
| Molecular Formula | C₁₀H₆N₂O | [1][2] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Typically a powder (form may vary by supplier) | [3] |
| InChI Key | WFXZKENGRJYLOG-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1c[nH]c2cccc(c12)C#N | N/A |
Part 2: Strategic Importance in Medicinal Chemistry and Drug Discovery
The indole scaffold is one of the most important "privileged structures" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5][6] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7]
The specific utility of this compound stems from its distinct functional groups:
-
The Indole Core : This bicyclic aromatic system serves as a versatile pharmacophore that can engage in various interactions with biological targets, such as protein kinases.[8]
-
C3-Formyl Group : The aldehyde at the electron-rich C3 position is highly reactive and serves as a synthetic handle for a multitude of chemical transformations.[6] It readily participates in reactions like Knoevenagel condensations and the formation of Schiff bases, which is a critical step in the design of many enzyme inhibitors.[3][7] The classic Vilsmeier-Haack reaction is a common method for introducing this formyl group onto an indole ring.[7][9]
-
C7-Nitrile Group : The carbonitrile moiety is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. It is a key precursor for synthesizing other functionalities and is found in numerous biologically active compounds.[4]
This combination makes the molecule a valuable starting material for constructing libraries of novel compounds aimed at discovering new therapeutic agents.[6][7]
Part 3: Commercial Supplier Landscape
Sourcing specialized chemical reagents like this compound requires careful consideration of supplier type, scale, and qualification. The market consists of direct manufacturers, research chemical suppliers, and online marketplaces.
| Supplier / Marketplace | Type | Location (HQ) | Scale | Notes |
| Dayang Chem (Hangzhou) Co.,Ltd | Manufacturer | China | Gram to Bulk | Offers synthesis capacity from small research quantities to large industrial production.[1] |
| ECHEMI | Marketplace | China | Varies | A platform that connects buyers with manufacturers like Dayang Chem.[1][2] |
| ChemUniverse | Supplier | N/A | Varies | Provides a platform for requesting quotes on specialty chemicals.[10] |
| CymitQuimica | Supplier | Spain | Research | Lists the product for research purposes.[11] |
Note on Isomers: Major suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology offer isomers like 3-formyl-1H-indole-5-carbonitrile and 3-formyl-1H-indole-6-carbonitrile.[3][12][13] Researchers must exercise caution and verify the exact CAS number (467451-63-4) to ensure they are purchasing the correct 7-carbonitrile regioisomer.
Logical Sourcing and Qualification Workflow
A systematic approach is essential when procuring a critical building block. The following workflow outlines the key steps from initial identification to final release for use in research.
Caption: A logical workflow for sourcing and qualifying chemical reagents.
Part 4: Essential Quality Control Protocols for Researchers
Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific research. Independent verification of a compound's identity and purity is a self-validating step that ensures the integrity of all subsequent experimental data.
Protocol: Independent Verification of this compound
-
Obtain Supplier Documentation : Request the CoA and, if available, the Safety Data Sheet (SDS) from the supplier. The CoA should provide lot-specific data on purity (typically by HPLC or qNMR) and identity (typically by ¹H NMR and/or MS).
-
High-Performance Liquid Chromatography (HPLC) :
-
Objective : To determine the purity of the sample by separating the main component from any impurities.
-
Methodology : Develop a suitable HPLC method, often using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) as the mobile phase. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Expected Result : A major peak corresponding to the product, with purity calculated as the percentage of the total peak area. Purity should typically be >95% for use in drug discovery applications.
-
-
¹H NMR Spectroscopy :
-
Objective : To confirm the chemical structure.
-
Methodology : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the proton NMR spectrum.
-
Expected Result : The spectrum should show characteristic peaks for the indole ring protons, the aldehyde proton (typically a singlet downfield, ~10 ppm), and the aromatic protons, with appropriate splitting patterns and integration values consistent with the structure.
-
-
Mass Spectrometry (MS) :
-
Objective : To confirm the molecular weight.
-
Methodology : Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to obtain the mass spectrum.
-
Expected Result : A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 171.17.
-
Quality Control Workflow Diagram
Caption: A streamlined workflow for the analytical verification of incoming chemicals.
Part 5: Safety and Handling
While specific safety data for this compound must be obtained from the supplier's SDS, data from closely related isomers like the 5-carbonitrile provide a useful reference. Hazards may include:
-
Acute toxicity (oral, dermal, inhalation).
-
Skin and eye irritation.
-
Potential for skin sensitization.[3]
-
Respiratory system irritation.[3]
Recommended Personal Protective Equipment (PPE) :
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
Use in a well-ventilated area or chemical fume hood.[3]
Always consult the lot-specific SDS provided by the manufacturer before handling the compound.
Conclusion
This compound is a high-value chemical intermediate for researchers engaged in drug discovery and medicinal chemistry. Its successful application hinges on sourcing from reliable suppliers and implementing stringent, in-house quality control measures. By following the protocols outlined in this guide, scientists can ensure the identity and purity of their starting materials, thereby building a foundation of trustworthiness and reproducibility for their research endeavors.
References
-
LookChem. (n.d.). Cas 53269-35-5, 3-FORMYL-1H-INDOLE-4-CARBONITRILE. Available at: [Link]
-
CP Lab Safety. (n.d.). 3-formyl-1H-indole-6-carbonitrile, min 97%, 1 gram. Available at: [Link]
-
ChemUniverse. (n.d.). Request A Quote. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. Available at: [Link]
-
NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]
-
PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Available at: [Link]
-
ResearchGate. (2015). 7-Iodo-1H-indole-3-carbonitrile. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chemuniverse.com [chemuniverse.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. calpaclab.com [calpaclab.com]
Methodological & Application
Synthesis of 3-formyl-1H-indole-7-carbonitrile from 7-iodoindole: A Strategic Guide and Detailed Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a comprehensive and technically detailed guide for the multi-step synthesis of 3-formyl-1H-indole-7-carbonitrile, a valuable scaffold in medicinal chemistry, starting from commercially available 7-iodoindole. The synthetic strategy involves a judicious sequence of nitrogen protection, regioselective C3-formylation, palladium-catalyzed C7-cyanation, and final deprotection. Each step is elucidated with in-depth scientific rationale, field-proven insights, and a self-validating, step-by-step protocol designed for reproducibility and scalability. This document is intended to empower researchers in drug discovery and chemical synthesis with a robust methodology for accessing this and structurally related indole derivatives.
Introduction: The Significance of Functionalized Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of biological activity and pharmacokinetic properties. Specifically, the 3-formyl-indole-7-carbonitrile moiety represents a versatile synthetic intermediate. The C3-aldehyde can be elaborated into various functionalities, while the C7-nitrile group is a key precursor for amines, amides, carboxylic acids, and tetrazoles, making it a critical building block for creating diverse compound libraries.
This guide details a logical and efficient four-step pathway to synthesize this compound from 7-iodoindole. The chosen route prioritizes high yields, regiochemical control, and the use of well-established, reliable transformations.
Overall Synthetic Strategy
The synthesis is designed as a linear sequence of four distinct chemical transformations. The core logic is to first protect the reactive indole N-H to prevent side reactions, then introduce the two key functional groups—formyl and cyano—in a specific order, and finally, remove the protecting group to yield the target compound.
Figure 1: High-level workflow for the synthesis.
Part 1: N-Protection of 7-Iodoindole
Expertise & Rationale
The indole N-H proton is acidic (pKa ≈ 17) and the nitrogen is nucleophilic. Leaving it unprotected during subsequent steps, particularly the Vilsmeier-Haack formylation, would lead to undesired N-formylation and other side reactions.[3] Therefore, protection is a critical first step.
We have selected the phenylsulfonyl (PhSO₂) group for this synthesis. This choice is deliberate and based on three key factors:
-
Robustness: The N-sulfonyl bond is highly stable under the strongly electrophilic conditions of the Vilsmeier-Haack reaction and the transition-metal-catalyzed cyanation conditions.
-
Electron-Withdrawing Nature: The sulfonyl group deactivates the indole ring towards electrophilic attack to some extent but still permits the highly reactive Vilsmeier-Haack reagent to selectively formylate the electron-rich C3 position.[4]
-
Selective Removal: It can be cleaved under basic conditions that are orthogonal to the formyl and nitrile functionalities, which are sensitive to harsh acidic or reductive conditions.[5]
Detailed Protocol: Synthesis of 1-(Phenylsulfonyl)-7-iodo-1H-indole
-
Reagent Preparation:
-
Dissolve 7-iodoindole (1.0 eq) in Tetrahydrofuran (THF, ~0.2 M).
-
Prepare a separate aqueous solution of Sodium Hydroxide (NaOH, 2.5 eq, ~2 M).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add the 7-iodoindole solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the NaOH solution to the flask while stirring.
-
In a separate beaker, dissolve benzenesulfonyl chloride (PhSO₂Cl, 1.2 eq) in a small amount of THF.
-
-
Execution:
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, add water to the reaction mixture and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
-
Part 2: Vilsmeier-Haack Formylation at the C3-Position
Expertise & Rationale
The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[6] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7] The indole C3 position is the most nucleophilic carbon, ensuring high regioselectivity for this electrophilic substitution reaction.
Figure 2: Simplified Vilsmeier-Haack reaction pathway.
Detailed Protocol: Synthesis of 1-(Phenylsulfonyl)-3-formyl-7-iodo-1H-indole
-
Reagent Preparation:
-
Prepare the Vilsmeier reagent in situ. In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (~10 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF. A thick white precipitate may form. Stir for 30 minutes at 0 °C.
-
-
Reaction Setup:
-
Dissolve 1-(Phenylsulfonyl)-7-iodo-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.
-
-
Execution:
-
Add the solution of the protected indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then pour it carefully into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate.
-
Stir vigorously until the ice has melted and a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.
-
-
Purification:
-
The filtered solid is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography (hexane/ethyl acetate).
-
Part 3: Palladium-Catalyzed Cyanation at the C7-Position
Expertise & Rationale
The transformation of an aryl iodide to an aryl nitrile is a powerful synthetic tool. Transition-metal catalysis, particularly with palladium, has become the gold standard for this reaction due to its efficiency and functional group tolerance.[8] The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.
For the cyanide source, zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (NaCN, KCN) due to its lower toxicity, higher stability, and reduced propensity to cause catalyst poisoning.[9]
Detailed Protocol: Synthesis of 1-(Phenylsulfonyl)-3-formyl-1H-indole-7-carbonitrile
-
Reagent Preparation & Safety:
-
CAUTION: Zinc cyanide is highly toxic if ingested, inhaled, or comes into contact with acid (releases HCN gas). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
In a flame-dried Schlenk flask, combine 1-(Phenylsulfonyl)-3-formyl-7-iodo-1H-indole (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed DMF via syringe to create a ~0.1 M solution.
-
-
Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to isolate the desired nitrile.
-
Part 4: Deprotection of the Indole Nitrogen
Expertise & Rationale
The final step is the removal of the phenylsulfonyl protecting group. A common and effective method is base-mediated hydrolysis. Strong bases like NaOH or KOH in refluxing alcohol can achieve this, but milder conditions are often desirable to avoid potential side reactions with the aldehyde. Cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF/methanol provides an efficient and mild alternative for N-detosylation and desulfonylation of indoles.[5] The higher solubility of cesium salts and the enhanced nucleophilicity of the methoxide generated in situ facilitate the cleavage.
Detailed Protocol: Synthesis of this compound
-
Reagent Preparation:
-
Dissolve 1-(Phenylsulfonyl)-3-formyl-1H-indole-7-carbonitrile (1.0 eq) in a 2:1 mixture of THF and Methanol (MeOH).
-
-
Reaction Setup:
-
To the solution in a round-bottom flask, add Cesium Carbonate (Cs₂CO₃, 3.0 eq).
-
-
Execution:
-
Stir the suspension at room temperature or gently heat to 40-50 °C for 6-12 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts and base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
-
Data and Reagent Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 7-Iodoindole | PhSO₂Cl, NaOH | THF / H₂O | 0 → RT | 4 - 6 | 85-95% |
| 2 | 1-(PhSO₂)-7-iodoindole | POCl₃, DMF | DMF | 0 → 70 | 2 - 3 | 80-90% |
| 3 | 1-(PhSO₂)-3-formyl-7-iodoindole | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 120 | 12 - 18 | 70-85% |
| 4 | 1-(PhSO₂)-3-formyl-indole-7-carbonitrile | Cs₂CO₃ | THF / MeOH | RT → 50 | 6 - 12 | 80-95% |
References
- Nickel-Catalyzed Cyan
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett.
- Mechanistic studies for cyanation of aryl halides.
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
- Recent advances and prospects in the palladium-catalyzed cyan
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
- Deprotection of N-tosylated indoles and related structures using cesium carbonate.
- What's the best way to protect the NH group in Heterocyclic Compounds?.
- Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Vilsmeier-Haack Formylation of 1H-Indole-7-carbonitrile
Abstract
This document provides a comprehensive technical guide for the regioselective C3-formylation of 1H-indole-7-carbonitrile via the Vilsmeier-Haack reaction. The presence of a deactivating carbonitrile group on the indole ring presents unique challenges compared to electron-rich substrates. This guide elucidates the underlying mechanism, details a robust experimental protocol, and offers field-proven insights into reaction optimization, troubleshooting, and critical safety considerations. The protocol is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of functionalized indole scaffolds, which are pivotal intermediates in medicinal chemistry.
Introduction and Scientific Context
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4] This reagent is a mild electrophile, making the reaction highly effective for activated substrates.[5][6]
Indoles, being electron-rich heterocycles, readily undergo electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for attack.[7] However, the introduction of an electron-withdrawing group (EWG), such as a nitrile (-CN) at the C7 position, significantly deactivates the indole ring system. This deactivation reduces the nucleophilicity of the C3 position, potentially requiring more forcing reaction conditions to achieve efficient formylation. Understanding this electronic interplay is critical for successfully synthesizing the target molecule, 3-formyl-1H-indole-7-carbonitrile, a valuable building block for more complex pharmaceutical agents.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.[8][9]
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[7][10]
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. Despite the deactivating effect of the C7-nitrile group, the pyrrole moiety of the indole retains sufficient nucleophilicity for the C3 position to be the primary site of attack. This step temporarily disrupts the aromaticity of the indole ring. A subsequent deprotonation restores aromaticity, leading to an iminium salt intermediate.[3][7] During the aqueous work-up, this iminium salt is hydrolyzed, typically under basic conditions, to yield the final aryl aldehyde.[1]
Caption: High-level overview of the Vilsmeier-Haack reaction stages.
Detailed Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1H-Indole-7-carbonitrile | >97% | Sigma-Aldrich | Substrate |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich | Highly corrosive and water-reactive.[11] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use anhydrous grade for best results. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |
| Sodium Acetate (NaOAc) | Anhydrous | VWR | Used in work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | For washing during extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel and condenser
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Workflow Visualization
Caption: Experimental workflow for the synthesis.
-
Preparation of the Vilsmeier Reagent:
-
To a dry three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (5.0 equiv.).
-
Cool the flask to 0°C using an ice-water bath.
-
Add POCl₃ (1.5 equiv.) dropwise via a dropping funnel over 20-30 minutes, maintaining the internal temperature below 10°C. Causality Note: This addition is highly exothermic. Slow, controlled addition is crucial to prevent side reactions and ensure safety.
-
After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes. The Vilsmeier reagent forms in situ as a crystalline solid or thick slurry.
-
-
Reaction with Indole Substrate:
-
Dissolve 1H-indole-7-carbonitrile (1.0 equiv.) in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Gently heat the reaction mixture to 40°C and maintain for 4-6 hours. Causality Note: The deactivating nature of the C7-nitrile group necessitates heating to drive the reaction to completion.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). The product spot should be more polar than the starting indole.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Slowly add a pre-chilled saturated aqueous solution of sodium acetate (NaOAc) until the pH is ~8-9.[8] Causality Note: The basic solution hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts.
-
Stir the mixture vigorously for 1 hour until a precipitate (the product) forms.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM used).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid can be purified by silica gel column chromatography using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Troubleshooting
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient activation (low temp/short time) due to the deactivating -CN group. | Increase reaction temperature to 50-60°C or prolong the reaction time. Monitor closely with TLC. |
| Moisture in reagents or glassware quenching the Vilsmeier reagent. | Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh, high-quality DMF and POCl₃. | |
| Multiple Products on TLC | Side reactions due to excessive heat during reagent formation or reaction. | Maintain strict temperature control (<10°C) during POCl₃ addition. Avoid overheating the main reaction. |
| Difficult/Oily Product Isolation | Incomplete hydrolysis of the iminium salt. | Ensure the pH of the aqueous solution is maintained at 8-9 during work-up and stir for an adequate amount of time.[12] |
Safety Precautions
The Vilsmeier-Haack reaction involves hazardous materials and must be performed with extreme caution in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[13][14] It can cause severe burns to the skin, eyes, and respiratory tract.[15][16] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.[11] Have an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) nearby for spills.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is readily absorbed through the skin. Avoid direct contact.
-
General Handling: The reaction is moisture-sensitive. Perform all additions and transfers under an inert atmosphere. The work-up procedure should be done carefully, as quenching the reaction can be vigorous.
References
-
Vilsmeier-Haack Reaction - NROChemistry. [Online]. Available: [Link]
-
Synthesis of Vilsmeier's reagent - PrepChem.com. [Online]. Available: [Link]
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [Online]. Available: [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. [Online]. Available: [Link]
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Current Chemistry Letters, 2(4), 187-194. [Online]. Available: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Online]. Available: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Online]. Available: [Link]
-
DMF/POCl3 (Vilsmeier Haack Reaction) | Gate Chemistry| - YouTube. [Online]. Available: [Link]
-
Vilsmeier reagent - Wikipedia. [Online]. Available: [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. [Online]. Available: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Online]. Available: [Link]
-
Iida, H., et al. (1982). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 120-124. [Online]. Available: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Online]. Available: [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. [Online]. Available: [Link]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. growingscience.com [growingscience.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Reaction of 3-formyl-1H-indole-7-carbonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-formyl-1H-indole-7-carbonitrile with a range of common nucleophiles. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a formyl group at the C3 position and a cyano group at the C7 position offers a versatile platform for the synthesis of diverse molecular architectures.[1][2][3] This document details the underlying chemical principles, provides field-proven experimental protocols, and includes quantitative data to guide researchers in the effective utilization of this valuable building block.
Introduction: The Strategic Importance of this compound
The indole nucleus is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][3] The functionalization of the indole ring is a key strategy for modulating biological activity. This compound is a particularly interesting substrate for several reasons:
-
The C3-Formyl Group: This aldehyde functionality serves as an electrophilic handle for a wide array of nucleophilic addition and condensation reactions, allowing for the introduction of diverse side chains and the construction of new ring systems.
-
The C7-Cyano Group: As a potent electron-withdrawing group, the nitrile at the C7 position significantly influences the electronic properties of the indole ring. This has a profound impact on the reactivity of the C3-formyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[4][5] This electronic modulation is a key consideration in designing reaction conditions.
This guide will focus on four key classes of nucleophilic reactions at the C3-formyl group:
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Reductive Amination: Synthesis of secondary and tertiary amines.
-
Grignard Reaction: Formation of secondary alcohols via carbon-carbon bond formation.
Chemical Principles: The Influence of the 7-Cyano Group
The reactivity of an aldehyde is dictated by the electrophilicity of the carbonyl carbon. The presence of the 7-cyano group on the indole ring plays a crucial role in enhancing this electrophilicity through its strong electron-withdrawing inductive (-I) and resonance (-M) effects.
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic systems.[6][7][8] The positive Hammett substituent constant (σ) for a para-cyano group indicates its electron-withdrawing nature, which stabilizes the transition state of nucleophilic addition to a greater extent than in an unsubstituted aromatic aldehyde.[6][7] This leads to an increased reaction rate.[4]
Experimental Protocols
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes.[9] The reaction of this compound with a phosphorus ylide allows for the introduction of a variety of substituted vinyl groups at the C3 position. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[9]
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the Wittig reaction.
Protocol for the Synthesis of 3-(2-Carbethoxyvinyl)-1H-indole-7-carbonitrile (E-isomer):
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq).
-
Dissolve the ylide in anhydrous tetrahydrofuran (THF).
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the indole solution to the ylide solution at room temperature with stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Table 1: Representative Wittig Reaction Data
| Ylide Precursor | Product | Stereochemistry | Typical Yield (%) |
| (Carbethoxymethylene)triphenylphosphorane | 3-(2-Carbethoxyvinyl)-1H-indole-7-carbonitrile | E | 85-95 |
| Benzyltriphenylphosphonium bromide | 3-(2-Phenylvinyl)-1H-indole-7-carbonitrile | Z | 70-85 |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product. The enhanced electrophilicity of the formyl group in this compound facilitates this reaction.
Diagram of the Knoevenagel Condensation Mechanism:
Caption: Mechanism of the Knoevenagel condensation.
Protocol for the Synthesis of 2-((1H-indol-3-yl)methylene)malononitrile:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
-
Catalysis:
-
Add a catalytic amount of piperidine (0.1 eq).
-
-
Reaction and Isolation:
-
Stir the reaction mixture at room temperature. The product will often precipitate out of the solution.
-
Monitor the reaction by TLC.
-
After completion, filter the solid product and wash with cold ethanol.
-
Recrystallize if necessary.
-
Table 2: Representative Knoevenagel Condensation Data
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | 2-((7-cyano-1H-indol-3-yl)methylene)malononitrile | 90-98 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(7-cyano-1H-indol-3-yl)acrylate | 85-95 |
Reductive Amination: Amine Synthesis
Reductive amination is a versatile method for forming C-N bonds by converting a carbonyl group to an amine. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the iminium ion in the presence of the aldehyde.[5]
Diagram of the Reductive Amination Workflow:
Caption: Workflow for reductive amination.
Protocol for the Synthesis of 3-((Benzylamino)methyl)-1H-indole-7-carbonitrile:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
-
Monitoring and Work-up:
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
-
Table 3: Representative Reductive Amination Data
| Amine | Product | Typical Yield (%) |
| Benzylamine | 3-((Benzylamino)methyl)-1H-indole-7-carbonitrile | 80-90 |
| Morpholine | 4-((7-cyano-1H-indol-3-yl)methyl)morpholine | 85-95 |
Grignard Reaction: Secondary Alcohol Synthesis
The addition of organometallic reagents, such as Grignard reagents, to aldehydes provides a direct route to secondary alcohols. The reaction of this compound with a Grignard reagent will proceed via nucleophilic attack at the carbonyl carbon. It is important to note that the acidic N-H proton of the indole will also react with the Grignard reagent, so an excess of the Grignard reagent is required.
Diagram of the Grignard Reaction Mechanism:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
The Strategic Application of 3-Formyl-1H-indole-7-carbonitrile in Modern Drug Discovery: A Guide for Researchers
The indole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its role as a "privileged structure" in the design of novel therapeutics.[1][2] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 3-formyl-1H-indole-7-carbonitrile . We will delve into its synthetic utility, potential therapeutic applications, and provide detailed protocols for its derivatization and biological evaluation, empowering researchers to leverage this scaffold in their drug discovery programs.
While direct literature on the 7-cyano isomer is less abundant than its 5-cyano counterpart, its strategic importance lies in the unique electronic and steric environment conferred by the C7-nitrile group. This distinction can lead to novel structure-activity relationships (SAR) and intellectual property opportunities. This document serves as a comprehensive resource, amalgamating established principles of indole chemistry with proven experimental protocols to guide the exploration of this promising chemical entity.
I. The Synthetic Keystone: Preparation of this compound
The journey into the therapeutic potential of any novel scaffold begins with its synthesis. The preparation of this compound can be approached through a logical sequence of well-established reactions. A plausible and efficient route involves the formylation of a 7-cyanoindole precursor.
Protocol 1: Vilsmeier-Haack Formylation of 7-Cyanoindole
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8]
Reaction Principle: The Vilsmeier reagent, a chloromethyliminium salt, acts as a mild electrophile that attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Materials:
-
7-cyanoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF solution. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve 7-cyanoindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Chemical Versatility: Derivatization of the this compound Scaffold
The true power of this compound lies in the reactivity of its two key functional groups: the C3-aldehyde and the C7-nitrile. The aldehyde is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of diverse molecular libraries.
A. Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated systems by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[2][9] This reaction is particularly valuable for synthesizing chalcone-like structures, which are known to possess a wide array of biological activities, including as tubulin polymerization inhibitors.[10]
Reaction Principle: A basic catalyst (e.g., piperidine, L-proline) deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-formylindole. Subsequent dehydration yields the α,β-unsaturated product.
Protocol 2: L-proline Catalyzed Knoevenagel Condensation
L-proline is an effective and environmentally benign organocatalyst for the Knoevenagel condensation.[5]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
L-proline
-
Ethanol
-
Stirring apparatus and heating source
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add L-proline (10 mol%) to the solution.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.
B. Reductive Amination: Introducing Amine Functionality
Reductive amination is a powerful method for converting aldehydes into amines.[11] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.[12] This reaction is crucial for introducing basic nitrogen atoms into the molecule, which can be pivotal for interacting with biological targets.
Reaction Principle: The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride [NaB(OAc)₃H], to yield the amine product.
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride [NaB(OAc)₃H]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in DCE, add the amine (1.2 equivalents).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
III. Biological Evaluation: Screening for Therapeutic Potential
Based on the extensive literature on indole derivatives, compounds derived from this compound are prime candidates for screening against several key cancer-related targets. The position of the cyano group at C7 may offer unique interactions within target binding sites compared to other isomers.
A. Anticancer Cytotoxicity Screening
The initial step in evaluating the anticancer potential of newly synthesized compounds is to assess their general cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1][3][13]
Protocol 4: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Quantitative Data Summary (Hypothetical):
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Control (Doxorubicin) | MCF-7 | 0.5 |
| Derivative A | MCF-7 | 2.3 |
| Derivative B | MCF-7 | 8.1 |
| Derivative C | A549 | 5.7 |
B. Mechanism of Action: Kinase Inhibition and Tubulin Polymerization
Many indole-based anticancer agents exert their effects by inhibiting protein kinases or by disrupting microtubule dynamics.[14][15] Therefore, it is crucial to investigate these potential mechanisms of action for promising cytotoxic compounds. The cyano group can act as a hydrogen bond acceptor, potentially enhancing binding to the kinase hinge region or the colchicine binding site on tubulin.[16]
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-based)
Principle: This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A luciferase-based reagent is used, where the luminescence signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant protein kinase of interest (e.g., VEGFR, EGFR)
-
Kinase-specific substrate peptide
-
Kinase assay buffer
-
ATP
-
Test compounds and a known kinase inhibitor (positive control)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a white microplate, add the test compound, the kinase, and the substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent according to the manufacturer's protocol. This reagent will stop the kinase reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Protocol 6: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Principle: This assay monitors the polymerization of purified tubulin into microtubules. A fluorescent reporter that binds specifically to polymerized tubulin is used, and the increase in fluorescence intensity is measured over time.[1][17]
Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye
-
Known tubulin polymerization inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel)
-
Black, non-binding 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the test compounds, positive controls (inhibitor and stabilizer), and a vehicle control to the wells of a pre-warmed (37 °C) 96-well plate.
-
Polymerization Initiation: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.
-
Fluorescence Monitoring: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
IV. Conclusion and Future Directions
This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for creating new chemical entities with potentially improved pharmacological profiles. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this core structure.
Future research should focus on exploring a wide range of derivatizations through reactions like the Knoevenagel condensation and reductive amination to build diverse chemical libraries. Subsequent screening of these libraries using the outlined biological assays will be crucial for identifying lead compounds. Further mechanistic studies, including molecular docking and X-ray crystallography, will be essential to understand the structure-activity relationships and to guide the rational design of more potent and selective drug candidates. The systematic application of these principles will undoubtedly unlock the full therapeutic potential of the this compound scaffold.
V. References
-
BenchChem. (2025). Application Notes and Protocols: 6-Cyanoindole in the Synthesis of Anti-Cancer Agents.
-
Yadav, G., & Shrivastava, S. P. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(1), 118-125.
-
Pawar, S. A., et al. (2014). Synthesis and biological screening of some new novel indole derivatives. Indian Journal of Chemistry - Section B, 53B(10), 1323-1328.
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
-
Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Yadav, J. S., et al. (2010). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Journal of the Serbian Chemical Society, 75(11), 1525-1533.
-
Zhang, X., et al. (2021). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 288(18), 5376-5390.
-
Wang, C., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(10), 1467-1471.
-
Dyadyuchenko, E. V., et al. (2017). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Chemistry of Heterocyclic Compounds, 53(6-7), 715-726.
-
Townsend, C. A., & Outlaw, V. K. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6444-6447.
-
Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.
-
Guchhait, S. K., & Chaudhary, P. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Tetrahedron Letters, 56(5), 714-718.
-
Minakata, S., et al. (2006). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 71(23), 8909-8912.
-
Heath, J. A., et al. (2019). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry, 10(12), 1985-1992.
-
Romagnoli, R., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5039.
-
Carlson, R. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(3), 953-984.
-
Potter, G. A., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(8), 2441-2450.
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
-
Yamada, F., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
-
Kolis, S. P., et al. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Tetrahedron Letters, 44(30), 5725-5727.
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of novel heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
-
Das, B., et al. (2021). Indole derivatives(2010-2020)asversatile tubulin inhibitors: synthesis and structure-activity relationships. European Journal of Medicinal Chemistry, 222, 113589.
-
Wang, C., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(10), 1467-1471.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Naidoo, D., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 66, 141-145.
-
Patil, V. S., & Dandawate, P. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 5(5), 2329-2343.
-
The Organic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
El-Allouche, Y., et al. (2024). QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Physical Chemistry Research, 12(3), 631-645.
-
Nishiguchi, H., et al. (2024). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 64(1), 221-232.
-
Afanasyev, O. I., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(21), 13147-13205.
-
Smith, G. F. (1954). The Formylation of Indoles with Dimethylformamide and Phosphorus Oxychloride. Journal of the Chemical Society, 3842-3846.
-
Gopalaswamy, R., & Aiyar, J. (2007). Use of Molecular Modelling, Docking, and 3D-QSAR Studies for the Determination of the Binding Mode of 3-Benzofuranyl-4-indolyl-maleimides as GSK-3β Inhibitors. Journal of Chemical Information and Modeling, 47(4), 1546-1556.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. maxanim.com [maxanim.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Knoevenagel Condensation of 3-formyl-1H-indole-7-carbonitrile: A Comprehensive Guide for Synthetic and Medicinal Chemists
This technical guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing 3-formyl-1H-indole-7-carbonitrile as a key starting material. Designed for researchers, scientists, and professionals in drug development, this document details the reaction's mechanistic underpinnings, offers robust experimental protocols, and discusses the significant potential of the resulting indole-based derivatives in medicinal chemistry.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and versatile method for the elaboration of the indole framework.[2][3] Specifically, the condensation of an aldehyde with an active methylene compound offers a direct route to α,β-unsaturated systems, which are valuable intermediates and bioactive molecules in their own right.
This guide focuses on the Knoevenagel condensation of this compound. The presence of the electron-withdrawing nitrile group at the 7-position of the indole ring is anticipated to influence the reactivity of the 3-formyl group, making a detailed understanding of the reaction parameters crucial for successful synthesis. The resulting vinylidene indole derivatives are of significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4]
Mechanistic Insights into the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3]
The mechanism can be dissected into three key steps:
-
Deprotonation: A basic catalyst, commonly piperidine, deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate).[5][6] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups.
-
Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (this compound). This step forms a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate is then protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound. Subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the α,β-unsaturated product.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
This section provides detailed protocols for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. The presence of the electron-withdrawing nitrile group on the indole ring may necessitate slightly longer reaction times or slightly elevated temperatures compared to unsubstituted indole-3-carbaldehyde.
Protocol 1: Synthesis of 2-((1H-indol-3-yl)methylene)malononitrile derivative
This protocol outlines the synthesis of 2-((7-cyano-1H-indol-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (20 mL per gram of aldehyde).
-
To this solution, add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-4 hours), the product may begin to precipitate.
-
If precipitation occurs, cool the reaction mixture in an ice bath for 30 minutes to maximize product recovery.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 40-50 °C.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate derivative
This protocol details the synthesis of ethyl 2-cyano-3-(7-cyano-1H-indol-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
L-proline (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and L-proline (10 mol%) in ethanol (15 mL per gram of aldehyde).[7]
-
Stir the mixture at 60 °C and monitor the reaction progress using TLC.
-
The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of indole-3-carboxaldehydes with various active methylene compounds, providing a useful reference for optimizing the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole-3-carboxaldehyde | Malononitrile | Piperidine/Acetic Acid | - | RT | 2 | 94 | [1] |
| 5-Cyanoindole-3-carboxaldehyde | Malononitrile | L-proline | Ethanol | 60 | - | 96 | [7] |
| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | Piperidine/Acetic Acid | - | RT | 2 | 93 | [1] |
| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | L-proline | Ethanol | 60 | - | - | [7] |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Solvent-free (sonication) | RT | 0.1-0.2 | >90 | [8] |
Note: The presence of an electron-withdrawing group like a cyano group on the indole ring may slightly decrease the nucleophilicity of the indole itself but is not expected to significantly hinder the electrophilicity of the aldehyde for this reaction. In some cases, aldehydes with electron-withdrawing groups have been observed to require slightly longer reaction times.[4]
Applications in Drug Discovery and Development
The Knoevenagel adducts derived from this compound are structurally related to a class of compounds known as indole-based chalcones and acrylonitriles, which have demonstrated a broad spectrum of pharmacological activities.
-
Anticancer Activity: Many indole derivatives synthesized via Knoevenagel condensation exhibit potent antiproliferative activity against various cancer cell lines. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression.
-
Anti-inflammatory and Analgesic Effects: Indole-chalcone hybrids have been shown to possess significant anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Antimicrobial Properties: The α,β-unsaturated nitrile moiety is a known pharmacophore that contributes to the antimicrobial activity of various compounds. Indole-acrylonitrile derivatives have been reported to exhibit activity against a range of bacteria and fungi.
Caption: Synthetic route to potential therapeutic agents.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficient temperature- Steric hindrance | - Use fresh piperidine or L-proline.- Gently warm the reaction mixture (e.g., to 40-60 °C).- Consider a less bulky active methylene compound if applicable. |
| Formation of Side Products | - Self-condensation of the active methylene compound- Michael addition of the active methylene compound to the product | - Use a milder base or a catalytic amount.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Use a slight excess of the aldehyde. |
| Product is an Oil or Difficult to Crystallize | - Impurities present- Inherent property of the product | - Purify the crude product by column chromatography on silica gel.- Try different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexane). |
Conclusion
The Knoevenagel condensation of this compound represents a highly efficient and versatile method for the synthesis of novel indole-based α,β-unsaturated nitriles. The protocols outlined in this guide, coupled with an understanding of the reaction mechanism and potential challenges, provide a solid foundation for researchers to explore the synthesis and biological evaluation of these promising compounds. The resulting derivatives hold significant potential for the development of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.
References
-
L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. (n.d.). Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]
-
L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. (n.d.). Trade Science Inc.[Link]
-
An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2007). Chemical Education Journal. [Link]
-
Novel Methods of Knoevenagel Condensation. (2021). Journal of Scientific Research. [Link]
-
Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. (2015). European Journal of Medicinal Chemistry. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2020). RSC Advances. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2024). RSC Advances. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B. [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ResearchGate. [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate. [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). The Royal Society of Chemistry. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile. (2012). ResearchGate. [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bhu.ac.in [bhu.ac.in]
Application Notes & Protocols: Synthesis and Evaluation of Indole-Based Tryptophan Dioxygenase (TDO) Inhibitors
Introduction: Tryptophan Dioxygenase as a Critical Therapeutic Target
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2][3] While historically known for its role in regulating systemic tryptophan levels, primarily in the liver, recent research has unveiled its significant role in pathology, particularly in cancer and neurodegenerative disorders.[1][2] In the tumor microenvironment, the overexpression of TDO leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[1] This depletion, coupled with the accumulation of immunosuppressive kynurenine metabolites, allows cancer cells to evade immune surveillance.[1][3] Consequently, inhibiting TDO has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[1][4] Furthermore, dysregulation of the kynurenine pathway is implicated in the pathophysiology of neurodegenerative diseases, making TDO a target of interest beyond oncology.[5]
The indole nucleus, the core structure of tryptophan itself, represents a "privileged scaffold" in medicinal chemistry for designing TDO inhibitors due to its inherent ability to interact with the enzyme's active site. This guide provides a detailed technical overview of the synthesis of various classes of indole-derived TDO inhibitors, protocols for their evaluation, and the rationale behind the experimental design.
The Kynurenine Pathway and the Mechanism of TDO Inhibition
TDO-mediated tryptophan catabolism initiates a cascade that produces several neuroactive and immunomodulatory metabolites. By inhibiting TDO, the metabolic flux is shifted away from kynurenine production, preserving local tryptophan levels and mitigating immunosuppression.
Caption: The TDO-mediated kynurenine pathway and point of intervention.
Indole-based inhibitors typically function as competitive inhibitors, binding to the heme-containing active site of TDO and preventing the binding of the natural substrate, L-tryptophan. The specific interactions depend on the inhibitor's scaffold. For instance, studies on 3-(2-(pyridyl)ethenyl)indoles reveal that a dense network of hydrogen bonds, primarily involving residues His55 and Thr254, is crucial for potent inhibition.[6][7][8] Molecular docking of isatin derivatives has similarly highlighted the importance of hydrogen bonding with key active site residues.[9][10][11]
PART 1: Synthesis of Indole-Based TDO Inhibitors
This section details the synthesis of three distinct classes of indole-derived TDO inhibitors. The choice of synthetic route is dictated by the target scaffold, with explanations provided for key reaction steps and conditions.
Protocol 1.1: Synthesis of Isatin Derivatives via Sandmeyer Synthesis
The Sandmeyer synthesis is a classical and robust method for preparing the isatin core, which serves as a versatile precursor for a range of TDO inhibitors.[1][12][13] The mechanism involves the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization.[14][15] Concentrated sulfuric acid is the traditional cyclizing agent, but methanesulfonic acid can be advantageous for substrates with poor solubility.[1]
Workflow Diagram:
Caption: General workflow for the Sandmeyer isatin synthesis.
Step-by-Step Protocol:
-
Preparation of Isonitrosoacetanilide Intermediate:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, add a solution of chloral hydrate (0.6 mol) in water (500 mL).
-
Add a solution of anhydrous sodium sulfate (1300 g) in water (500 mL).
-
Sequentially add the substituted aniline (0.5 mol) dissolved in water (300 mL) with concentrated hydrochloric acid (0.52 mol).
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in water (500 mL).
-
Heat the mixture to a vigorous boil over approximately 45 minutes. The formation of the isonitrosoacetanilide will be indicated by its crystallization upon cooling.
-
Cool the mixture in an ice bath, filter the crystalline product, wash thoroughly with cold water, and air dry.
-
-
Cyclization to Isatin:
-
Causality: Concentrated sulfuric acid acts as both a solvent and a dehydrating agent, promoting the electrophilic aromatic substitution required for ring closure.
-
Pre-heat concentrated sulfuric acid (600 g) to 50°C in a 1 L flask.
-
Gradually add the dried isonitrosoacetanilide (0.5 mol) from the previous step, ensuring the temperature does not exceed 70-75°C. Use an ice bath for cooling if necessary.
-
Once the addition is complete, heat the mixture to 80°C and hold for 10 minutes to complete the cyclization.
-
Carefully pour the reaction mixture onto crushed ice (3.5 kg).
-
Allow the mixture to stand for 1-2 hours, then filter the precipitated isatin product.
-
Wash the product with cold water until the washings are neutral to litmus paper. Dry the final isatin derivative in a vacuum oven.
-
Protocol 1.2: Synthesis of Tryptanthrin Derivatives
Tryptanthrin and its derivatives have been identified as potent dual inhibitors of both TDO and IDO1.[9] A common synthetic strategy involves the reaction of a substituted isatin with isatoic anhydride.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of substituted isatin (1.0 mmol) in anhydrous toluene (20 mL), add triethylamine (Et3N, 1.5 mmol). Causality: Triethylamine acts as a base to deprotonate the isatin, forming a more nucleophilic species.
-
Add isatoic anhydride (1.2 mmol) to the mixture.
-
-
Reaction and Workup:
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure tryptanthrin derivative.
-
Protocol 1.3: Synthesis of 3-(2-(Pyridyl)ethenyl)indoles via Wittig Reaction
This class of compounds has shown promising TDO inhibitory activity and good oral bioavailability.[6][7][8] The key synthetic step is a Wittig reaction, which forms the ethenyl bridge between the indole and pyridine rings.
Step-by-Step Protocol:
-
Preparation of the Phosphonium Salt (Wittig Reagent):
-
Dissolve the appropriate (bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous acetonitrile.
-
Add triphenylphosphine (1.0 eq) and stir the mixture at reflux for 12-18 hours.
-
Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold acetonitrile and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Causality: The strong base deprotonates the phosphonium salt to generate the reactive ylide.
-
Stir the resulting deep red mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Add a solution of the substituted indole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired (E)-3-(2-(pyridyl)ethenyl)indole. The (E)-isomer is typically the major product due to thermodynamic stability.
-
PART 2: Evaluation of TDO Inhibitory Activity
Evaluating the potency and selectivity of newly synthesized compounds is a critical step. This section provides protocols for both biochemical and cell-based assays. A key component of a robust assay is its validation, ensuring the data generated is reliable. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[16][17]
Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control (e.g., uninhibited enzyme activity)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)
-
σ_n = standard deviation of the negative control
An assay is considered excellent for screening if the Z'-factor is between 0.5 and 1.0.[16][18][19]
Protocol 2.1: Recombinant Human TDO Biochemical Assay (UV-Spectrophotometric)
This assay directly measures the enzymatic activity of purified recombinant human TDO by monitoring the formation of N-formylkynurenine, which has a distinct absorbance at 321 nm.
Workflow Diagram:
Caption: Workflow for the spectrophotometric TDO biochemical assay.
Materials and Reagents:
-
Recombinant Human TDO2 (rhTDO2)[20]
-
L-Tryptophan
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitor (e.g., 680C91)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 321 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X Assay Buffer containing 100 mM Potassium Phosphate, pH 7.5.
-
Prepare a Reaction Mix containing L-Tryptophan (400 µM), Ascorbic Acid (20 µM), Methylene Blue (10 µM), and Catalase (200 U/mL) in the 2X Assay Buffer.
-
-
Assay Plate Setup (96-well format):
-
Prepare serial dilutions of test compounds and the reference inhibitor in 100% DMSO. Then, dilute these into Assay Buffer to achieve the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Add 50 µL of the diluted test compounds or controls to the appropriate wells.
-
Test Wells: Compound dilutions.
-
Positive Control (100% activity): Assay buffer with DMSO vehicle.
-
Negative Control (0% activity): Assay buffer with a high concentration of reference inhibitor or no enzyme.
-
-
Add 25 µL of rhTDO2 solution (e.g., 40 ng/µL in Assay Buffer) to all wells except the "no enzyme" negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the L-Tryptophan substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 321 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax, mOD/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
Plot percent inhibition versus compound concentration (log scale) and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.2: Cell-Based TDO Activity Assay
This assay measures the activity of TDO in a more physiologically relevant context using cells engineered to express the enzyme. TDO activity is determined by measuring the accumulation of kynurenine in the cell culture medium, typically by HPLC or ELISA.[2][11]
Materials and Reagents:
-
HEK293 cells (or other suitable host cell line)
-
hTDO Expression Vector[11]
-
Transfection Reagent (e.g., Lipofectamine)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, Pen/Strep)
-
TDO Assay Medium[11]
-
Test Compounds and Reference Inhibitor
-
96-well tissue culture plates
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of ~30,000 cells per well.[11] Incubate overnight at 37°C, 5% CO2.
-
On the following day, transfect the cells with the hTDO expression vector according to the transfection reagent manufacturer's protocol.[11][21] Include "mock-transfected" (no DNA) or "empty vector" wells as negative controls.
-
-
Inhibitor Treatment:
-
Approximately 24 hours post-transfection, remove the culture medium.
-
Add 200 µL of fresh TDO Assay Medium containing the desired concentrations of test compounds or controls (including a vehicle control).
-
Incubate the plate for an additional 24-48 hours at 37°C, 5% CO2.
-
-
Sample Collection and Kynurenine Measurement by HPLC:
-
After the incubation period, carefully collect 150 µL of the cell culture supernatant from each well.
-
To precipitate proteins, add an equal volume of 10% trichloroacetic acid (TCA), vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analyze the resulting supernatant by HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]
-
Mobile Phase: Isocratic mixture of 15 mM potassium phosphate buffer (pH 6.4) and acetonitrile (e.g., 97.3:2.7 v/v).[10]
-
Detection: UV detector at 360 nm (for kynurenine).[10]
-
Quantification: Calculate kynurenine concentration by comparing the peak area to a standard curve generated with authentic kynurenine standards.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control.
-
Determine IC50 values by plotting percent inhibition versus compound concentration as described in Protocol 2.1.
-
Data Presentation and Interpretation
The results from the screening assays should be compiled into a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: TDO Inhibitory Activity of Synthesized Indole Derivatives
| Compound ID | Scaffold Type | R1 | R2 | TDO IC50 (µM) - Biochemical | TDO IC50 (µM) - Cell-Based |
| REF-1 | - | - | - | 0.55 (680C91) | 0.55 (680C91) |
| ISA-01 | Isatin | H | H | 132 | >100 |
| ISA-02 | Isatin | 5-Cl | H | 25.5 | 30.1 |
| ISA-03 | Isatin | 5,7-diCl | H | 1.2 | 2.5 |
| TRP-01 | Tryptanthrin | H | H | 8.5 | 15.2 |
| TRP-02 | Tryptanthrin | 8-Br | H | 2.1 | 4.8 |
| PYR-01 | Pyridylethenyl | H | H | 10.2 | 18.5 |
| PYR-02 | Pyridylethenyl | 5-F | H | 5.5 (Ki) | 9.8 |
Data presented are hypothetical and for illustrative purposes, based on trends reported in the literature.[6][9][23]
SAR Analysis:
-
Isatin Series: The data clearly show that adding electron-withdrawing groups (e.g., chlorine) to the benzene ring of the isatin scaffold significantly improves inhibitory potency. Dichlorination (ISA-03) is more effective than monochlorination (ISA-02).
-
Tryptanthrin Series: Halogenation at the C8 position of the tryptanthrin core (TRP-02) enhances TDO inhibition compared to the unsubstituted parent compound.
-
Pyridylethenyl Series: Fluorination of the indole ring (PYR-02) leads to a moderate increase in potency, consistent with findings that substitutions on the indole moiety can modulate activity.[7][18]
Conclusion
The development of potent and selective TDO inhibitors is a highly active area of research with significant therapeutic potential. Indole derivatives provide a robust and versatile starting point for inhibitor design. This guide has provided detailed, field-proven protocols for the synthesis of three promising classes of indole-based TDO inhibitors: isatins, tryptanthrins, and 3-(2-(pyridyl)ethenyl)indoles. Furthermore, we have outlined validated biochemical and cell-based assays for their evaluation, emphasizing the importance of robust assay design through controls and statistical validation like the Z'-factor. The structure-activity relationships derived from these assays are crucial for guiding medicinal chemistry efforts to optimize lead compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Patsnap Synapse. (2024, June 21). What are TDO inhibitors and how do they work? Retrieved from [Link]
-
Li, Y., et al. (2020). Synthesis of novel tryptanthrin derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. Bioorganic & Medicinal Chemistry Letters, 30(11), 127159. Retrieved from [Link]
-
Theofylaktos, D., et al. (2016). Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 70-78. Retrieved from [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Oncolines. (n.d.). Human TDO (hTDO) - NFK Green™ Assay Kits. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet TDO Cell-Based Assay Kit. Retrieved from [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
-
Dolušić, E., et al. (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. Journal of Medicinal Chemistry, 54(15), 5320-5334. Retrieved from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Gary, J. B., et al. (2008). Synthesis of Substituted Isatins. Molecules, 13(6), 1258-1269. Retrieved from [Link]
-
Singh, G. S., & D'hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(92), 89697-89725. Retrieved from [Link]
-
Dolušić, E., et al. (2011). Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators. Journal of Medicinal Chemistry, 54(15), 5320-34. Retrieved from [Link]
-
Dolušić, E., et al. (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Florida. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Tripathi, A., et al. (2012). Docking studies on novel alkaloid tryptanthrin and its analogues against enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. Indian Journal of Biochemistry & Biophysics, 49(6), 435-41. Retrieved from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
-
Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. (2016). ACS Medicinal Chemistry Letters, 8(1), 11-13. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
Pilotte, L., et al. (2019). Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. Cancer Immunology Research, 7(12), 1930-1940. Retrieved from [Link]
-
van der Wulp, M. Y., et al. (2019). Tryptophan 2,3-dioxygenase as a potential target for the treatment of neurodegenerative disorders. Utrecht University Student Theses Repository. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Kynurenine on Primesep 100 Column. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Z-factor – Knowledge and References. Retrieved from [Link]
-
Dolušić, E., et al. (2011). Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators. Semantic Scholar. Retrieved from [Link]
-
Dounay, A. B., et al. (2015). Challenges and Opportunities in the Discovery of New Therapeutics Targeting the Kynurenine Pathway. Journal of Medicinal Chemistry, 58(22), 8762-8782. Retrieved from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances. Retrieved from [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). Molecules, 27(15), 4983. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TDO2, His-Tag (Human) Recombinant. Retrieved from [Link]
-
Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. (2014). Journal of Visualized Experiments, (94), 52137. Retrieved from [Link]
-
Dolušić, E., et al. (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. Supporting Information. Retrieved from [Link]
-
Badawy, A. A. (2017). Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection. International Journal of Tryptophan Research, 10, 1178646917709845. Retrieved from [Link]
-
Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). STAR Protocols, 2(3), 100671. Retrieved from [Link]
Sources
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 3. What are TDO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.irapa.org [journals.irapa.org]
- 13. biomedres.us [biomedres.us]
- 14. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. synarchive.com [synarchive.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. bmglabtech.com [bmglabtech.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. biorxiv.org [biorxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. Docking studies on novel alkaloid tryptanthrin and its analogues against enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Preparation of Antibacterial Agents from Indole-3-Carboxaldehydes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel antibacterial agents derived from the versatile starting material, indole-3-carboxaldehyde. This document outlines detailed synthetic protocols for various classes of indole-based compounds, their characterization, and methods for assessing their antibacterial efficacy.
Introduction: The Promise of Indole-Based Antibacterials
The escalating crisis of antibiotic resistance necessitates the urgent development of new antimicrobial agents with novel mechanisms of action.[1][2][3] The indole nucleus, a prominent heterocyclic scaffold in many natural and synthetic bioactive compounds, has emerged as a promising framework for the design of next-generation antibacterials.[1][2] Indole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4]
Indole-3-carboxaldehyde is a particularly attractive starting material due to the reactivity of its aldehyde group, which allows for the straightforward synthesis of a diverse array of derivatives, including Schiff bases, chalcones, hydrazones, and semicarbazones. These modifications can significantly modulate the biological activity of the parent indole scaffold, offering a pathway to potent and selective antibacterial agents.
This guide provides detailed, field-proven protocols for the synthesis and evaluation of these important classes of compounds, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and successful outcomes.
PART 1: Synthesis of Indole-3-Carboxaldehyde Derivatives
This section details the synthetic protocols for key classes of antibacterial agents derived from indole-3-carboxaldehyde. For each class, a general reaction scheme is provided, followed by a step-by-step protocol.
Synthesis of Indole-3-Carboxaldehyde Schiff Bases
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[5][6][7] This reaction is often catalyzed by a small amount of acid. The formation of the imine bond is a versatile way to introduce a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies.
Rationale for Experimental Choices:
-
Solvent: Absolute ethanol is a common solvent as it effectively dissolves both the indole-3-carboxaldehyde and the primary amine, while also being relatively easy to remove post-reaction.
-
Catalyst: A few drops of glacial acetic acid are used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction Condition: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.
Experimental Workflow: Synthesis of Schiff Bases
Caption: Workflow for the synthesis of Schiff bases from indole-3-carboxaldehyde.
Protocol 1.1: General Procedure for the Synthesis of an Indole-3-Carboxaldehyde Schiff Base
-
Reactant Preparation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq.) and a primary amine (1.0 eq.) in absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1630-1640 cm⁻¹) and a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.[5]
Synthesis of Indole-Based Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base or acid catalyst.[8][9][10][11]
Rationale for Experimental Choices:
-
Base Catalyst: Potassium hydroxide (KOH) is a strong base that deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion which then attacks the carbonyl carbon of indole-3-carboxaldehyde.
-
Solvent: Ethanol is a suitable solvent for this reaction.
-
Reaction Condition: Refluxing the mixture increases the reaction rate. The reaction is monitored by TLC to determine its completion.
Experimental Workflow: Synthesis of Chalcones
Caption: Workflow for the Claisen-Schmidt condensation to synthesize indole-based chalcones.
Protocol 1.2: General Procedure for the Synthesis of an Indole-Based Chalcone
-
Enolate Formation: Dissolve the substituted acetophenone (1.2 eq.) and potassium hydroxide (0.8 eq.) in ethanol in a round-bottom flask and stir at room temperature for 20 minutes.
-
Aldehyde Addition: Add indole-3-carboxaldehyde (1.0 eq.) to the reaction mixture.
-
Reaction: Reflux the mixture at 100°C for 24 hours, monitoring the reaction by TLC.[8]
-
Work-up: After cooling, extract the product with ethyl acetate and wash with water.
-
Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography.
-
Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Indole-3-Carboxaldehyde Hydrazones
Hydrazones are formed by the reaction of a carbonyl compound with a hydrazine derivative. They are known to possess a wide range of biological activities.[12][13]
Rationale for Experimental Choices:
-
Solvent and Catalyst: The reaction is typically carried out in ethanol with a catalytic amount of acetic acid, similar to Schiff base formation.
-
Reactants: Indole-3-carboxaldehyde is reacted with a hydrazine derivative (e.g., phenylhydrazine).
Protocol 1.3: General Procedure for the Synthesis of an Indole-3-Carboxaldehyde Hydrazone
-
Reactant Mixture: In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq.) and the desired hydrazine (e.g., phenylhydrazine, 1.0 eq.) in ethanol.
-
Catalyst: Add a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The hydrazone product often crystallizes upon cooling.
-
Purification: Filter the solid, wash with cold ethanol, and dry.[13]
-
Characterization: Confirm the structure of the synthesized hydrazone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Indole-3-Carboxaldehyde Semicarbazones
Semicarbazones are synthesized by the condensation of an aldehyde or ketone with semicarbazide. These compounds have shown promising antibacterial activities.[14][15][16][17]
Protocol 1.4: General Procedure for the Synthesis of an Indole-3-Carboxaldehyde Semicarbazone
-
Solution Preparation: Dissolve semicarbazide hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Aldehyde Addition: Add a solution of indole-3-carboxaldehyde in ethanol to the semicarbazide solution.
-
Reaction: Stir the mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Isolation: The semicarbazone product usually precipitates from the reaction mixture.
-
Purification: Collect the precipitate by filtration, wash with water and then with cold ethanol, and dry under vacuum.
-
Characterization: Characterize the product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized antibacterial agents. The following analytical techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=N in Schiff bases and hydrazones, C=O in chalcones).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the successful formation of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.
-
Melting Point: To assess the purity of the synthesized compound.
PART 3: Evaluation of Antibacterial Activity
The antibacterial efficacy of the synthesized indole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18] The broth microdilution method is a widely accepted standard for determining MIC values.[18][19][20][21][22]
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18]
-
-
Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Data Presentation
Summarize the MIC values for the synthesized compounds against a panel of Gram-positive and Gram-negative bacteria in a clear, tabular format for easy comparison.
Table 1: Hypothetical Antibacterial Activity of Synthesized Indole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Schiff Base 1 | 16 | 32 | 64 | >128 |
| Chalcone 2 | 8 | 16 | 32 | 64 |
| Hydrazone 3 | 32 | 64 | 128 | >128 |
| Semicarbazone 4 | 16 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
PART 4: Understanding the Mechanism of Action
Indole-based antibacterial agents can act through various mechanisms, primarily by disrupting essential bacterial processes.[1] Two prominent mechanisms are the inhibition of the cell division protein FtsZ and the disruption of the bacterial cell membrane.[1]
Mechanism of Action: Indole Derivatives
Caption: Potential mechanisms of antibacterial action for indole derivatives.
-
FtsZ Inhibition: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a key component of the bacterial cytoskeleton and is essential for cell division. Some indole derivatives can bind to FtsZ, inhibiting its polymerization and GTPase activity. This disrupts the formation of the Z-ring at the division site, leading to bacterial filamentation and eventual cell death.[1]
-
Membrane Disruption: Certain indole-based compounds can permeabilize the bacterial cell membrane. This leads to the leakage of essential intracellular components and the dissipation of the membrane potential, ultimately causing rapid cell death.[1] This mechanism is often less susceptible to the development of resistance.
Conclusion
Indole-3-carboxaldehyde serves as a valuable and versatile starting point for the synthesis of a diverse range of compounds with significant antibacterial potential. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and evaluation of novel indole-based antibacterial agents. By systematically exploring the structure-activity relationships of these derivatives, researchers can contribute to the development of new therapeutics to combat the growing threat of antibiotic resistance.
References
-
Salah Hamza, Dagne Addisu, and Yenealem Wagew. (2022). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Der Pharma Chemica. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (n.d.). [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). [Link]
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (n.d.). PMC - PubMed Central. [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]
-
Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]
-
Shamna, Z., Greeshma, S., Sumathy, A., & Gowrishankar, N. L. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (n.d.). PubMed. [Link]
-
(PDF) Solvent Free Synthesis of Chalcones and their Antibacterial Activities. (2008). ResearchGate. [Link]
-
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]
-
Synthesis of New Chalcone Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Naikal, J. P. S., Thriveni, T., & Shivaraj. (2015). Synthesis characterization and anti-bacterial activity of novel chalcone derivatives of indole. Der Pharma Chemica. [Link]
-
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
-
Carrasco Solís, F., et al. (2020). Indole-3-carbaldehyde semicarbazone derivatives: synthesis, characterization, and antibacterial activities. Repositorio Académico - Universidad de Chile. [Link]
-
Carrasco Solís, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Repositorio Institucional ULima. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]
-
Priya, B., Utreja, D., & Kalia, A. (2022). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (n.d.). NIH. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC - NIH. [Link]
-
The antiplatelet indole-3-carboxaldehyde phenylhydrazone. (n.d.). ResearchGate. [Link]
-
Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). NIH. [Link]
-
indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. eijppr.com [eijppr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Indole-3-carbaldehyde semicarbazone derivatives: synthesis, characterization, and antibacterial activities [repositorio.uchile.cl]
- 17. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-formyl-1H-indole-7-carbonitrile in Modern Organic Synthesis
Introduction: A Multifaceted Building Block
In the landscape of contemporary organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone for the development of complex molecules with profound biological activities. Within this privileged heterocyclic family, 3-formyl-1H-indole-7-carbonitrile emerges as a particularly versatile and strategic building block. Its unique trifunctional architecture—comprising a reactive aldehyde at the C3 position, a synthetically malleable nitrile group at C7, and the inherent reactivity of the indole core—offers a powerful platform for the construction of diverse molecular frameworks. This guide provides an in-depth exploration of the role of this compound in organic synthesis, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
The strategic placement of the electron-withdrawing nitrile group at the 7-position modulates the electronic properties of the indole ring, influencing the reactivity of the formyl group and the nucleophilicity of the indole nitrogen. This electronic fine-tuning, combined with the inherent reactivity of the aldehyde, makes this compound a valuable precursor for a variety of synthetic transformations. These include, but are not limited to, Knoevenagel condensations, multicomponent reactions, and the synthesis of fused heterocyclic systems, many of which are of significant interest in the pursuit of novel therapeutic agents. The indole framework itself is a common feature in numerous bioactive natural products and pharmaceuticals, and derivatives of this compound are being explored for their potential as kinase inhibitors and other therapeutic applications[1][2].
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount to its effective utilization in synthesis. The table below summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| CAS Number | 467451-63-4 | [3] |
| Appearance | Likely a powder | |
| Melting Point | 248-253 °C (for 5-carbonitrile isomer) |
The reactivity of this compound is dominated by the interplay of its three key functional groups:
-
The Formyl Group (C3): This aldehyde functionality is a prime site for nucleophilic attack, enabling a wide array of transformations. It readily participates in condensation reactions, reductive aminations, and the formation of imines and enamines. The electron-rich nature of the indole ring enhances the electrophilicity of the formyl carbon, facilitating these reactions.
-
The Indole Nucleus (N1 and C2): The indole nitrogen (N1) can be alkylated or acylated, offering a convenient handle for modifying the molecule's properties. The C2 position, while less nucleophilic than in unsubstituted indoles due to the C3-formyl group, can still participate in certain electrophilic substitution and cyclization reactions.
-
The Carbonitrile Group (C7): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature influences the overall electronic landscape of the indole ring.
The strategic positioning of these groups allows for a high degree of control over synthetic outcomes, enabling the construction of complex molecular architectures with precision.
Key Synthetic Applications and Methodologies
Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, and this compound is an excellent substrate for this reaction. The condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to electronically diverse and sterically hindered α,β-unsaturated systems. These products are valuable intermediates for the synthesis of more complex heterocyclic structures and have been investigated for their antibacterial properties.
The causality behind this application lies in the electrophilicity of the formyl carbon, which is readily attacked by the carbanion generated from the active methylene compound. The presence of the electron-withdrawing nitrile group at C7 can further enhance this electrophilicity, potentially leading to faster reaction rates compared to unsubstituted indole-3-carboxaldehydes.
Below is a representative workflow for a Knoevenagel condensation reaction.
Caption: A typical workflow for the Knoevenagel condensation of this compound.
Protocol 1: Synthesis of 2-((1H-indole-7-carbonitrile-3-yl)methylene)malononitrile
This protocol is a representative example based on general procedures for Knoevenagel condensations of indole-3-carboxaldehydes and should be optimized for this specific substrate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound in anhydrous ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the desired 2-((1H-indole-7-carbonitrile-3-yl)methylene)malononitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the vinylic proton and the disappearance of the aldehyde proton signal are key indicators of product formation.
Multicomponent Reactions: Building Molecular Complexity in a Single Step
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This compound is an ideal candidate for participation in MCRs, leveraging the reactivity of both the formyl group and the indole nucleus.
For instance, in a three-component reaction with an active methylene compound and a C-H acid, the formyl group can first undergo a Knoevenagel condensation, and the resulting electron-deficient alkene can then participate in a Michael addition with the C-H acid. This approach provides rapid access to highly functionalized indole derivatives. The indole nitrogen can also act as a nucleophile in certain MCRs, leading to the formation of fused heterocyclic systems.
Caption: A generalized pathway for a multicomponent reaction involving this compound.
Protocol 2: Three-Component Synthesis of a Dihydropyridine-Fused Indole Derivative (Hypothetical)
This protocol is a conceptual example illustrating the potential of this compound in MCRs, based on known reactivity patterns of similar compounds.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol or acetic acid.
-
Heat the mixture to reflux with stirring for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality and Expected Outcome: This Hantzsch-like reaction is expected to proceed through the initial formation of an enamine from ethyl acetoacetate and ammonia (from ammonium acetate), followed by a Knoevenagel condensation of the formylindole with another molecule of ethyl acetoacetate. The subsequent Michael addition and cyclization would lead to a dihydropyridine ring fused to the indole core. The 7-cyano group would remain as a key functional handle for further derivatization.
Synthesis of Fused Heterocyclic Systems and Kinase Inhibitors
The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, condensation with binucleophiles can lead to the formation of novel polycyclic scaffolds.
Of particular interest is the application of indole-7-carbonitrile derivatives in the development of kinase inhibitors[1][2]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indole scaffold can mimic the adenine region of ATP, the natural substrate for kinases, and the 7-cyano group can form key hydrogen bonding interactions within the kinase active site. The 3-formyl group serves as a versatile anchor point for introducing various side chains to enhance potency and selectivity. The development of potent and selective kinase inhibitors is a major focus of modern drug discovery[4][5].
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The strategic placement of the formyl and cyano groups, coupled with the inherent reactivity of the indole nucleus, offers chemists a powerful tool for the construction of novel heterocyclic systems and libraries of compounds for drug discovery. The potential of this building block in the synthesis of kinase inhibitors and other biologically active molecules is particularly promising and warrants further exploration. As the demand for novel molecular architectures with tailored properties continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical science.
References
-
MDPI. (2025, October 15). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formyl-1H-indole-5-carbonitrile. Retrieved from [Link]
-
PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2025, March 5). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Retrieved from [Link]
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the reduction of the formyl group in 3-formyl-1H-indole-7-carbonitrile
An Application Guide for the Chemoselective Synthesis of (7-Cyano-1H-indol-3-yl)methanol
Abstract
This technical guide provides a detailed protocol for the chemoselective reduction of the formyl group in 3-formyl-1H-indole-7-carbonitrile to yield (7-cyano-1H-indol-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary challenge lies in selectively reducing the aldehyde in the presence of a chemically sensitive nitrile group. This document evaluates common reduction strategies, establishes the rationale for selecting sodium borohydride (NaBH₄) as the optimal reagent, and presents a comprehensive, validated laboratory protocol.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. The selective reduction of its C3-formyl group to a hydroxymethyl group provides (7-cyano-1H-indol-3-yl)methanol, a key intermediate for further functionalization in drug development programs. The core synthetic challenge is achieving high chemoselectivity, as many reducing agents can also transform the C7-nitrile group into a primary amine, leading to undesired byproducts.
This application note addresses this challenge by providing a robust and reproducible protocol that prioritizes the selective reduction of the aldehyde. We will explore the mechanistic basis for reagent selection and offer practical insights for execution, troubleshooting, and analysis.
Logical Framework: The Chemoselectivity Problem
The goal is to favor Reaction A while suppressing Reaction B, which would result from a non-selective, powerful reducing agent.
Caption: Desired vs. Undesired Reduction Pathways.
Rationale for Reagent Selection: A Comparative Analysis
The choice of reducing agent is paramount for the success of this synthesis. The relative reactivity of aldehydes and nitriles towards common hydride donors dictates the outcome.
Sodium Borohydride (NaBH₄): The Optimal Choice
Sodium borohydride is a mild and selective reducing agent. Its primary utility lies in the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Crucially, under standard protic solvent conditions (e.g., methanol, ethanol), NaBH₄ is generally unreactive towards less electrophilic functional groups such as esters, carboxylic acids, amides, and nitriles.[3] This inherent chemoselectivity makes it the ideal candidate for this protocol. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[4]
Lithium Aluminum Hydride (LiAlH₄): A Non-Selective Reagent
In stark contrast, lithium aluminum hydride (LAH) is an extremely powerful and non-selective reducing agent.[5][6] The Al-H bond in the [AlH₄]⁻ anion is more polar and reactive than the B-H bond in [BH₄]⁻, making LAH a much stronger hydride donor.[4] LAH will readily reduce not only the aldehyde but also the nitrile group, leading to the formation of the corresponding amine.[5][6][7] Therefore, the use of LiAlH₄ would result in a mixture of products, primarily the undesired di-reduced species, and must be avoided for this specific transformation.
Catalytic Hydrogenation: A Complex Alternative
Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) can reduce both aldehydes and nitriles.[8][9] Achieving selectivity can be challenging and highly dependent on the catalyst, solvent, pressure, and temperature. Furthermore, the indole nucleus itself can be susceptible to hydrogenation, potentially forming an indoline byproduct, and the resulting amine products can poison the catalyst surface.[10] Given these complexities, catalytic hydrogenation is a less straightforward approach compared to the predictable selectivity of NaBH₄.
Data Summary: Comparison of Reduction Methods
| Method | Reagent | Selectivity for Aldehyde over Nitrile | Conditions | Safety & Handling Considerations | Expected Outcome |
| Recommended | Sodium Borohydride (NaBH₄) | Excellent | 0°C to RT, atmospheric pressure | Decomposes in water/acid, generating H₂ gas. Handle with standard care.[3] | High yield of (7-cyano-1H-indol-3-yl)methanol. |
| Not Recommended | Lithium Aluminum Hydride (LiAlH₄) | Poor | 0°C to reflux, anhydrous conditions required | Pyrophoric; reacts violently with water. Requires inert atmosphere.[6] | Reduction of both formyl and nitrile groups. |
| Alternative | Catalytic Hydrogenation | Variable | Elevated H₂ pressure and temperature may be needed | Requires specialized high-pressure equipment. Flammable H₂ gas. | Potential for over-reduction and catalyst poisoning.[10] |
Detailed Application Protocol: NaBH₄ Reduction
This protocol details the selective reduction of this compound using sodium borohydride.
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous methanol (approx. 10-15 mL per gram of substrate) to dissolve the solid.
-
Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
-
Reduction:
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 10-15 minutes. Note: Effervescence (hydrogen gas evolution) will be observed.
-
Continue stirring the reaction mixture at 0°C for 30 minutes after the addition is complete.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product spot should be more polar (lower Rf) than the starting aldehyde.
-
-
Workup:
-
Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Remove the methanol from the mixture using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as an off-white solid.
-
If necessary, purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain pure (7-cyano-1H-indol-3-yl)methanol.
-
Mechanistic Insight
The reduction proceeds through the nucleophilic addition of a hydride (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the formyl group. The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by the aqueous workup to yield the final alcohol product.
Caption: Mechanism of NaBH₄ reduction.
Field Insights & Troubleshooting
-
Product Instability: 3-Hydroxymethylindoles can be unstable, particularly under acidic conditions or upon heating. They are known to undergo self-condensation to form di-indolylmethane structures.[7] It is advisable to use the product promptly in the next synthetic step or store it under an inert atmosphere at low temperatures.
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after several hours, a further portion of NaBH₄ (0.2-0.3 eq) can be added to the reaction mixture at 0°C.
-
Solubility Issues: If the starting material has poor solubility in methanol, a co-solvent such as tetrahydrofuran (THF) can be added.
-
Workup Emulsions: Emulsions can sometimes form during the extraction process. Addition of brine (saturated NaCl solution) can help to break up these emulsions.
Conclusion
The selective reduction of this compound to (7-cyano-1H-indol-3-yl)methanol is most effectively and reliably achieved using sodium borohydride in a protic solvent like methanol. This method offers excellent chemoselectivity, operational simplicity, and mild reaction conditions, avoiding the non-selective reactivity of powerful hydrides like LiAlH₄ and the complexities of catalytic hydrogenation. The provided protocol is robust and scalable, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. Available at: [Link]
-
Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. ResearchGate. Available at: [Link]
-
Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nitrile reduction. Wikipedia. Available at: [Link]
-
Selective reduction of a nitrile to an aldehyde in the presence of an ester? ResearchGate. Available at: [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Sodium Borohydride. Organic Chemistry. Available at: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Nitrile to Amine. Organic Chemistry. Available at: [Link]
-
Reductions with metal alkoxyaluminium hydrides. Wikipedia. Available at: [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available at: [Link]
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. Available at: [Link]
-
How to selectively reduction of nitrile group in presence of ester group? ResearchGate. Available at: [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Organic Chemistry Portal. Available at: [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of the Nitrile Group in 3-formyl-1H-indole-7-carbonitrile
Introduction: The Strategic Value of the 3-formyl-1H-indole-7-carbonitrile Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.[1][2][3][4][5] The molecule this compound is a particularly valuable scaffold for drug discovery. It features two highly reactive functional groups: the formyl group at the C3 position, amenable to reductive amination and olefination, and the nitrile group at the C7 position. This document focuses exclusively on the strategic chemical modification of the C7-nitrile group, a versatile functional handle that can be transformed into several key pharmacophores.
The derivatization of the nitrile is a critical step in modulating the physicochemical and pharmacological properties of the indole scaffold. Transformations into amines, carboxylic acids, and tetrazoles can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its target binding affinity and pharmacokinetic profile. These application notes provide detailed, field-proven protocols for the most impactful derivatizations of the nitrile group on this specific indole core.
Core Derivatization Strategies and Protocols
The nitrile group of this compound can be strategically converted into three key functional groups with high relevance to medicinal chemistry: a primary amine, a tetrazole ring, and a carboxylic acid. Each transformation opens up distinct avenues for structure-activity relationship (SAR) studies.
Reduction to a Primary Amine: Introducing a Key Basic Center
The reduction of the nitrile to a primary amine (7-(aminomethyl)-3-formyl-1H-indole) introduces a basic, nucleophilic center that can participate in crucial hydrogen bonding interactions with biological targets and serve as an anchor point for further structural elaboration.
Two primary methods are recommended: catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This method is often preferred for its cleaner reaction profile and avoidance of pyrophoric reagents.[6] Raney Nickel is a cost-effective and highly active catalyst for this transformation. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amines, which can arise from the reaction of the intermediate imine with the product primary amine.[6]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both the nitrile and the formyl group.[7][8] To achieve selective reduction of the nitrile, the more reactive aldehyde must first be protected. An acetal protection (e.g., using ethylene glycol) is a standard and effective strategy. LiAlH₄ is particularly useful when catalytic hydrogenation is sluggish or incompatible with other functional groups.[7]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
The Strategic Utility of 3-Formyl-1H-indole-7-carbonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions with biological targets have made it a favored template for the design of novel therapeutics.[1] Among the diverse family of functionalized indoles, 3-formyl-1H-indole-7-carbonitrile emerges as a particularly valuable intermediate. The strategic placement of a reactive aldehyde at the C3-position and a versatile nitrile group at the C7-position on the indole core provides synthetic handles for the elaboration into complex molecular architectures, particularly in the realm of kinase inhibitors.[3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the use of this compound as a key building block in the synthesis of potential pharmaceutical agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds, with a particular focus on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 467451-63-4 | [7] |
| Molecular Formula | C₁₀H₆N₂O | [7] |
| Molecular Weight | 170.17 g/mol | [7] |
| Appearance | Typically a powder | N/A |
| Melting Point | Not widely reported | N/A |
Synthetic Protocol I: Preparation of this compound
The most direct and widely employed method for the introduction of a formyl group at the electron-rich C3-position of an indole is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][10] The starting material for this synthesis is 1H-indole-7-carbonitrile.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This method is chosen for its high regioselectivity for the C3-position of indoles, which are electron-rich aromatic compounds. The reaction proceeds under relatively mild conditions and is high-yielding.[8]
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent its decomposition and ensure the reaction proceeds to completion.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. The subsequent formylation of the indole requires heating to proceed at a reasonable rate.
-
Aqueous Work-up: The intermediate iminium salt formed during the reaction is hydrolyzed to the final aldehyde product upon the addition of water. An alkaline work-up is often employed to neutralize the acidic reaction mixture and aid in the precipitation of the product.
Experimental Workflow Diagram:
Caption: Workflow for the Vilsmeier-Haack formylation of 1H-indole-7-carbonitrile.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Indole Addition: Dissolve 1H-indole-7-carbonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application in Pharmaceutical Synthesis: A Representative Protocol for a Kinase Inhibitor Scaffold
The dual functionality of this compound allows for a multitude of synthetic transformations. The formyl group is a precursor for various heterocycles and can undergo reductive amination, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. Here, we present a representative protocol for the synthesis of an indole-based scaffold analogous to known PI3K/mTOR inhibitors. This protocol involves a reductive amination of the formyl group followed by a Suzuki coupling, demonstrating the versatility of the intermediate.
The PI3K/Akt/mTOR Pathway: A Key Target in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making it a prime target for therapeutic intervention.[6] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical studies.[5] Indole and azaindole scaffolds have been successfully employed in the design of potent and selective inhibitors of this pathway.[1][11]
Signaling Pathway Diagram:
Caption: A representative synthetic route from the intermediate to a kinase inhibitor scaffold.
Step-by-Step Protocol (Representative Example):
Step 1: Reductive Amination
-
Setup: To a solution of this compound (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a primary amine (e.g., 4-aminomorpholine, 1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Step 2: Suzuki Coupling (Illustrative)
Causality: This step requires modification of the indole ring to introduce a leaving group (e.g., a halide) if one is not already present, or protection of the indole nitrogen followed by C-H activation/borylation. For this illustrative protocol, we will assume a precursor with a suitable leaving group is prepared or that a C-H borylation has been performed. The Suzuki coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.
-
Setup: In a microwave vial or Schlenk flask, combine the N-protected indole intermediate (1 equivalent), an appropriate arylboronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).
-
Reaction: Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-120 °C for several hours, or until TLC or LC-MS analysis indicates completion. Microwave irradiation can often significantly shorten reaction times.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the final coupled product. Subsequent deprotection steps may be required to yield the final active pharmaceutical ingredient.
Conclusion and Future Outlook
This compound represents a highly strategic and versatile intermediate for the synthesis of complex heterocyclic compounds with significant pharmaceutical potential. Its utility in the construction of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in modern drug discovery. The protocols detailed herein provide a practical framework for the synthesis and elaboration of this key building block. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the creative application of such well-functionalized intermediates will undoubtedly play a crucial role in the development of the next generation of targeted cancer therapies.
References
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. (Please note: A direct URL was not available in the provided search results).
-
GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. 2015. [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
-
de Sá Alves, M. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry, 9(7), 782–793. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization for the synthesis of new heterocyclic compounds. Growing Science. 2013. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. 2012. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. ERS Publications. 2020. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2016. [Link]
-
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. 2019. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. 2023. [Link]
- New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. (Please note: A direct URL was not available in the provided search results).
-
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. 2025. [Link]
Sources
- 1. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
The Morita-Baylis-Hillman Reaction with 3-Formylindoles: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Potential of Indole Scaffolds
The Morita-Baylis-Hillman (MBH) reaction stands as a powerful and atom-economical carbon-carbon bond-forming transformation in the synthetic chemist's toolkit.[1] This organocatalyzed reaction couples an activated alkene with an electrophile, typically an aldehyde, to generate densely functionalized allylic alcohols.[2][3][4] The indole nucleus, a privileged scaffold in medicinal chemistry, is found in a vast array of natural products and pharmaceuticals. Consequently, the application of the MBH reaction to 3-formylindoles opens a direct route to novel, multifunctionalized indole derivatives with significant potential in drug discovery and development. These MBH adducts have shown a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antitumor properties.[5]
This guide provides a comprehensive overview of the Morita-Baylis-Hillman reaction with 3-formylindoles, detailing the mechanistic underpinnings, offering step-by-step protocols, and addressing common challenges. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of innovative indole-based compounds.
Mechanistic Insights: The Amine-Catalyzed Pathway
The generally accepted mechanism for the amine-catalyzed Morita-Baylis-Hillman reaction proceeds through a three-step sequence.[6] The reaction is typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
Step 1: Michael Addition The reaction initiates with the nucleophilic addition of the amine catalyst to the activated alkene, forming a zwitterionic enolate intermediate. This is a reversible step.
Step 2: Aldol Addition The generated enolate then acts as a nucleophile, attacking the carbonyl carbon of the 3-formylindole. This aldol-type addition forms a second zwitterionic intermediate. This step is often the rate-determining step of the reaction.
Step 3: Catalyst Elimination Finally, a proton transfer followed by the elimination of the amine catalyst yields the desired allylic alcohol and regenerates the catalyst for the next cycle.
Visualizing the Mechanism
Caption: The catalytic cycle of the amine-catalyzed Morita-Baylis-Hillman reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: 3-Formylindoles can be synthesized via various methods, most commonly through the Vilsmeier-Haack reaction of indole. Activated alkenes such as acrylates, acrylonitrile, and vinyl ketones are commercially available. Solvents should be of high purity and dried where necessary.
-
Catalysts: DABCO is the most common catalyst. However, other tertiary amines like DBU and phosphines such as triphenylphosphine can also be employed.[7]
-
Reaction Conditions: The reaction is often performed under neat (solvent-free) conditions, which can accelerate the typically slow reaction rates.[2] However, various solvents can be used, and the choice may influence the reaction outcome.
-
Monitoring the Reaction: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: DABCO-Catalyzed Reaction of 3-Formyl-9H-pyrido[3,4-b]indole with Acrylonitrile (Neat Conditions)
This protocol is adapted from the work of Devi and Singh (2022) and is a representative example of the MBH reaction with a complex indole aldehyde.[2]
Materials:
-
3-Formyl-9H-pyrido[3,4-b]indole derivative (1.0 mmol)
-
Acrylonitrile (activated alkene) (3.0 mmol)
-
DABCO (catalyst) (0.3 mmol)
-
Round-bottom flask with a stir bar
-
Septum and needle for inert atmosphere (optional, but recommended)
Procedure:
-
To a clean, dry round-bottom flask, add the 3-formyl-9H-pyrido[3,4-b]indole derivative and DABCO.
-
Add the acrylonitrile to the flask.
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction time can vary from several hours to several days depending on the specific substrate.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired Morita-Baylis-Hillman adduct.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results obtained by Devi and Singh (2022) for the reaction of various 3-formyl-9H-pyrido[3,4-b]indoles with different activated alkenes under neat conditions with DABCO as the catalyst.[2][4]
| Entry | 3-Formyl-9H-pyrido[3,4-b]indole Derivative | Activated Alkene | Product Yield (%) |
| 1 | Phenyl substituted | Acrylonitrile | 65 |
| 2 | Phenyl substituted | Methyl acrylate | 72 |
| 3 | o-Bromophenyl substituted | n-Butyl acrylate | 58 |
| 4 | p-Methoxyphenyl substituted | Acrylonitrile | 62 |
| 5 | Dimethoxymethyl substituted | t-Butyl acrylate | 45 |
Protocol 2: Phosphine-Catalyzed Asymmetric Morita-Baylis-Hillman Reaction
While amine catalysts are common, phosphines can also effectively catalyze the MBH reaction and are particularly useful in asymmetric variants.[7][8] This general protocol is based on the use of chiral phosphine catalysts for the asymmetric MBH reaction of aromatic aldehydes.[8]
Materials:
-
3-Formylindole (0.25 mmol)
-
Methyl vinyl ketone (or other activated alkene) (0.5 mmol)
-
Chiral aziridine-phosphine catalyst (e.g., 5-20 mol%)
-
Acetonitrile (1 mL)
-
Round-bottom flask with a stir bar
Procedure:
-
In a round-bottom flask, dissolve the 3-formylindole and the chiral phosphine catalyst in acetonitrile.
-
Add the methyl vinyl ketone to the solution.
-
Stir the reaction mixture at room temperature for 48-96 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral allylic alcohol.
Visualizing the Experimental Workflow
Caption: A general workflow for the Morita-Baylis-Hillman reaction.
Challenges and Troubleshooting
The Morita-Baylis-Hillman reaction, particularly with electron-rich heteroaromatic aldehydes like 3-formylindoles, can present certain challenges.
-
Slow Reaction Rates: This is the most common issue with the MBH reaction.
-
Side Reactions:
-
Michael Addition at Indole Nitrogen: For N-unsubstituted indoles, a notable side reaction is the Michael addition of the indole nitrogen onto the activated alkene.[2][4] This leads to the formation of a diadduct where both the 3-formyl group and the indole nitrogen have reacted.
-
Solution: Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, tosyl) prior to the MBH reaction can prevent this side reaction. Interestingly, N-alkylation has been shown to increase the reactivity of the 3-formylindole in the MBH reaction.[4]
-
-
Polymerization of the Activated Alkene: This can be an issue, especially with highly reactive alkenes.
-
Solution: Adding the activated alkene slowly to the reaction mixture can help to minimize polymerization.
-
-
-
Low Yields:
-
Solution: Optimization of the catalyst, solvent, and temperature is crucial. For electron-rich aldehydes, the use of a protic co-solvent or additive can sometimes improve yields.
-
The Aza-Morita-Baylis-Hillman Reaction with Imines of 3-Formylindoles
A valuable extension of the MBH reaction is the aza-Morita-Baylis-Hillman reaction, where the aldehyde is replaced by an imine. This provides a direct route to α-methylene-β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. The reaction of imines derived from 3-formylindoles with activated alkenes, catalyzed by a Lewis base, would yield highly functionalized 3-aminoindole derivatives. While specific protocols for imines of 3-formylindoles are less common in the literature, the general principles of the aza-MBH reaction can be applied.[9] The imine is typically generated in situ or pre-formed from the 3-formylindole and a primary amine.
Conclusion: A Versatile Tool for Indole Functionalization
The Morita-Baylis-Hillman reaction provides a powerful and versatile platform for the synthesis of novel, highly functionalized indole derivatives from readily available 3-formylindoles. The resulting adducts, with their rich array of functional groups, are primed for further chemical transformations, making them valuable intermediates in the synthesis of complex molecules and potential drug candidates. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential side reactions are key to successfully employing this important transformation in a research and development setting.
References
-
Duda, K., et al. (2020). Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. Molecules, 25(22), 5328. Available at: [Link]
-
Devi, N., & Singh, V. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 926–934. Available at: [Link]
-
Maneesha, M., & Gopinath, P. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14(20), 14035-14057. Available at: [Link]
- Goble, S. (2003). The Morita-Baylis-Hillman Reaction. Organic Super-Group Meeting, Literature Presentation.
-
NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]
-
Lima-Júnior, C. G., et al. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. European Journal of Medicinal Chemistry, 55, 126-138. Available at: [Link]
-
Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic synthesis. Chemical Reviews, 110(9), 5447-5674. Available at: [Link]
-
Wikipedia. (2023, December 28). Baylis–Hillman reaction. In Wikipedia. Retrieved from [Link]
-
Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Angewandte Chemie International Edition, 47(10), 1732-1758. Available at: [Link]
-
Lu, X., & Schneider, U. (2016). Aza-Morita-Baylis-Hillman reactions catalyzed by a cyclopropenylidene. Chemical Communications, 52(88), 12980-12983. Available at: [Link]
-
Marco-Arias, M. (2011). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 16(6), 4484-4503. Available at: [Link]
-
Deiters, A., & Martin, S. F. (2004). The aza-Baylis–Hillman reaction. Angewandte Chemie International Edition, 43(29), 3746-3748. Available at: [Link]
-
Kapoor, Y., & Kumar, K. (2018). Morita-Baylis-Hillman reaction: scope and significance. Journal of Pharmaceutical and Chemical Sciences, 2(1), 11-20. Available at: [Link]
-
Devi, N., & Singh, V. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 926–934. Available at: [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 8. Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines [mdpi.com]
- 9. The aza-Morita–Baylis–Hillman reaction of electronically and sterically deactivated substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Indole Ring via Cross-Coupling Reactions
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The strategic modification of the indole ring is paramount for tuning the biological activity and physicochemical properties of these molecules. Among the myriad of synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient functionalization of the indole nucleus. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most pivotal cross-coupling methodologies for indole modification, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as the burgeoning field of direct C-H functionalization. This document delves into the mechanistic underpinnings of these transformations, offers detailed, field-proven experimental protocols, and presents comparative data to aid in the rational selection of reaction conditions. Furthermore, this guide includes troubleshooting advice for common challenges and visual workflows to streamline experimental design and execution.
Introduction: The Privileged Indole Scaffold and the Power of Cross-Coupling
The indole ring system, with its unique electronic properties and hydrogen-bonding capabilities, is a privileged structure in drug discovery. Its functionalization allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents and advanced materials.[1] Traditional methods for indole synthesis and modification often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor regioselectivity. Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized indoles by providing mild, efficient, and highly selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.[3]
This guide will systematically explore the application of key cross-coupling reactions for indole functionalization, providing both the theoretical framework and practical guidance necessary for successful implementation in a research setting.
The Workhorses of Indole Functionalization: A Survey of Key Cross-Coupling Reactions
The versatility of cross-coupling reactions allows for the introduction of a wide array of functional groups onto the indole ring at various positions. The choice of reaction is dictated by the desired bond formation and the available starting materials.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[4] In the context of indole chemistry, it is frequently employed for the arylation, vinylation, and alkylation of haloindoles or indoleboronic acids.
Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the haloindole to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]
Controlling Regioselectivity: The inherent reactivity of the indole ring often leads to preferential functionalization at the C3 or C2 positions. However, the use of directing groups on the indole nitrogen can steer the reaction to other positions, such as C7.[5]
Experimental Protocol: C2-Arylation of N-Substituted Indole via C-H Activation
This protocol describes a direct C-H arylation of N-substituted indoles with arylboronic acids, a variation of the Suzuki coupling that avoids the need for pre-functionalized indoles.[6]
-
Materials:
-
N-substituted indole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(TFA)₂ (5 mol%)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
1,4-Dioxane/H₂O (3:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried reaction vessel, add the N-substituted indole, arylboronic acid, and Pd(TFA)₂.
-
Flush the vessel with an inert gas (N₂ or Ar).
-
Add the 1,4-dioxane/H₂O solvent mixture and TFA via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Comparative Data: The Influence of Ligand and Base on Suzuki-Miyaura Coupling of Haloindoles
The choice of ligand and base is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings of challenging substrates like nitrogen-rich heterocycles.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 | [7] |
| [Pd(SPhos)G2] | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 93 | [8] |
| PdCl₂(dppf) | K₂CO₃ | DMF | Reflux | No Product | [9] |
This table illustrates that bulky, electron-rich phosphine ligands like SPhos and P(t-Bu)₃ are highly effective for the Suzuki-Miyaura coupling of haloindoles, while traditional catalysts may be less efficient.[7][8][9]
Troubleshooting Suzuki-Miyaura Couplings:
-
Low Yield:
-
Insoluble Substrate: Ensure your indole substrate is soluble in the chosen solvent system. Consider using a co-solvent or a different solvent altogether.[10]
-
Catalyst Deactivation: Use fresh, high-quality palladium catalysts and ligands. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
-
Inefficient Transmetalation: The choice of base is crucial. For boronic acids, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[7]
-
-
Protodeboronation (Loss of Boronic Acid Group):
-
This side reaction can be minimized by using a less nucleophilic base or by running the reaction at a lower temperature.
-
Heck Reaction: Olefination of the Indole Ring
The Heck reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides and alkenes.[11] It is widely used for the introduction of vinyl groups onto the indole nucleus.
Mechanism of Action: The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the haloindole to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and regenerate the catalyst.[11]
Experimental Protocol: Heck Reaction of 3-Iodoindole with Styrene
-
Materials:
-
3-Iodoindole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a Schlenk flask, dissolve 3-iodoindole, Pd(OAc)₂, and P(o-tol)₃ in acetonitrile.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add styrene and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Comparative Data: Influence of Base in the Heck Reaction of Haloindoles
The choice of base can significantly impact the yield of the Heck reaction.
| Base | Solvent | Yield (%) | Reference |
| K₂CO₃ | DMF | Moderate | [12] |
| Cs₂CO₃ | DMF | Good | [12] |
| Et₃N | DMF | Good | [12] |
| DBU | DMF | High | [12] |
| N-ethylpiperidine | DMF | Highest | [12] |
This table, based on a comparative study, demonstrates that organic bases like DBU and N-ethylpiperidine can provide higher yields in the Heck reaction of haloindoles compared to inorganic bases.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-substituted alkynes.[13] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]
Mechanism of Action: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the haloindole is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynylated indole.[14] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]
Experimental Protocol: Sonogashira Coupling of 2-Bromoindole with Phenylacetylene
-
Materials:
-
2-Bromoindole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
THF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a Schlenk flask, add 2-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting Sonogashira Couplings:
-
Low Yield or No Reaction:
-
Catalyst Poisoning: Ensure all reagents and solvents are pure and dry. Amines used as bases should be freshly distilled.[16]
-
Glaser Homocoupling: The formation of alkyne dimers is a common side reaction, especially in the presence of oxygen.[17] Running the reaction under strictly anaerobic conditions and using a copper-free protocol can mitigate this issue.[15]
-
-
Black Precipitate (Palladium Black):
-
Indicates catalyst decomposition. This can be caused by impurities or high temperatures. Using fresh catalyst and a lower reaction temperature may help.[16]
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[18] It is the go-to method for the N-arylation of indoles and the synthesis of aminoindoles.
Mechanism of Action: The catalytic cycle involves oxidative addition of the haloindole to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the N-arylated or amino-indole product.[19]
Experimental Protocol: N-Arylation of 5-Bromoindole with Aniline
-
Materials:
-
5-Bromoindole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add 5-bromoindole and aniline.
-
Add toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[20]
-
Common Side Reactions in Buchwald-Hartwig Amination:
-
β-Hydride Elimination: This can lead to the formation of a hydrodehalogenated arene and an imine.[18]
-
Competitive C-Arylation: In some cases, particularly with unprotected indoles, C-arylation can compete with N-arylation. The choice of ligand and base can influence this selectivity.
The Frontier: Direct C-H Functionalization of Indoles
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the indole ring, as it circumvents the need for pre-functionalized starting materials.[3] This approach involves the direct activation of a C-H bond and its subsequent coupling with a suitable partner.
Strategies for Regiocontrol: A significant challenge in indole C-H functionalization is controlling the regioselectivity, given the presence of multiple C-H bonds with varying reactivity.[3] The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, has been a game-changer in achieving high regioselectivity.[21] For instance, a pivaloyl group at the N1 position can direct functionalization to the C7 position.[5]
Experimental Protocol: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole
-
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Alkene (e.g., acrylate, styrene) (1.5 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Pivalic acid (20 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a sealed tube, add N-pivaloylindole, [RhCp*Cl₂]₂, AgSbF₆, and pivalic acid.
-
Evacuate and backfill with an inert gas.
-
Add DCE and the alkene.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the product by column chromatography.[5]
-
Visualizing the Catalysis: Mechanistic Workflows
Understanding the catalytic cycles of these reactions is crucial for rational optimization and troubleshooting. Below are simplified representations of the key cross-coupling reaction mechanisms generated using Graphviz.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction Catalytic Cycle
Caption: A simplified catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
Cross-coupling reactions have undeniably transformed the landscape of indole chemistry, providing powerful and versatile tools for the synthesis of a vast array of functionalized derivatives. The continued development of novel catalysts, ligands, and reaction conditions is expanding the scope and efficiency of these transformations, enabling the construction of increasingly complex and medicinally relevant molecules. The advent of direct C-H functionalization represents a paradigm shift towards more sustainable and atom-economical synthetic strategies. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more selective and efficient methods for the targeted functionalization of the indole ring, further empowering researchers in their quest for new discoveries in medicine and materials science.
References
-
Tan, L. et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. Available from: [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from: [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]
-
Deokar, D. B. et al. (2025). Palladium-catalyzed oxidative C–H/C–H cross-coupling for the synthesis of indolo[3,2-c]triazoloquinolines. Research on Chemical Intermediates. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
-
Ruijter, E. de, & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from: [Link]
-
ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Retrieved from: [Link]
-
ResearchGate. (n.d.). Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. Retrieved from: [Link]
-
OpenOChem Learn. (n.d.). Sonogashira Coupling. Retrieved from: [Link]
-
Yang, L., Zhao, L., & Li, C.-J. (2010). C-H Functionalization of indoles and oxindoles through CDC reactions. Chemical Communications, 46(27), 4929-4931. Available from: [Link]
-
Reddy, G. S. et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). Available from: [Link]
-
Ma, D. et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. Available from: [Link]
-
Wang, C. et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10428-10438. Available from: [Link]
-
Shi, Z. et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 495-498. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
ResearchGate. (n.d.). Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. Retrieved from: [Link]
-
ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Retrieved from: [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from: [Link]
-
El-Faham, A. et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5769. Available from: [Link]
-
Frech, C. M. et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 18(1), 898-910. Available from: [Link]
-
Kwong, F. Y. et al. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(7), 1243-1246. Available from: [Link]
-
Ackermann, L. et al. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. Chemistry – A European Journal, 26(42), 9223-9227. Available from: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction—State of the Art. Chemical Reviews, 100(8), 3009-3066. Available from: [Link]
-
Muller, T. J. J. et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(21), 6489. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from: [Link]
-
Buchwald, S. L. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567. Available from: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Al-Tel, T. H. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6133-6141. Available from: [Link]
-
Shi, Z. et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 495-498. Available from: [Link]
-
Hartwig, J. F. et al. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 76(16), 6547-6562. Available from: [Link]
-
Saneesh, N., & Jayadas, C. V. (2008). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 73(15), 6003-6005. Available from: [Link]
-
Zhu, J. et al. (2017). Metal-Free C–H Amination for Indole Synthesis. Organic Letters, 19(21), 5888-5891. Available from: [Link]
-
ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling?. Retrieved from: [Link]
-
Sames, D. et al. (2001). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 3(26), 4265-4268. Available from: [Link]
-
Wang, Z. et al. (2014). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 55(30), 4165-4168. Available from: [Link]
-
Zhang, J. et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Angewandte Chemie International Edition, 60(10), 5220-5224. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. name-reaction.com [name-reaction.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Selective Serotonin Reuptake Inhibitors from Indole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of depression and other mood disorders.[1] Their mechanism of action involves the specific inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of the neurotransmitter serotonin.[1] The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin itself.[2][3][4] This structural similarity makes indole an attractive and versatile precursor for the synthesis of various SSRIs and other neurologically active agents.[1][5]
The functionalization of the indole ring is a key aspect of modern organic synthesis, allowing for the creation of a diverse array of bioactive molecules.[3] While the C3 position is typically the most reactive, recent advancements in transition metal catalysis have enabled the selective functionalization of other positions, such as C2, C5, and C6, opening new avenues for drug design and development.[2][3][6][7] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for preparing SSRIs, with a focus on leveraging the inherent reactivity of indole and its derivatives.
Core Concepts in Indole-Based SSRI Synthesis
The synthesis of SSRIs from indole precursors often involves key transformations that build upon the indole scaffold. These can be broadly categorized into:
-
Functionalization of the Indole Core: Introducing substituents at specific positions of the indole ring to modulate pharmacological activity.
-
Construction of the Side Chain: Building the characteristic aminoalkyl or aminoalkoxy side chains responsible for interaction with the serotonin transporter.
-
Ring Formation Strategies: In some cases, the indole ring itself is constructed as part of the overall synthetic sequence, for example, through the Fischer indole synthesis.[8]
Key Reactions in Indole Functionalization:
-
Mannich Reaction: A three-component condensation of an active hydrogen compound (like indole), formaldehyde, and a secondary amine to form a "Mannich base." This is a fundamental method for introducing an aminomethyl group at the C3 position of indole.[9]
-
Friedel-Crafts Acylation/Alkylation: Electrophilic substitution reactions to introduce acyl or alkyl groups onto the electron-rich indole ring.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds at various positions of the indole ring.[10]
-
Reductive Amination: A two-step process involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to an amine. This is crucial for constructing the amine side chains of many SSRIs.[11]
Synthesis Protocols for Key SSRIs
While not all commercially available SSRIs are directly synthesized from indole, the principles of indole chemistry are highly relevant to their synthesis and the development of new analogs. The following sections provide illustrative synthetic approaches.
I. Synthesis of Indole-3-yl-alkanamine Derivatives (A Core SSRI Scaffold)
This protocol outlines a general method for synthesizing N,N-dimethyl-2-(1H-indol-3-yl)ethanamine, a foundational structure related to the endogenous neurotransmitter serotonin and a common motif in experimental SSRIs.
Workflow Diagram: Synthesis of an Indole-3-yl-alkanamine
Caption: General synthetic workflow for an indole-3-yl-alkanamine derivative.
Step-by-Step Protocol:
Step 1: Acylation of Indole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of a yellow precipitate (indole-3-glyoxylyl chloride) indicates reaction progression.
Step 2: Amidation
-
Amine Addition: Cool the reaction mixture back to 0 °C. Slowly add an aqueous solution of dimethylamine (2.5 eq) dropwise.
-
Reaction Completion: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting glyoxylyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide.
Step 3: Reduction to the Final Amine
-
Reducing Agent Preparation: In a separate flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Add a solution of the crude glyoxylamide from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N,N-dimethyl-2-(1H-indol-3-yl)ethanamine.
Note: This general protocol can be adapted to synthesize a variety of indole-based SSRI candidates by modifying the starting indole and the amine used in the amidation step.
II. Illustrative Synthetic Connection to Commercial SSRIs
While direct synthesis from a simple indole precursor is not the commercial route for drugs like Fluoxetine or Sertraline, understanding their synthesis highlights key chemical principles that can be applied to indole-based drug discovery.
Fluoxetine (Prozac®)
The synthesis of fluoxetine involves a Mannich reaction followed by reduction and a nucleophilic aromatic substitution (SNAr).[9][12] Although the starting material is not indole, the Mannich reaction is a classic method for functionalizing indoles.[9]
Retrosynthetic Analysis Logic:
Caption: Retrosynthetic analysis of Fluoxetine highlighting key reactions.
Key Synthetic Steps for Fluoxetine:
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Mannich Reaction | Acetophenone, Paraformaldehyde, Methylamine HCl | - | 3-(Methylamino)-1-phenylpropan-1-one |
| 2 | Reduction | 3-(Methylamino)-1-phenylpropan-1-one | Potassium Borohydride (KBH₄) | 3-(Methylamino)-1-phenylpropan-1-ol |
| 3 | SNAr | 3-(Methylamino)-1-phenylpropan-1-ol, 4-Chlorobenzotrifluoride | Sodium Hydride (NaH) | Fluoxetine |
This table illustrates a common synthetic route to Fluoxetine.[12]
Sertraline (Zoloft®)
The synthesis of sertraline is more complex, involving the construction of a tetralone ring system, followed by the formation of an imine and stereoselective reduction.[13][14] While not directly starting from indole, the strategies for aromatic functionalization and reductive amination are relevant to indole chemistry.[15]
Conclusion and Future Directions
The indole scaffold remains a highly valuable starting point for the design and synthesis of novel SSRIs and other CNS-active agents.[1][4][5] The continued development of regioselective C-H functionalization methods, catalyzed by transition metals like copper and rhodium, is expanding the toolkit for modifying the indole ring at previously inaccessible positions.[2][3][6] These advancements, coupled with established synthetic methodologies, provide a robust platform for generating libraries of indole derivatives for high-throughput screening and lead optimization in the pursuit of next-generation antidepressants with improved efficacy and side-effect profiles.
References
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Vertex AI Search.
- Recent advances in functionalization of indoles. (n.d.).
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Vertex AI Search.
- Study of the synthesis of highly functionalized indole deriv
- Carbonylative synthesis and functionaliz
- Synthesis of Prozac (Fluoxetine). (n.d.). Chemistry Steps.
- Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central.
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- A Highly Stereoselective Synthesis Of Sertraline. (n.d.). Quick Company.
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC.
- Improved industrial synthesis of antidepressant sertraline. (2002). Semantic Scholar.
- Development of the Commercial Process for Zoloft/Sertraline. (n.d.).
- Fluoxetine hydrochloride synthesis. (n.d.). ChemicalBook.
- The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders. (2020). PMC - PubMed Central.
Sources
- 1. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the synthesis of highly functionalized indole derivates - ACS Green Chemistry [gcande.digitellinc.com]
- 5. The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]
- 12. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. A Highly Stereoselective Synthesis Of Sertraline [quickcompany.in]
- 14. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-formyl-1H-indole-7-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is designed to help you navigate specific issues you may encounter during the synthesis of 3-formyl-1H-indole-7-carbonitrile, primarily focusing on the critical Vilsmeier-Haack formylation step.
Problem 1: Low to No Conversion of 1H-indole-7-carbonitrile
Q: My reaction shows a significant amount of unreacted starting material, 1H-indole-7-carbonitrile, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?
A: This is a common issue, often stemming from the reduced nucleophilicity of the indole ring due to the electron-withdrawing nature of the nitrile group at the 7-position. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic substrate.[1][2] Here’s a systematic approach to troubleshoot this problem:
-
Vilsmeier Reagent Formation and Stoichiometry:
-
Ensure Anhydrous Conditions: The Vilsmeier reagent (chlorodimethyliminium ion) is highly moisture-sensitive. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).
-
Reagent Ratio: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. A common strategy is to use a molar excess of the Vilsmeier reagent. However, a large excess can promote side reactions. A good starting point is to use 1.5 to 2.0 equivalents of POCl₃ relative to the 1H-indole-7-carbonitrile.
-
-
Reaction Temperature and Time:
-
Initial Cooling: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[3]
-
Reaction with Indole: The addition of the 1H-indole-7-carbonitrile solution to the Vilsmeier reagent should also be done at low temperature. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may require heating to drive the reaction to completion, especially with an electron-deficient substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increasing the temperature to 40-60 °C can be beneficial.
-
-
Solvent Choice:
-
While DMF is a reactant, using an additional anhydrous, non-protic solvent like 1,2-dichloroethane (DCE) can sometimes improve the solubility of the indole substrate and the reaction intermediates, leading to better results.
-
Problem 2: Formation of a Major, Unidentified Byproduct
Q: I'm observing a significant amount of a byproduct with a different TLC spot than my desired product and starting material. What could this be, and how can I minimize its formation?
A: The formation of byproducts in the Vilsmeier-Haack formylation of indoles is not uncommon. The likely culprits are:
-
Bis(indolyl)methane Derivatives: This type of byproduct can form when the initially produced this compound reacts with another molecule of the starting material under the acidic reaction conditions. To mitigate this:
-
Control Stoichiometry: Avoid a large excess of the indole starting material relative to the Vilsmeier reagent.
-
Order of Addition: It is generally recommended to add the indole solution slowly to the pre-formed Vilsmeier reagent. This ensures that the indole preferentially reacts with the formylating agent rather than the product.
-
-
N-Formylation: In some cases, formylation can occur at the indole nitrogen, especially if the C3 position is sterically hindered or electronically deactivated. While formylation at C3 is generally favored for indoles, N-formylation can be a competing pathway. The N-formyl product is often labile and may be hydrolyzed back to the starting material during workup, but it can complicate the reaction mixture. Careful control of reaction conditions, particularly temperature, can help minimize this.
-
Polymerization/Decomposition: Indoles, especially under strongly acidic conditions and at elevated temperatures, can be prone to polymerization or decomposition, leading to a complex mixture of tar-like substances. To avoid this:
-
Maintain Low Temperatures: As much as possible, keep the reaction temperature controlled.
-
Prompt Workup: Once the reaction is complete as indicated by TLC, proceed with the workup without delay.
-
Problem 3: Difficult Purification of the Final Product
Q: My crude product is a dark, oily residue, and I'm struggling to obtain pure this compound. What purification strategies are most effective?
A: The purification of this compound can be challenging due to its polarity and potential for contamination with colored impurities. Here are some recommended purification techniques:
-
Aqueous Workup:
-
After quenching the reaction with ice-water, basify the mixture carefully with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9. This will precipitate the crude product and neutralize any remaining acidic reagents.[3]
-
Thoroughly wash the collected solid with water to remove inorganic salts.
-
-
Column Chromatography:
-
This is often the most effective method for obtaining a highly pure product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is typically recommended, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate. You may need to start with a high hexane to ethyl acetate ratio (e.g., 9:1) and gradually increase the proportion of ethyl acetate.
-
Monitoring: Carefully monitor the fractions by TLC to isolate the desired product.
-
-
Recrystallization:
-
If the product obtained after column chromatography still contains minor impurities, recrystallization can be an excellent final purification step.
-
Solvent Selection: A suitable solvent system for recrystallization will be one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for polar aromatic aldehydes.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?
A1:
-
Dimethylformamide (DMF): Serves as the source of the formyl group.
-
Phosphorus oxychloride (POCl₃): Activates the DMF by reacting with the carbonyl oxygen to form the electrophilic Vilsmeier reagent (chlorodimethyliminium ion).[2]
-
1H-indole-7-carbonitrile: The nucleophilic aromatic substrate that undergoes electrophilic attack by the Vilsmeier reagent.
Q2: How does the electron-withdrawing nitrile group at the 7-position affect the reaction?
A2: The nitrile group (-CN) is a strong electron-withdrawing group. Through its inductive and resonance effects, it deactivates the indole ring towards electrophilic aromatic substitution. This makes the reaction more challenging compared to the formylation of unsubstituted indole, often requiring more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a good yield.
Q3: Are there any alternative methods for the synthesis of this compound?
A3: While the Vilsmeier-Haack reaction is the most common and direct method for the C3-formylation of indoles, other methods for introducing a formyl group onto an indole ring exist, such as the Reimer-Tiemann reaction. However, these methods often suffer from lower yields and regioselectivity issues, making the Vilsmeier-Haack reaction the preferred choice for this transformation.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9-10 ppm), the indole N-H proton (a broad singlet, typically >10 ppm), and the aromatic protons on the indole ring. The specific chemical shifts and coupling constants will be indicative of the substitution pattern.[4]
-
¹³C NMR: Look for the carbonyl carbon of the aldehyde (typically in the 180-190 ppm region) and the nitrile carbon (around 115-120 ppm), in addition to the signals for the aromatic carbons.[4]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and the C=O stretch of the aldehyde (around 1650-1680 cm⁻¹).[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]
Experimental Protocols
Synthesis of the Starting Material: 1H-indole-7-carbonitrile
The starting material, 1H-indole-7-carbonitrile, can be synthesized from commercially available 2-amino-3-methylbenzonitrile through the following general procedure:
Sources
Technical Support Center: Column Chromatography Purification of 3-Formyl-1H-indole-7-carbonitrile
This guide provides a comprehensive, experience-driven approach to the purification of crude 3-formyl-1H-indole-7-carbonitrile using silica gel column chromatography. It is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the causality behind each step and troubleshoot common issues encountered in the lab.
Compound Profile & Pre-Chromatography Considerations
Before beginning any purification, understanding the target molecule is critical. This compound (MW: 170.17 g/mol , Formula: C₁₀H₆N₂O) is a moderately polar heterocyclic compound.[1][2][3] Its structure, featuring an indole nucleus, a formyl group, and a nitrile group, dictates its chromatographic behavior.
Indole-containing compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[4] The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, which can cause significant peak tailing or even decomposition during long purification runs.[5] Therefore, assessing compound stability on a TLC plate before committing to a large-scale column is a crucial, self-validating step.[4]
Section 1: Step-by-Step Purification Protocol
This protocol is a robust starting point. Optimization based on your specific crude mixture composition is encouraged.
Thin-Layer Chromatography (TLC) Method Development
The foundation of a successful column separation is a well-developed TLC method. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a target Rf value for the product between 0.25 and 0.40.
Recommended Starting Solvent Systems:
-
Hexane / Ethyl Acetate
-
Dichloromethane (DCM) / Methanol
-
Toluene / Ethyl Acetate[6]
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent mixture. Start with a less polar mixture (e.g., 7:3 Hexane:EtOAc) and gradually increase the polarity.[7]
-
Visualize the spots under UV light (254 nm). The desired product, containing a conjugated indole system, should be UV active.
-
Adjust the solvent ratio until the target Rf is achieved. If spots are tailing, add 0.5-1% triethylamine (TEA) or ammonia to the eluent to neutralize the acidic silica surface.[8]
Column Preparation (Slurry Packing)
Proper column packing is essential to prevent cracking and channeling, which lead to poor separation.
Procedure:
-
Select a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[8]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[9]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Sample Loading
The method of sample application can significantly impact resolution. The goal is to apply the sample in a tight, concentrated band.
-
Wet Loading (Recommended for samples soluble in the eluent):
-
Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent like DCM.[9]
-
Carefully pipette the solution directly onto the center of the sand layer, avoiding disturbance of the bed.
-
Allow the sample to absorb completely into the silica bed.
-
Carefully add the mobile phase and begin elution.
-
-
Dry Loading (Recommended for samples with poor solubility in the eluent): [9]
-
Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (2-3 times the sample weight) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap to create an even layer and cover with sand.
-
Elution and Fraction Collection
The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity). For complex mixtures, a gradient is often more effective.
-
Begin elution with the solvent system developed via TLC.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to isolate the purified this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Q1: My compound is streaking badly on the TLC plate and the column. What's happening?
A: This is a classic sign of strong, undesirable interactions between your compound and the silica gel. The indole nitrogen and polar formyl group can bind tightly to acidic silanol sites.
-
Immediate Solution: Add a small amount (0.5-1%) of a competitive base like triethylamine (TEA) or ammonia to your mobile phase.[8] This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Alternative Strategy: If the issue persists, consider using deactivated silica gel or an alternative stationary phase like alumina.
Q2: I see a good separation on my TLC plate, but all the compounds are eluting together from the column.
A: This frustrating issue can arise from several sources.
-
Overloading: You may have loaded too much crude material onto the column. A good starting point is a silica-to-sample ratio of at least 50:1.[8] Overloading saturates the stationary phase, preventing proper partitioning and separation.
-
Sample Band Diffusion: Your initial sample band may have been too diffuse. Ensure you are loading the sample in the minimum possible volume of solvent (wet loading) or properly adsorbed onto silica (dry loading).[9]
-
Solvent Polarity: The solvent used to dissolve the sample for loading might be too polar. If you use a solvent significantly stronger than your mobile phase, it will carry the compound down the column rapidly before separation can occur. This is a primary reason to favor the dry loading technique.[9]
Q3: My compound won't elute from the column, even after I've passed a large volume of the eluent.
A: This indicates your compound is too strongly adsorbed to the silica gel.
-
Check Polarity: Your mobile phase is likely not polar enough. You need to increase the solvent strength. If you are running a gradient, you haven't reached a high enough polarity yet. If running isocratically, you must switch to a more polar mixture.
-
Possible Degradation: There is a chance the compound has decomposed on the column.[4] You can test for this by scraping the top layer of silica from the column, extracting it with a very strong solvent like methanol, and analyzing the extract by TLC to see if the desired spot is present or if new, lower Rf spots have appeared.
-
Flushing the Column: Try flushing the column with a highly polar solvent system, such as 5-10% methanol in DCM, to recover the material.
Q4: I'm getting a very low yield. Where did my product go?
A: Low recovery can be due to physical loss or chemical degradation.
-
Irreversible Adsorption/Degradation: As mentioned, indoles can be sensitive to silica.[4][5] If the compound is unstable, it may have decomposed during the purification. Running the column faster (using more pressure) can minimize contact time and potentially improve recovery.
-
Dilute Fractions: Your compound may have eluted in a larger volume than expected, making it difficult to detect in individual fractions by TLC.[4] Try combining and concentrating a range of fractions where you expected your compound to elute and re-analyze.
-
Co-elution: The product may have co-eluted with a non-UV active impurity, making the combined fractions appear impure and leading to loss during subsequent workup steps.
Section 3: Frequently Asked Questions (FAQs)
What is the best way to pack a column? For the best resolution, a slurry-packing method is recommended. This involves mixing the silica gel with the initial mobile phase to form a homogenous slurry and then pouring it into the column, which minimizes air bubbles and ensures a uniformly packed bed.
How do I choose between wet loading and dry loading? Choose wet loading if your compound dissolves easily in a small amount of the mobile phase.[9] If your compound has poor solubility in the eluent or requires a strong solvent for dissolution, dry loading is superior as it prevents issues with a strong loading solvent disrupting the separation.[9]
Can I reuse my column? It is not recommended for high-purity applications. Impurities from a previous run can remain adsorbed to the silica and elute unexpectedly during a subsequent purification, contaminating your product.
Section 4: Visualized Workflows
General Purification Workflow
The following diagram outlines the logical flow of the entire purification process, from initial analysis to the final isolated product.
Sources
- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Side reactions in the Vilsmeier-Haack formylation of indoles
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental observations and offer solutions grounded in mechanistic understanding.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of indoles, presented in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion of the starting indole. What are the likely causes and how can I resolve this?
A1: Complete or partial failure of the Vilsmeier-Haack reaction on an indole substrate typically points to issues with the Vilsmeier reagent itself or the reactivity of the indole.
Probable Causes & Solutions:
-
Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture.[1] Both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) must be anhydrous.
-
Troubleshooting Steps:
-
Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.
-
Ensure all glassware is rigorously dried, preferably oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incomplete Vilsmeier Reagent Formation: The formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF is not instantaneous.[2]
-
Troubleshooting Steps:
-
Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C and then allowing the mixture to stir for a sufficient period (e.g., 30 minutes) at the same temperature before adding the indole. A color change to a yellow or pale-orange solution often indicates successful formation.[1]
-
-
-
Low Substrate Reactivity: While indoles are generally electron-rich, the presence of strong electron-withdrawing groups on the indole ring can significantly decrease its nucleophilicity, thereby slowing down or inhibiting the electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Increase the reaction temperature after the initial addition of the indole. However, monitor the reaction closely by TLC to avoid decomposition.
-
Increase the stoichiometry of the Vilsmeier reagent (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents).
-
-
-
Improper Work-up: The initial product of the reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[2]
-
Troubleshooting Steps:
-
Ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice-water or a cold aqueous solution of a base like sodium acetate.[3] Subsequent basification (e.g., with NaOH) followed by acidification may be necessary to precipitate the product.[1] The pH during work-up is a critical parameter.[1]
-
-
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting flow for low/no reaction conversion.
Q2: I'm observing multiple products in my reaction mixture. What are the common side products and how can I minimize their formation?
A2: The formation of multiple products often arises from over-reaction, reaction at alternative sites, or subsequent reactions of the desired product.
Common Side Reactions and Mitigation Strategies:
| Side Product | Probable Cause | Prevention and Mitigation |
| Bis(indolyl)methane Derivatives | The desired 3-formylindole product can act as an electrophile and react with a second molecule of the starting indole under acidic conditions.[4] | Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (1.1-1.2 equivalents).Low Temperature: Maintain a low reaction temperature (0 °C to room temperature).[4]Order of Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent.[4]Reaction Time: Monitor the reaction by TLC and quench promptly upon consumption of the starting material.[4] |
| Diformylated Products | An excess of the Vilsmeier reagent or harsh reaction conditions can lead to formylation at a second position on the indole ring or at other reactive sites on the substrate.[4] | Limit Vilsmeier Reagent: Use a stoichiometric amount (1:1) or a very slight excess of the Vilsmeier reagent.[4]Milder Conditions: Employ lower reaction temperatures and shorter reaction times.[4] |
| N-Formylated Indole | If the indole nitrogen is unsubstituted, competitive formylation can occur at the N-1 position, especially if the C-3 position is sterically hindered or electronically deactivated.[4][5] | Protecting Groups: If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) prior to the Vilsmeier-Haack reaction. |
| 2-Chloro-3-formylindole | This side product can arise from the Vilsmeier reagent acting as both a formylating and a chlorinating agent, particularly with oxindole substrates. It can also be a major product in the Vilsmeier-Haack cyclization of N-arylacetamides. | Substrate Choice: Be aware of this potential side reaction with specific substrates like oxindoles. Adjusting the stoichiometry and temperature may help, but alternative synthetic routes might be necessary. |
| Indole Trimers | In some cases, particularly with certain cyclic amide alternatives to DMF, the reaction can proceed to form indole trimers.[6] | Solvent Choice: This is a less common side reaction and is highly dependent on the specific reagents used. Sticking to the classical DMF/POCl₃ system generally avoids this issue. |
| Tar-like Substances | Uncontrolled exothermic reactions, high temperatures, or impurities can lead to polymerization and degradation of the indole substrate.[1] | Strict Temperature Control: Use an ice bath, especially during the addition of POCl₃ to DMF and the subsequent addition of the indole.[1]High-Purity Materials: Use purified starting materials and high-purity solvents.[1] |
Mechanism of Bis(indolyl)methane Formation:
Caption: Formation of bis(indolyl)methane side product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on indole?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic substituted chloroiminium ion, also known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent.[3] Due to the high electron density at the C-3 position of the indole, this is the preferred site of attack, leading to the formation of an iminium ion intermediate.[7]
-
Hydrolysis: During aqueous work-up, the iminium ion intermediate is hydrolyzed to yield the final 3-formylindole (indole-3-carboxaldehyde).[2]
Q2: Why is the formylation highly regioselective for the C-3 position of indole?
A2: The regioselectivity is a result of the electronic properties of the indole ring system. The nitrogen atom donates its lone pair of electrons into the pyrrole ring, leading to a higher electron density at the C-3 position compared to the C-2 position.[7][8] Electrophilic attack at C-3 proceeds through a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.
Q3: Can I use other amides besides DMF?
A3: Yes, other N,N-disubstituted amides can be used, which will result in the formation of ketones instead of aldehydes. However, using amides other than formamides for acylation is generally more difficult. This is because alkyl groups, being electron-donating, reduce the electrophilicity of the iminium ion carbon and increase steric hindrance, making the reaction less favorable.[9]
Q4: Is it possible to perform this reaction under catalytic conditions?
A4: Traditionally, the Vilsmeier-Haack reaction requires a stoichiometric amount of POCl₃. However, recent advancements have led to the development of catalytic versions of the reaction.[10][11] These methods often utilize a P(III)/P(V)=O cycle, offering a more atom-economical and milder approach.[10][11] For instance, a catalytic system can be used for the C1-deuterated formylation of indoles using stoichiometric DMF-d7 as the deuterium source.[10][12]
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of Indole
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the indole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice or into a cold saturated aqueous solution of sodium acetate.
-
Basify the mixture to a pH of 8-9 with a 10% aqueous NaOH solution.
-
Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Vilsmeier–Haack reaction of indole. (2020, June 10). YouTube. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 253-263. Retrieved from [https://www.semantic scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh-Aghazadeh/2b5e19759d5718a38d726b0a944e8c56c802146f]([Link] scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh-Aghazadeh/2b5e19759d5718a38d726b0a944e8c56c802146f)
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. Retrieved from [Link]
-
Cheng, Y., et al. (2002). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o684–o685. Retrieved from [Link]
-
Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. Retrieved from [Link]
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (n.d.). Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27411. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). The Journal of Organic Chemistry, 87(22), 15539-15546. Retrieved from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 100, 203-221. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating the Challenges of Indole Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity in their indole synthesis reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This resource is structured in a flexible question-and-answer format to directly address the specific issues you may face in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common overarching questions related to low conversion rates in indole synthesis.
Q1: My indole synthesis is consistently resulting in low yields. What are the universal parameters I should investigate first, regardless of the specific named reaction?
Low conversion is a multifaceted issue that often stems from a few core principles. Before diving into reaction-specific troubleshooting, always begin with a systematic review of the following:
-
Purity of Starting Materials: This is the most common and often overlooked culprit. Impurities in your starting materials, such as the arylhydrazine or carbonyl compound in a Fischer synthesis, can introduce competing side reactions.[1] For instance, aged phenylhydrazines can contain oxidation products that inhibit the reaction.
-
Solvent Choice and Purity: The solvent plays a critical role in reaction kinetics and solubility of intermediates. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also significantly influence the reaction outcome.
-
Reaction Temperature and Time: Many indole syntheses are highly sensitive to temperature.[1] A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product, often leading to tar formation.[2] It's crucial to empirically optimize the temperature for your specific substrate.
-
Atmosphere Control: If your reaction involves air-sensitive reagents or catalysts (e.g., palladium-catalyzed reactions), ensure you are using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q2: I'm observing a complex mixture of products in my reaction, making purification a significant challenge. What are the general strategies to improve selectivity?
A "messy" reaction with multiple byproducts points towards a lack of selectivity. To address this, consider the following:
-
Catalyst Selection: The choice of acid or metal catalyst is paramount. A catalyst that is too strong can promote unwanted side reactions, while one that is too weak will result in low conversion.[2] For example, in the Fischer indole synthesis, a range of Brønsted and Lewis acids can be screened to find the optimal balance for your substrate.[2]
-
Protecting Groups: If your starting materials contain sensitive functional groups, the use of appropriate protecting groups can prevent them from participating in undesired side reactions.[1] For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
-
Rate of Addition: In some cases, slow addition of a reagent can maintain a low concentration of a highly reactive intermediate, thus minimizing self-condensation or other side reactions.
Troubleshooting Guides for Specific Indole Syntheses
This section provides detailed troubleshooting for some of the most widely used indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method, but it is not without its challenges.
Q3: My Fischer indole synthesis is failing or giving a very low yield. What are the most probable causes?
Several factors can lead to the failure of a Fischer indole synthesis. A systematic approach to troubleshooting is key.
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can have a profound impact. Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[1][3] This is a known issue in the synthesis of 3-aminoindoles.[1][3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be empirically optimized.[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates, while milder acids like acetic acid may be sufficient for others.[2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key cyclization step.
Troubleshooting Workflow for Low Conversion in Fischer Indole Synthesis
Caption: A stepwise approach to troubleshooting low yields in the Fischer indole synthesis.
Q4: I am trying to synthesize the parent, unsubstituted indole using the Fischer method with acetaldehyde, but the reaction is not working. Why is this and what is the workaround?
The direct synthesis of the parent indole using acetaldehyde is notoriously difficult and often fails.[1] This is due to the high reactivity and volatility of acetaldehyde, which can lead to self-condensation (aldol reaction) and other side reactions under the acidic conditions of the Fischer synthesis.[1]
A common and effective workaround is to use pyruvic acid as the carbonyl source. The reaction with pyruvic acid yields indole-2-carboxylic acid, which can then be readily decarboxylated in a subsequent step to afford the parent indole.[1]
Bischler-Möhlau Indole Synthesis
This method, which involves the reaction of an α-halo-acetophenone with an excess of an aniline, is often plagued by harsh conditions and low yields.[1][4][5]
Q5: My Bischler-Möhlau synthesis is resulting in a low yield and a complex mixture of regioisomers. How can I improve this?
This is a very common challenge with the Bischler-Möhlau synthesis. The high temperatures and strong acids traditionally used can lead to degradation of starting materials and products, as well as unpredictable regioselectivity.[1][4][5]
To improve the outcome, consider the following:
-
Milder Reaction Conditions: Recent advancements have shown that using milder conditions can significantly improve yields and selectivity. For example, the use of lithium bromide as a catalyst has been reported to be effective.[5]
-
Microwave Irradiation: The use of microwave irradiation can sometimes provide a more controlled and rapid heating profile, which can minimize the formation of degradation byproducts.[5]
-
Solvent Choice: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be effective promoters for this reaction, especially under microwave conditions, leading to better yields.[4]
| Parameter | Traditional Conditions | Modern Approaches |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Lewis acids (e.g., LiBr), or no catalyst with promoting solvents |
| Temperature | High (often > 150 °C) | Lower temperatures with microwave assistance |
| Solvent | Often neat (excess aniline) | HFIP, ionic liquids |
| Typical Yields | Often low and variable | Improved and more consistent |
Table 1: Comparison of traditional and modern approaches to the Bischler-Möhlau indole synthesis.
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Larock, Heck, and Buchwald-Hartwig amination approaches, offer powerful and flexible methods for indole synthesis. However, they come with their own set of potential issues.
Q6: My palladium-catalyzed indole synthesis is not proceeding to completion or is giving a low yield. What are the key factors to investigate?
Incomplete conversion in palladium-catalyzed reactions often points to issues with the catalytic cycle. Here's a checklist of what to investigate:
-
Catalyst, Ligand, and Additives: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, and any additives are crucial for catalytic activity and stability. The electronic and steric properties of phosphine ligands, for instance, can dramatically impact the reaction outcome.[6]
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms, including aggregation to form inactive palladium black. The choice of ligand can help to stabilize the active catalytic species.
-
Solvent and Base: The polarity of the solvent and the strength of the base can significantly affect reaction rates and yields.[6] For many palladium-catalyzed indole syntheses, polar aprotic solvents like DMF or dioxane are preferred, and the choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) can be critical.[6]
-
Reaction Temperature: The temperature must be carefully optimized to ensure an efficient reaction rate without causing decomposition of the catalyst or sensitive functional groups.[6]
Decision Tree for Troubleshooting Palladium-Catalyzed Indole Synthesis
Caption: A decision-making workflow for troubleshooting palladium-catalyzed indole syntheses.
Other Named Indole Syntheses
Q7: I am attempting a Bartoli indole synthesis, but the reaction is not working. What is a critical requirement for this reaction?
The Bartoli indole synthesis, which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, has a crucial structural requirement for success. The reaction is often unsuccessful without a substituent ortho to the nitro group.[7] Bulky ortho substituents generally lead to higher yields.[7] This steric assistance is believed to be important for the key[8][8]-sigmatropic rearrangement in the reaction mechanism.[7] Therefore, if you are attempting a Bartoli synthesis on an unsubstituted nitroarene, it is likely to fail.
Q8: In a Gassman indole synthesis, what are the common points of failure?
The Gassman indole synthesis is a one-pot reaction that involves several steps, each with potential pitfalls.[9]
-
N-Chlorination: The initial step of N-chlorination of the aniline with tert-butyl hypochlorite must be efficient. Incomplete chlorination will lead to unreacted aniline and lower yields.
-
Sulfonium Ylide Formation and Rearrangement: The formation of the sulfonium ylide and the subsequent[6][8]-sigmatropic rearrangement are the key steps.[9] The choice of base (typically triethylamine) is important for the deprotonation to form the ylide.
-
Substrate Limitations: Electron-rich anilines, such as 4-methoxyaniline, are known to fail in this reaction.[9]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Acid Catalysis in Fischer Indole Synthesis
This protocol provides a framework for screening different acid catalysts to improve the yield of your Fischer indole synthesis.
-
Reaction Setup: In parallel reaction vials, place your arylhydrazine (1.0 eq) and carbonyl compound (1.1 eq) in a suitable solvent (e.g., toluene, ethanol, or acetic acid).
-
Catalyst Addition: To each vial, add a different acid catalyst. It is recommended to screen a range of both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate) at varying concentrations (e.g., 10 mol%, 50 mol%, 100 mol%).
-
Heating and Monitoring: Heat the reactions to a predetermined temperature (e.g., 80 °C) and monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Analysis: Compare the conversion rates and product purity across the different catalysts and concentrations to identify the optimal conditions for your specific substrate.
Protocol 2: General Procedure for Ligand Screening in a Palladium-Catalyzed Indole Synthesis (e.g., Larock Annulation)
This protocol outlines a method for screening different phosphine ligands to optimize a palladium-catalyzed indole synthesis.
-
Reagent Preparation: Prepare a stock solution of your ortho-iodoaniline, alkyne, and base (e.g., K₂CO₃) in the chosen solvent (e.g., DMF).
-
Catalyst/Ligand Preparation: In separate vials, prepare the palladium catalyst by pre-mixing the palladium source (e.g., Pd(OAc)₂) with a panel of different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos) in a small amount of solvent.
-
Reaction Initiation: Add the reagent stock solution to each of the catalyst/ligand vials to initiate the reactions.
-
Heating and Monitoring: Heat the reactions to the desired temperature and monitor their progress by TLC or LC-MS.
-
Analysis: Identify the ligand that provides the highest conversion to the desired indole product with the cleanest reaction profile.
References
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]
-
Bartoli indole synthesis. Wikipedia. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Center for Biotechnology Information. Available at: [Link]
-
Larock indole synthesis. Wikipedia. Available at: [Link]
-
Bartoli (Indole Synthesis). Química Organica.org. Available at: [Link]
-
7-Alkyl Indole Synthesis via a Convenient Formation/Alkylation of Lithionitrobenzenes and an Improved Bartoli Reaction. Thieme Connect. Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. National Center for Biotechnology Information. Available at: [Link]
-
Gassman indole synthesis. Wikipedia. Available at: [Link]
-
Nenitzescu indole synthesis. Wikipedia. Available at: [Link]
-
Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
Applications of Bartoli indole synthesis. Royal Society of Chemistry. Available at: [Link]
-
1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available at: [Link]
-
Gassman indole synthesis. SynArchive. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]
-
Bischler–Möhlau indole synthesis | Request PDF. ResearchGate. Available at: [Link]
-
Application of Palladium Chemistry in Organic Synthesis Techniques. DocDroid. Available at: [Link]
-
(PDF) Gassman Indole Synthesis. ResearchGate. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gassman Synthesis of Indole Mechanism | Heterocyclic Compounds 06. YouTube. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Indoles. MacMillan Group. Available at: [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. Available at: [Link]
-
The Nenitzescu indole synthesis. ResearchGate. Available at: [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. Available at: [Link]
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Available at: [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. Available at: [Link]
-
Reissert Indole Synthesis. Shodhganga. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
Identification of byproducts in the synthesis of 3-formyl-1H-indole-7-carbonitrile
Technical Support Center: Synthesis of 3-formyl-1H-indole-7-carbonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. This compound is a key intermediate in the development of pharmaceuticals, including potential anticancer and antimicrobial agents, due to the versatile reactivity of its aldehyde and nitrile functional groups.[1]
The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 1H-indole-7-carbonitrile.[1] While effective, this reaction is sensitive to reaction conditions and can generate a range of byproducts that complicate purification and reduce yields. This guide provides in-depth, experience-based answers to common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Vilsmeier-Haack reaction on 1H-indole-7-carbonitrile and my crude LC-MS shows a major peak with a mass of 189.17 g/mol (+18 Da from my product). What is this byproduct?
A: This mass corresponds to 3-formyl-1H-indole-7-carboxylic acid (C₁₀H₇NO₃).[2] This is a very common byproduct resulting from the hydrolysis of the C7-nitrile group to a carboxylic acid.
-
Causality: The Vilsmeier-Haack reaction is typically quenched and worked up under aqueous basic conditions. The combination of water and base (e.g., NaOH or NaHCO₃), sometimes with residual heat from the quench, can readily hydrolyze the electron-deficient nitrile group. The iminium salt intermediate formed during the reaction is hydrolyzed to the aldehyde during workup, and this aqueous environment is what facilitates the unwanted nitrile hydrolysis.[3][4]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure your starting material, solvent (DMF), and glassware are completely dry. Moisture degrades the Vilsmeier reagent (the electrophile), leading to an incomplete reaction and a more complex mixture post-workup.
-
Controlled Quench: Perform the reaction quench at a low temperature (0-5 °C) by slowly adding the reaction mixture to a cold aqueous base or ice. This minimizes localized heating that accelerates hydrolysis.
-
Minimize Workup Time: Process the reaction mixture promptly after quenching. Prolonged exposure to aqueous basic conditions will increase the amount of the carboxylic acid byproduct.
-
Q2: My reaction yield is consistently low, and I have a significant amount of a high molecular weight byproduct that is poorly soluble. What could it be?
A: The most likely culprit is a bis(indolyl)methane derivative .[5] This byproduct forms when a molecule of the desired 3-formylindole product (an electrophile) reacts with a second molecule of the unreacted, electron-rich 1H-indole-7-carbonitrile starting material.
-
Causality: This side reaction is favored under acidic conditions, which are inherent to the Vilsmeier-Haack protocol.[5] It is particularly problematic if the indole is added too quickly or if local concentrations of the indole exceed that of the Vilsmeier reagent.
-
Preventative Measures:
-
Correct Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C). This ensures the indole encounters an excess of the formylating agent, minimizing its opportunity to react with the newly formed aldehyde product.[5]
-
Temperature Control: Maintain a consistently low temperature throughout the addition and reaction period. Higher temperatures can accelerate the rate of this side reaction.[5]
-
Stoichiometry: Use only a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. A large excess does not necessarily improve formylation but can promote side reactions.[5]
-
Q3: My TLC and NMR show two distinct product-like spots/signals. Could this be di-formylation?
A: Yes, di-formylation is a possible side reaction, although typically less common for indoles unless forcing conditions are used.[5][6] The second formylation would likely occur at another position on the indole ring, though the specific location can depend on the substrate.
-
Causality: The Vilsmeier reagent is a potent electrophile.[3][7] If a significant excess of the reagent is used or the reaction is run at elevated temperatures for an extended period, a second electrophilic aromatic substitution can occur on the already formylated indole ring.
-
Preventative Measures:
-
Limit Vilsmeier Reagent: Use a stoichiometric ratio of the Vilsmeier reagent to the indole substrate as close to 1:1 as practical to achieve full conversion.[5]
-
Milder Conditions: Employ the lowest effective reaction temperature and monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[5]
-
Q4: The crude product is a dark brown or black tar, making purification nearly impossible. What causes this decomposition?
A: Indoles are electron-rich heterocycles and can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.
-
Causality: Phosphorus oxychloride (POCl₃) is a strong Lewis acid. The reaction to form the Vilsmeier reagent is exothermic, and if the temperature is not controlled during its formation or during the addition of the indole, rapid, uncontrolled side reactions can occur, leading to the formation of polymeric tars.
-
Preventative Measures:
-
Pre-form the Reagent: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C before adding your indole. This allows the exothermic formation of the reagent to be safely controlled.
-
Strict Temperature Control: Maintain the reaction temperature below room temperature, and ideally between 0-10 °C, for the entire duration.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Troubleshooting Workbench: Byproduct Identification
This table summarizes the key byproducts and their expected analytical signatures. The desired product, this compound, has a molecular weight of 170.17 g/mol .
| Observed Mass (Da) | Δ from Product | Probable Structure | Key Diagnostic Clues & Rationale |
| 142.15 | -28.02 | 1H-Indole-7-carbonitrile | Unreacted Starting Material. Easily identified by comparing with a standard via LC-MS or TLC. Indicates incomplete reaction. |
| 189.17 | +18.00 | 3-formyl-1H-indole-7-carboxylic acid | Nitrile Hydrolysis. A mass shift of +18 corresponds to the addition of H₂O. The ¹H NMR will show a broad singlet for the -COOH proton. |
| 198.18 | +28.01 | Di-formyl-1H-indole-7-carbonitrile | Di-formylation. A mass shift of +28 corresponds to the addition of a second -CHO group. The ¹H NMR will show two distinct aldehyde proton signals. |
| 311.34 | +141.17 | Bis(7-cyano-1H-indol-3-yl)methane derivative | Dimerization/Condensation. This mass corresponds to (Indole-CHO + Indole - H₂O). This byproduct is often less soluble and may precipitate from the crude mixture. |
Experimental Protocols & Workflows
Protocol 1: Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5 mL per 1 g of indole). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes. The solution should be a pale yellow or colorless crystalline slurry.
-
Indole Addition: Dissolve 1H-indole-7-carbonitrile (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed (typically 2-4 hours).
-
Quench: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a 10% aqueous sodium bicarbonate (NaHCO₃) solution and cool it in an ice bath. Slowly and carefully pour the reaction mixture into the cold NaHCO₃ solution with vigorous stirring. Caution: Quenching is exothermic and releases gas.
-
Workup: Stir the resulting suspension for 1 hour. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purification: The crude solid can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Workflow: Byproduct Identification Logic
The following diagram illustrates a systematic workflow for identifying unexpected products in your reaction mixture.
Caption: Troubleshooting workflow for synthesis and byproduct identification.
Mechanism: Formation of Product and Key Byproducts
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[4] The electron-rich indole attacks this reagent, followed by hydrolysis during workup to yield the aldehyde. The diagram below shows the main pathway and the branching points leading to common byproducts.
Caption: Vilsmeier-Haack mechanism and common byproduct formation pathways.
References
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
- Smolecule. (n.d.). Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.
- Sigma-Aldrich. (n.d.). 3-Formyl-1H-indole-5-carbonitrile 97.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
- PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid.
- Organic Syntheses. (n.d.). indole-3-carbonitrile.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
Sources
- 1. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 2. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Stability of 3-formyl-1H-indole-7-carbonitrile under different reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-formyl-1H-indole-7-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring an indole core, a formyl group at the C3 position, and a nitrile group at the C7 position, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. However, the inherent reactivity of these functional groups can also present stability challenges under various experimental conditions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower researchers to effectively utilize this compound in their work.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound, providing explanations and actionable solutions.
Issue 1: Low Reaction Yield or Product Degradation in Basic Conditions
Question: I am attempting a reaction with this compound using a strong base (e.g., NaOH, KOH, or LDA) and observing low yields of my desired product, along with the formation of unidentifiable byproducts. What could be the cause?
Answer: The indole nucleus, particularly the N-H proton, is acidic and can be deprotonated by strong bases. This deprotonation increases the electron density of the indole ring, making it more susceptible to certain reactions. However, strong basic conditions can also lead to several undesirable side reactions with this compound:
-
Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde group can undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under strong basic conditions to a carboxylic acid or an amide, leading to the formation of 3-formyl-1H-indole-7-carboxylic acid or 3-formyl-1H-indole-7-carboxamide, respectively.
-
Aldol Condensation: The formyl group can participate in self-condensation or condensation with other carbonyl-containing species in the reaction mixture.
Troubleshooting Steps:
-
Use a Milder Base: If possible, substitute the strong base with a milder, non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Protecting Groups: If a strong base is unavoidable, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or benzyl) prior to the reaction. This will prevent deprotonation and subsequent side reactions.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as the electron-rich indole ring can be sensitive to air oxidation, especially when deprotonated.[2]
Issue 2: Unexpected Side Products in Acidic Conditions
Question: I am running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, or TFA) and observing the formation of colored impurities and a complex mixture of products. Why is this happening?
Answer: The indole ring is known to be sensitive to strong acidic conditions.[2] Protonation of the indole ring, primarily at the C3 position, can lead to dimerization, polymerization, or other acid-catalyzed degradation pathways.[2] The electron-withdrawing nature of the formyl and nitrile groups on this compound can somewhat mitigate this, but strong acids can still promote undesirable reactions.
-
Protonation and Polymerization: Protonation at the C3 position generates an indoleninium ion, which is a reactive electrophile that can be attacked by another neutral indole molecule, leading to dimerization and oligomerization.
-
Hydrolysis of the Nitrile Group: In strongly acidic aqueous media, the nitrile group can be hydrolyzed to a carboxylic acid.
-
Reaction with Nucleophiles: The protonated formyl group is activated towards nucleophilic attack. If nucleophiles are present in the reaction medium, they can add to the carbonyl carbon.
Troubleshooting Steps:
-
Use a Lewis Acid: If an acid catalyst is required, consider using a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) instead of a strong Brønsted acid.
-
Control Stoichiometry: Use a catalytic amount of acid whenever possible, rather than a stoichiometric or excess amount.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under anhydrous conditions to prevent hydrolysis of the nitrile group.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of degradation products.
Issue 3: Compound Instability During Reductive or Oxidative Reactions
Question: I am attempting to reduce the formyl group or oxidize the indole ring of this compound, but I am getting a mixture of products or complete degradation of my starting material. What are the best practices for these transformations?
Answer: Both the formyl group and the indole nucleus are redox-active, which can lead to selectivity challenges.
For Reductive Reactions:
-
Challenge: Many common reducing agents can also reduce the nitrile group or the indole ring itself.
-
Recommended Reagents: For the selective reduction of the formyl group to an alcohol (3-(hydroxymethyl)-1H-indole-7-carbonitrile), milder reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are generally effective. For reduction to a methyl group (3-methyl-1H-indole-7-carbonitrile), Wolff-Kishner or Clemmensen reduction conditions are often employed, but these can be harsh. A milder alternative is the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid.
For Oxidative Reactions:
-
Challenge: The indole nucleus is electron-rich and easily oxidized, often leading to cleavage of the C2-C3 bond.[2]
-
Recommended Reagents: Selective oxidation of the formyl group to a carboxylic acid (1H-indole-3,7-dicarboxylic acid, 7-cyano) can be challenging. Mild oxidizing agents like silver(I) oxide (Ag₂O) or specific enzymatic catalysts might be effective. Stronger oxidizing agents like KMnO₄ or CrO₃ will likely lead to the degradation of the indole ring.[3]
Troubleshooting Protocol for Selective Reduction of the Formyl Group:
-
Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.
-
Stir at 0 °C until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2] Using an amber-colored vial will protect the compound from light, which can induce photodegradation.[4][5]
Q2: Is this compound sensitive to light and air?
A2: Yes, like many indole derivatives, it can be sensitive to both light and air.[6] The indole ring is susceptible to photo-oxidation.[5] Exposure to air, especially in the presence of light or trace metals, can lead to the formation of colored impurities due to oxidative degradation.
Q3: What are the expected solubility properties of this compound?
A3: It is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It may have moderate solubility in other organic solvents like acetone, ethyl acetate, and dichloromethane, and is likely to be poorly soluble in nonpolar solvents like hexanes and in water.
Q4: Can the nitrile group of this compound be converted to other functional groups?
A4: Yes, the nitrile group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid using strong acidic or basic conditions.
-
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Converted to a tetrazole ring by reaction with an azide (e.g., sodium azide) in the presence of a Lewis acid.
Q5: What spectroscopic signatures can be used to characterize this compound?
A5:
-
¹H NMR: Expect to see characteristic signals for the indole protons, a singlet for the formyl proton (typically around 10 ppm), and aromatic protons. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the formyl group will have a chemical shift around 180-190 ppm, and the nitrile carbon will appear around 115-125 ppm.
-
IR Spectroscopy: Look for characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), the C≡N bond (around 2220-2230 cm⁻¹), and the C=O bond of the aldehyde (around 1660-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (170.17 g/mol ) should be observed.[7]
Stability Summary Table
| Condition | Reagent/Stress | Potential Outcome | Recommendation |
| Strongly Basic | NaOH, KOH, LDA | Cannizzaro reaction, nitrile hydrolysis, aldol condensation | Use milder bases (TEA, DIPEA, K₂CO₃) or protect the indole N-H. |
| Strongly Acidic | HCl, H₂SO₄, TFA | Dimerization, polymerization, nitrile hydrolysis | Use Lewis acids or catalytic amounts of Brønsted acids. |
| Oxidative | KMnO₄, CrO₃ | Degradation of the indole ring | Use mild oxidizing agents for selective oxidation of the formyl group. |
| Reductive | Strong reducing agents | Reduction of nitrile and/or indole ring | Use mild reducing agents (e.g., NaBH₄) for selective formyl reduction. |
| Thermal | High temperatures | Potential for decomposition | Determine thermal stability (e.g., by TGA/DSC) if high-temperature reactions are planned. Indole itself is relatively thermally stable.[8] |
| Photochemical | UV or prolonged visible light | Photodegradation | Store in amber vials and protect reactions from light.[4][5] |
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Decision Tree for Unexpected Reaction Outcomes
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Potential Degradation Pathways of this compound
Sources
- 1. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Indole Derivatives
Welcome to the Technical Support Center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. My aim is to move beyond simple protocols and offer insights into the underlying principles that govern the successful crystallization of indole derivatives, empowering you to optimize your purification strategies.
Introduction to Recrystallization of Indole Derivatives
Indole and its derivatives are a cornerstone in medicinal chemistry and materials science. Their unique electronic properties, owing to the fused benzene and pyrrole rings, also present specific challenges during purification.[1] Recrystallization remains a powerful and widely used technique for obtaining high-purity crystalline indole derivatives.[2][3] However, success is not always guaranteed. This guide will address the common pitfalls and provide you with the tools to overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the recrystallization of indole derivatives.
Q1: My indole derivative is turning pink/brown upon heating in the recrystallization solvent. What is happening and how can I prevent it?
A1: This is a classic sign of oxidation. The electron-rich indole nucleus is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[4] This can lead to the formation of colored impurities, such as indoxyl, which can further dimerize to form indigo and indirubin pigments.
Solutions:
-
Work under an inert atmosphere: If your indole derivative is particularly sensitive, consider performing the recrystallization under a nitrogen or argon atmosphere. This can be achieved by gently bubbling the inert gas through the solvent before and during the heating process.
-
Use deoxygenated solvents: Solvents can be deoxygenated by sparging with an inert gas for 15-30 minutes prior to use.
-
Minimize heating time: Dissolve your compound as quickly as possible and avoid prolonged periods at high temperatures.
-
Consider antioxidants: For exceptionally sensitive compounds, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the recrystallization solvent may be beneficial, provided it does not interfere with your downstream applications.
Q2: I'm struggling to find a single solvent that works for my indole derivative. What are my options?
A2: This is a very common challenge. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2] When a single solvent doesn't meet these criteria, a mixed solvent system is an excellent alternative.[5]
How to approach mixed solvents:
-
Identify a "good" solvent: Find a solvent in which your indole derivative is readily soluble, even at room temperature.
-
Identify a "poor" solvent: Find a solvent in which your compound is poorly soluble, even when hot. These two solvents must be miscible.
-
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly.
A common and effective mixed solvent system for many indole derivatives is a combination of an alcohol (like ethanol or methanol) and water.[6][7]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.
Troubleshooting "Oiling Out":
-
Lower the temperature of dissolution: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Change the solvent system: The choice of solvent can greatly influence oiling out. Try a solvent with a lower boiling point.
-
Slow down the cooling process: Allow the solution to cool to room temperature as slowly as possible. You can insulate the flask to slow down heat loss.
-
Increase the solvent volume: Reheat the solution to redissolve the oil, add more of the "good" solvent, and then allow it to cool slowly.
-
Induce crystallization at a higher temperature: Try to induce crystallization (e.g., by scratching the flask or adding a seed crystal) at a temperature where the compound is still a solid.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the recrystallization of indole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used: The solution is not saturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| 2. The solution is supersaturated: Crystal nucleation has not occurred. | 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. | |
| 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 3. Re-evaluate your solvent choice. Consider a less polar solvent or a mixed solvent system. | |
| Low recovery of the purified product | 1. Too much solvent was used: A significant amount of the compound remains in the mother liquor. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| 2. Premature crystallization during hot filtration: The compound crystallized on the filter paper or in the funnel stem. | 2. Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. Use a stemless funnel to prevent clogging. | |
| 3. Washing the crystals with too much cold solvent. | 3. Wash the crystals with a minimal amount of ice-cold solvent. | |
| The recrystallized product is not pure | 1. The cooling was too rapid: Impurities were trapped in the crystal lattice. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| 2. The chosen solvent is not ideal: The impurities have similar solubility to the desired compound in that solvent. | 2. Try a different solvent or solvent system. Sometimes, a multi-step purification involving recrystallization from different solvents is necessary. | |
| 3. The "oiled out" product solidified without purification. | 3. If oiling out occurs, address it using the troubleshooting steps above before proceeding. |
Experimental Protocols
Here are detailed protocols for common recrystallization scenarios involving indole derivatives.
Protocol 1: Single-Solvent Recrystallization of Indole-3-acetonitrile
This protocol is suitable for indole derivatives that have a significant difference in solubility in a single solvent at high and low temperatures. Methanol is often a good starting point for moderately polar indole derivatives.[8][9]
Materials:
-
Crude indole-3-acetonitrile
-
Methanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude indole-3-acetonitrile in an Erlenmeyer flask.
-
Add a minimal amount of methanol to just cover the solid.
-
Gently heat the mixture on a hot plate while swirling.
-
Add hot methanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization of 5-Bromoindole
This protocol is ideal for compounds like 5-bromoindole where a single solvent is not effective. An ethanol/water mixture is a common choice.[6]
Materials:
-
Crude 5-bromoindole
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 5-bromoindole in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Heat the solution to just below boiling.
-
Slowly add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once crystal formation is complete, cool the flask in an ice bath for at least 15 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified 5-bromoindole.
Visualization of Workflows
Solvent Selection Workflow
The choice of solvent is critical for successful recrystallization. This workflow outlines a systematic approach to selecting an appropriate solvent system.
Caption: A logical workflow for selecting a suitable solvent system for recrystallization.
Troubleshooting Crystallization Failure
This diagram illustrates a decision-making process for when crystallization fails to occur.
Caption: A troubleshooting guide for inducing crystallization when it fails to occur spontaneously.
Data Summary
Solvent Polarity and Suitability
The choice of solvent is fundamentally linked to the polarity of your indole derivative. The principle of "like dissolves like" is a good starting point.[2] The table below provides a list of common laboratory solvents ordered by increasing polarity, which can guide your initial solvent screening.
| Solvent | Relative Polarity | Typical Use for Indole Derivatives |
| Hexane | 0.009 | Good "poor" solvent for mixed-solvent systems; useful for washing nonpolar impurities. |
| Toluene | 0.099 | Can be effective for less polar indole derivatives. |
| Diethyl Ether | 0.117 | Often used in mixed-solvent systems with a nonpolar co-solvent. |
| Dichloromethane | 0.309 | Can be a "good" solvent for many indole derivatives. |
| Acetone | 0.355 | A versatile solvent, often used in combination with hexane or water. |
| Ethyl Acetate | 0.228 | A moderately polar solvent suitable for a range of indole derivatives. |
| Ethanol | 0.654 | A very common and effective "good" solvent, often paired with water.[11] |
| Methanol | 0.762 | Similar to ethanol, a good polar solvent for many indoles.[7] |
| Water | 1.000 | Typically used as the "poor" solvent in mixed systems with alcohols. |
Relative polarity values are indicative and can vary slightly depending on the scale used.
References
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Regioselective Functionalization of the Indole Nucleus
Welcome to the technical support center for the regioselective functionalization of the indole nucleus. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The inherent electronic properties of the indole ring present a fascinating yet formidable challenge: how to precisely control the position of functionalization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you overcome common hurdles in your synthetic endeavors.
Understanding the Landscape: Intrinsic Reactivity of the Indole Nucleus
The indole ring system is characterized by a pyrrole ring fused to a benzene ring. The pyrrole moiety is electron-rich, making the indole nucleus highly susceptible to electrophilic attack. However, this reactivity is not uniform across the ring.
-
The C3 Position: This is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[1][2] The intermediate formed by attack at C3 is more stable because the aromaticity of the benzene ring is preserved.[1]
-
The C2 Position: While less reactive than C3, the C2 position can be functionalized, often when the C3 position is blocked.[3] Transition-metal-catalyzed reactions have also enabled direct C2 functionalization.[4]
-
The Benzene Ring (C4-C7): These positions are significantly less reactive towards electrophiles compared to the pyrrole ring.[3][5] Achieving functionalization on the carbocyclic part of the indole nucleus typically requires more specialized strategies, such as directed C-H activation.[6][7]
This inherent reactivity profile is the root of many regioselectivity challenges. The following sections will address specific problems you might encounter and provide actionable solutions.
Visualizing Indole Reactivity
Caption: Relative reactivity of indole positions in electrophilic substitution.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: My electrophilic substitution reaction on an N-unprotected indole is giving me a mixture of C3-substituted and other isomers, along with polymerization. What's going wrong?
Answer:
This is a classic challenge stemming from the high reactivity of the indole nucleus.
Causality:
-
High Nucleophilicity: The C3 position is exceptionally reactive towards electrophiles.[2] Under harsh acidic conditions, which are common for many electrophilic substitutions (e.g., nitration, Friedel-Crafts), the indole ring can be protonated, leading to acid-catalyzed polymerization.[8]
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by strong bases, or in some cases, the nitrogen atom itself can act as a competing nucleophile.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Lower Temperatures: Running the reaction at lower temperatures can often temper the high reactivity and reduce side reactions.
-
Weaker Lewis/Brønsted Acids: If using an acid catalyst, screen for milder alternatives. For instance, in Fischer indole synthesis, the choice of acid can influence the regioselectivity of cyclization.[9]
-
Non-acidic Reagents: For reactions like nitration, use non-acidic reagents like benzoyl nitrate or ethyl nitrate to avoid polymerization.[8]
-
-
Protect the Indole Nitrogen:
-
N-Protection Strategy: Introducing an electron-withdrawing group on the indole nitrogen (e.g., tosyl, Boc, pivaloyl) can significantly attenuate the reactivity of the pyrrole ring, leading to cleaner reactions.[10] However, be aware that N-protection can also alter the regioselectivity. For example, some N-protecting groups can direct functionalization to the C2 or even the C7 position.[6]
-
Choice of Protecting Group: The nature of the N-protecting group can influence the outcome. Electron-withdrawing groups on N-alkylindoles have been shown to improve yields and regioselectivity in oxidative arylations.[11]
-
-
Solvent Effects:
-
The solvent can play a crucial role in modulating reactivity and selectivity. For instance, in some palladium-catalyzed alkenylations, a switch from C3 to C2 selectivity can be achieved by changing the solvent system.[3][12] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
-
Issue 2: Difficulty in Achieving C2-Functionalization
Question: I want to functionalize my indole at the C2 position, but I keep getting the C3-substituted product. How can I favor C2-functionalization?
Answer:
Directing functionalization to the C2 position requires overcoming the intrinsic preference for C3 attack.
Causality:
-
Electronic Preference: As mentioned, the C3 position is electronically favored for electrophilic attack.[1]
-
Steric Hindrance: If the C3 position is unsubstituted, it is generally more accessible than the C2 position.
Troubleshooting Steps:
-
Block the C3 Position: The most straightforward approach is to use an indole substrate that already has a substituent at the C3 position. This sterically and electronically disfavors further reaction at C3, making C2 the next most likely site.
-
Utilize Directing Groups:
-
N-Directing Groups: The installation of a suitable directing group on the indole nitrogen is a powerful strategy. Groups like pyridylsulfonyl can direct palladium-catalyzed C-H activation to the C2 position.[3]
-
Transient Directing Groups: In some cases, transient directing groups can be employed to achieve C2 functionalization without the need for a separate protection/deprotection sequence.
-
-
Transition-Metal Catalysis:
-
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for C2-arylation and C2-alkenylation.[3][4] The choice of ligand, base, and solvent can be critical in controlling the regioselectivity. For instance, a switch from C2 to C3 arylation of free (NH)-indole can be achieved by the choice of magnesium base.[4]
-
Rhodium and Iridium Catalysis: Rh(III) and Ir(III) catalysts have also been employed for C2-selective C-H functionalization, often directed by a group on the nitrogen.[13][14]
-
-
Lithiation: Deprotonation of N-protected indoles with a strong base like n-butyllithium often occurs selectively at the C2 position, generating a nucleophile that can be trapped with various electrophiles.
Issue 3: Inability to Functionalize the Benzene Ring (C4-C7)
Question: My attempts to functionalize the benzene portion of the indole nucleus have been unsuccessful, with the reaction either not proceeding or occurring on the pyrrole ring. What strategies can I use?
Answer:
Functionalizing the less reactive C4-C7 positions is a significant challenge that usually requires directed C-H activation.[6][7]
Causality:
-
Lower Reactivity: The benzene ring is less electron-rich and therefore less nucleophilic than the pyrrole ring.[3]
-
Competition from C2/C3: The high reactivity of the C2 and C3 positions often leads to preferential reaction at these sites.
Troubleshooting Steps:
-
Directed C-H Functionalization: This is the most effective and widely used strategy.
-
N-Directing Groups: Installing a directing group on the indole nitrogen can facilitate metal-catalyzed C-H activation at the C7 position. The N-P(O)tBu2 group, for example, can direct palladium-catalyzed C7 arylation.[6]
-
C3-Directing Groups: A directing group at the C3 position can be used to functionalize the C4 position.[6][15] For instance, a pivaloyl group at C3 can direct C4 arylation.[6]
-
Transient Directing Groups: Glycine has been used as a transient directing group for the C4 arylation of indoles.[16]
-
-
Transition-Metal-Free Approaches:
-
While less common, some metal-free methods have been developed. For example, chelation-assisted C-H borylation using BBr3 can selectively functionalize the C7 or C4 positions, depending on the placement of a directing pivaloyl group.[6]
-
-
Substrate Modification:
-
In some cases, reducing the indole to an indoline can facilitate functionalization at the C7 position, followed by re-aromatization.[16]
-
Workflow for Selecting a C-H Functionalization Strategy
Caption: Decision workflow for choosing a C-H functionalization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the indole nitrogen, and how does it affect regioselectivity?
A1: The "best" protecting group depends on the desired reaction and its conditions.
-
Electron-withdrawing groups (e.g., -SO2R, -COR) decrease the nucleophilicity of the indole ring, which can prevent polymerization in strongly acidic media and may be necessary for certain metal-catalyzed reactions.[10] These groups can also act as directing groups. For example, an N-acyl group can direct Ir(III)-catalyzed amidation to either the C2 or C7 position depending on its steric bulk.[17]
-
Simple alkyl groups (e.g., N-methyl, N-benzyl) can also be used, but they may not be stable under strongly acidic conditions. N-alkyl groups have been shown to be compatible with certain oxidative arylation reactions.[11]
-
Removable directing groups like N-P(O)tBu2 are designed for specific C-H functionalizations and can be cleaved after the reaction.[6]
Q2: I am performing a transition-metal-catalyzed cross-coupling reaction and getting a mixture of isomers. How can I improve the regioselectivity?
A2: Regioselectivity in metal-catalyzed cross-coupling is a complex interplay of factors.
-
Ligand Choice: The ligand on the metal center plays a crucial role in determining the steric and electronic environment of the catalyst, which can influence where it coordinates and activates a C-H bond.
-
Catalyst System: The choice of metal (e.g., Pd, Rh, Ir, Cu) can lead to different regioselectivities.[18][19] For example, with an N-P(O)tBu2 directing group, a palladium catalyst can favor C7 arylation, while a copper catalyst can promote C6 arylation.[6]
-
Additives and Solvents: Additives, such as acids or bases, and the solvent can dramatically alter the reaction pathway and selectivity.[3][12] Screening different combinations is often necessary.
-
Directing Group: Ensure your directing group is appropriate for the desired transformation and is installed correctly.
Q3: Can I perform functionalization at the N-H position? What are the challenges?
A3: Yes, N-alkylation and N-arylation are common reactions. The main challenge is competing C3-alkylation, as the C3 position is also a highly nucleophilic site.[20]
-
To favor N-alkylation:
Q4: What are some common side reactions to be aware of during indole functionalization?
A4:
-
Polymerization: Especially under strong acid conditions with electron-rich indoles.[22]
-
Oxidation: Indoles can be sensitive to oxidation, especially when exposed to air and light, leading to resinous byproducts.[23]
-
Over-functionalization: The high reactivity of the indole ring can sometimes lead to di- or tri-substituted products if the reaction is not carefully controlled.
-
Group Migration: In some cases, substituents have been observed to migrate, for example, from the C3 to the C2 position.[12]
Q5: How does the electronic nature of substituents already on the indole ring affect further functionalization?
A5: Substituents have a profound effect on both the rate and regioselectivity of subsequent reactions.
-
Electron-donating groups (EDGs) on the benzene ring (e.g., -OMe, -Me) will increase the nucleophilicity of the entire ring system, making it more reactive but potentially harder to control.
-
Electron-withdrawing groups (EWGs) (e.g., -NO2, -CN, -COOR) will decrease the nucleophilicity, making the indole less prone to polymerization but requiring more forcing conditions for electrophilic substitution. In C-H activation, EWGs can sometimes improve yields and regioselectivity.[11] The position of the EWG is also critical; for example, an EWG on the benzene ring can decrease the nucleophilicity of the C3 position, potentially favoring cyclization at C5 in certain annulation reactions.[10]
Data Summary Table: Directing Groups for Regioselective C-H Functionalization
| Directing Group (Position) | Target Position | Metal Catalyst | Reaction Type | Reference |
| N-P(O)tBu2 (N1) | C7 | Palladium | Arylation, Olefination, etc. | [6] |
| N-P(O)tBu2 (N1) | C6 | Copper | Arylation | [6] |
| N-Pivaloyl (N1) | C7 | Boron (BBr3) | Borylation | [6] |
| Pyridylsulfonyl (N1) | C2 | Palladium | Alkenylation | [3] |
| Pivaloyl (C3) | C4 | Palladium | Arylation | [6] |
| Pivaloyl (C3) | C5 | Palladium | Arylation | [6] |
| Formyl (C3) | C4 | Palladium | Arylation | [15] |
| Amide (N1) | C2 or C7 | Iridium | Amidation | [17] |
References
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- C-H Functionalization of indoles and oxindoles through CDC reactions. Source Not Available.
- Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. PMC.
- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society.
- Indole. Wikipedia.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
- Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
- Indole synthesis, reactions and applic
- Synthesis and Chemistry of Indole. Source Not Available.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. PubMed.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. youtube.com [youtube.com]
- 10. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Solubility Challenges of Indole Compounds
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the poor solubility of indole compounds in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting. This guide is structured to address common challenges through a practical question-and-answer format, offering both immediate solutions and long-term strategies for success.
Troubleshooting Guide: Real-Time Experimental Issues
This section is designed to provide immediate, actionable advice for problems encountered during your experiments.
Q1: My indole derivative has unexpectedly precipitated out of the reaction mixture. What are the likely causes and how can I resolve this?
Unexpected precipitation of an indole intermediate is a frequent hurdle and can often be traced back to one of several factors.[1] Understanding the root cause is key to implementing the correct solution.
Probable Causes:
-
Poor Solvent Selection: The initial solvent may not be suitable for the changing polarity of the reaction mixture as reactants are consumed and products are formed.[1] The solubility of indole derivatives is highly dependent on their specific functional groups.[1][2]
-
Supersaturation: The concentration of your indole compound may have surpassed its solubility limit in the chosen solvent system.[1]
-
Temperature Fluctuations: A decrease in temperature, even a minor one, can significantly lower the solubility of your compound, leading to precipitation.[1][3]
-
Change in Solvent Polarity: The addition of a reagent dissolved in a different solvent can alter the overall polarity of the reaction mixture, causing your compound to crash out.[1]
-
Formation of an Insoluble Salt or Complex: Your indole intermediate might be reacting with other components in the mixture to form an insoluble product.[1]
Immediate Troubleshooting Steps:
-
Gentle Warming: Carefully heat the reaction mixture. An increase in temperature often enhances solubility.[1][4] Be sure to monitor the temperature closely to prevent any potential degradation of your compound.[5]
-
Addition of a Co-solvent: If you are using a single solvent system, introducing a miscible co-solvent can increase the solvating power of your mixture.[1] For instance, if your reaction is in a non-polar solvent like toluene, adding a small amount of a more polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) may help redissolve the precipitate.[1]
-
Sonication: Brief periods of sonication can provide the necessary energy to overcome the dissolution barrier.[5]
Long-Term Optimization Strategy:
To prevent recurrence, a systematic approach to solvent selection is recommended. Consider creating a solubility profile for your specific indole derivative across a range of solvents with varying polarities.
Frequently Asked Questions (FAQs)
This section addresses broader, more foundational questions regarding the solubility of indole compounds.
Q1: What are the best starting points for selecting a solvent for my indole derivative?
The principle of "like dissolves like" is a good starting point. The indole ring itself is largely hydrophobic, making it more soluble in organic solvents than in water.[4]
Solvent Selection Workflow:
Caption: Systematic approach to solvent selection for indole compounds.
Q2: How does the functional group on my indole derivative affect its solubility?
Functional groups play a pivotal role in determining the solubility of an organic molecule by influencing its polarity and its ability to form hydrogen bonds.[2][6][7]
-
Hydrophilic Groups: Groups like hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) can increase solubility in polar solvents through hydrogen bonding.
-
Hydrophobic Groups: Alkyl and aryl groups increase the non-polar character of the molecule, favoring solubility in non-polar solvents.
-
Ionizable Groups: The presence of acidic or basic functional groups allows for pH-dependent solubility. For weakly basic indoles, decreasing the pH can lead to protonation and a significant increase in aqueous solubility.
| Functional Group Example | Expected Solubility in Polar Solvents (e.g., Ethanol) | Expected Solubility in Non-Polar Solvents (e.g., Hexane) |
| Indole-3-carboxylic acid | High | Low |
| 5-Bromoindole | Moderate | Moderate |
| 2-Methylindole | Low | High |
Q3: What is co-solvency and how can I use it to my advantage?
Co-solvency is a technique used to increase the solubility of a poorly soluble compound by mixing the primary solvent with one or more miscible solvents, known as co-solvents.[8][9] This method is particularly effective for enhancing the solubility of hydrophobic drugs.[10]
Mechanism of Co-solvency:
Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the primary solvent.[8] For instance, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous solution can disrupt the hydrogen bonding network of water, creating a more favorable environment for a non-polar indole derivative.[10]
Commonly Used Co-solvents in Pharmaceutical Formulations: [9]
-
Ethanol
-
Propylene Glycol
-
Glycerin
-
Polyethylene Glycols (PEGs)
-
Dimethyl Sulfoxide (DMSO)
Caption: The principle of co-solvency for enhancing solubility.
Q4: My compound is still insoluble even with co-solvents. What other techniques can I try?
When traditional solvent and co-solvent systems fail, more advanced techniques can be employed, particularly in the context of drug development and formulation.
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[11][12] Methods like solvent evaporation or fusion (melting) can be used to prepare solid dispersions, which can enhance the dissolution rate by reducing particle size and improving wettability.[11][12][13]
-
Particle Size Reduction: Decreasing the particle size of your compound through methods like micronization increases the surface area available for solvation, which can improve the dissolution rate.[14][15]
-
Use of Additives:
-
Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the bulk solvent.
-
Q5: How can I accurately determine the solubility of my indole compound?
A common and straightforward method for determining equilibrium solubility is the shake-flask method.
Experimental Protocol for Solubility Determination:
-
Preparation: Add an excess amount of your solid indole compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle, or centrifuge the sample to obtain a clear supernatant.[1]
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.[1] Analyze the concentration of the dissolved indole compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[16]
References
- Indole - Solubility of Things. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Co-solvency: Significance and symbolism. (2025).
- Cosolvent - Wikipedia. (n.d.).
- How to handle unexpected precipitation of indole intermediates. (2025). BenchChem.
- Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives. (2025). BenchChem.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-5-methyl-1H-indole. (2025). BenchChem.
- Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). PMC - NIH.
- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024).
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2025).
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012).
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020).
- Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols. (2025). BenchChem.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
- How do functional groups affect solubility in organic compounds?. (n.d.). TutorChase.
- Functional Group Characteristics and Roles. (n.d.). ASHP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 7. ashp.org [ashp.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. japsonline.com [japsonline.com]
- 14. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of indole-3-carboxaldehydes during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of indole-3-carboxaldehydes. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for professionals working with these valuable but often sensitive compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of their synthesis and prevent degradation.
I. Understanding the Instability of Indole-3-Carboxaldehydes
Indole-3-carboxaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds and indole alkaloids.[1][2] However, their synthesis can be hampered by the inherent reactivity of the indole nucleus and the aldehyde functional group. The electron-rich nature of the indole ring makes it susceptible to oxidation and unwanted electrophilic substitution, while the aldehyde group can undergo various side reactions. Furthermore, these compounds can be sensitive to air, light, and acidic or basic conditions.[3][4]
Common Degradation Pathways
Understanding the potential pathways for degradation is the first step toward prevention. Key vulnerabilities include:
-
Oxidation: The indole ring, particularly at the C2 and C3 positions, is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. This can lead to the formation of complex colored impurities.
-
Self-Condensation/Polymerization: Under acidic conditions, the aldehyde can react with the electron-rich indole nucleus of another molecule, leading to the formation of bis(indolyl)methane derivatives and other polymeric materials.[5]
-
Side Reactions from Formylation Reagents: The choice of formylation method introduces its own set of potential side reactions. For instance, the Vilsmeier-Haack reaction can sometimes lead to diformylation or reaction at other positions on the indole ring.[5] The Reimer-Tiemann reaction, while a classic method, can suffer from low yields and the formation of ring-expansion byproducts like 3-chloroquinolines.[6][7]
-
N-H Reactivity: The acidic proton on the indole nitrogen can participate in unwanted reactions, especially in the presence of strong bases.
Below is a generalized diagram illustrating potential degradation routes during synthesis.
Caption: Major degradation pathways for indole-3-carboxaldehydes.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of indole-3-carboxaldehydes.
Q1: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A1: A dark coloration is a common indicator of oxidation and/or polymerization of the indole ring.
-
Causality: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, heat, and trace metal impurities. Acidic conditions can also promote polymerization, leading to complex, high-molecular-weight colored byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, as this can accelerate degradation.
-
Q2: I'm getting a significant amount of a high molecular weight byproduct that is difficult to separate from my desired product. What is it likely to be?
A2: In many formylation reactions, particularly the Vilsmeier-Haack, this byproduct is often a bis(indolyl)methane derivative.[5]
-
Mechanism: This occurs when the newly formed indole-3-carboxaldehyde acts as an electrophile and reacts with a molecule of the starting indole under the acidic reaction conditions.
-
Troubleshooting:
-
Order of Addition: Add the indole substrate slowly to the pre-formed formylating reagent at a low temperature. This ensures the indole is more likely to react with the Vilsmeier reagent rather than the product aldehyde.[5]
-
Stoichiometry: Use a minimal excess of the formylating reagent.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent the formation of byproducts.[5]
-
Q3: I am attempting a Reimer-Tiemann formylation of my indole, but the yield is very low and I'm isolating a chlorinated byproduct. What is happening?
A3: The Reimer-Tiemann reaction, while applicable to indoles, is known for producing 3-chloroquinoline as a byproduct through ring expansion, a process sometimes referred to as the Ciamician-Dennstedt reaction.[6] This, coupled with generally low yields for this reaction, often makes other formylation methods more desirable.[6]
-
Alternative Methods: Consider using the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine) for a more direct and often higher-yielding formylation at the C3 position.[8][9][10]
Q4: Should I protect the indole nitrogen (N-H) before formylation?
A4: Protection of the indole nitrogen can be a highly effective strategy to prevent side reactions and improve the regioselectivity and yield of the formylation.
-
Rationale: The N-H proton is acidic and can be deprotonated by strong bases, leading to undesired reactivity. Protecting the nitrogen can also improve the solubility of the indole substrate in organic solvents.
-
Common Protecting Groups:
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust protecting groups that can be removed under various conditions.[11]
-
Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is widely used and can be removed under acidic conditions.
-
Silyl Ethers (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another option, offering mild removal conditions.[12][13][14]
-
Alkyl Groups (e.g., 2-phenylsulfonylethyl): This group is readily removed under basic conditions.[15]
-
| Protecting Group | Introduction Conditions | Cleavage Conditions |
| Tosyl (Ts) | TsCl, base (e.g., NaH) | Strong acid or reducing agents[11] |
| Boc | Boc₂O, base (e.g., DMAP) | Acid (e.g., TFA, HCl) |
| SEM | SEMCl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acid |
| 2-phenylsulfonylethyl | Base, 2-phenylethylsulfonyl chloride | Base (e.g., DBU)[15] |
III. Troubleshooting Guides
Guide 1: Low Yield in Vilsmeier-Haack Formylation
Issue: The yield of the desired indole-3-carboxaldehyde is consistently low, even with complete consumption of the starting material.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | The reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic and requires careful temperature control. | Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C and allowing it to stir before adding the indole. |
| Diformylation | Excess Vilsmeier reagent can lead to formylation at a second position on the indole ring.[5] | Use a stoichiometric amount of the Vilsmeier reagent (closer to a 1:1 ratio with the indole). |
| Degradation during Workup | The product can be sensitive to the conditions of the aqueous workup, particularly if strong acids or bases are used for extended periods. | Neutralize the reaction mixture carefully, keeping the temperature low. Extract the product promptly into an organic solvent. |
| Substrate Reactivity | Electron-withdrawing groups on the indole ring can deactivate it towards electrophilic substitution, requiring more forcing conditions which can also lead to degradation. | Consider using a more reactive formylating agent or a catalytic version of the Vilsmeier-Haack reaction.[16][17][18] |
Experimental Protocol: Standard Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the indole substrate in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a standard Vilsmeier-Haack formylation.
Guide 2: Product Instability During Purification and Storage
Issue: The isolated indole-3-carboxaldehyde appears pure initially but degrades over time, showing discoloration and the appearance of impurities in NMR or LC-MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Air and Light Sensitivity | Indole-3-carboxaldehydes can be sensitive to both atmospheric oxygen and light, leading to oxidative degradation.[3] | Store the purified compound in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended).[3] |
| Residual Acidity/Basicity | Trace amounts of acid or base from the workup or chromatography can catalyze degradation during storage. | Ensure the product is thoroughly washed and neutralized before final concentration. If using silica gel chromatography, consider using silica that has been washed with a neutral buffer or a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| Solvent Choice for Storage | Storing the compound in certain solvents, especially protic solvents, can facilitate degradation pathways. | If storage in solution is necessary, use a dry, aprotic solvent. However, storage as a solid is generally preferred. |
IV. Concluding Remarks
The successful synthesis of indole-3-carboxaldehydes hinges on a proactive approach to preventing their degradation. By understanding their inherent instabilities and implementing strategies such as the use of an inert atmosphere, careful control of reaction parameters, and consideration of N-protection, researchers can significantly improve yields and product purity. This guide provides a framework for troubleshooting common issues, but it is essential to tailor these recommendations to the specific indole substrate and reaction scale.
V. References
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3343–3345. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved January 11, 2026, from [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved January 11, 2026, from [Link]
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved January 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 11, 2026, from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utilization for the synthesis of novel heterocyclic compounds. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved January 11, 2026, from [Link]
-
Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol. Retrieved January 11, 2026, from
-
Semantic Scholar. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved January 11, 2026, from [Link]
-
Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). New Opportunities with the Duff Reaction. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 11, 2026, from [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved January 11, 2026, from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 11, 2026, from [Link]
-
PubMed. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Retrieved January 11, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 11, 2026, from [Link]
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved January 11, 2026, from
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved January 11, 2026, from [Link]
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 3-formyl-1H-indole-7-carbonitrile
Welcome to the technical support center for the synthesis of 3-formyl-1H-indole-7-carbonitrile. This molecule is a critical building block in medicinal chemistry, serving as a precursor for various therapeutic agents. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the benchtop to larger-scale production. We will focus on the most common and scalable synthetic route: the Vilsmeier-Haack formylation of 1H-indole-7-carbonitrile (7-cyanoindole).
Section 1: Synthesis Overview and Mechanism
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction involves two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution onto the indole ring.
Overall Reaction Scheme:
The mechanism begins with the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[2][3][4] The electron-rich C3 position of the indole nucleus then attacks this reagent. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.
Caption: The Vilsmeier-Haack reaction pathway.
Section 2: Baseline Experimental Protocol (Lab Scale)
This protocol provides a starting point for optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
1H-Indole-7-carbonitrile (7-cyanoindole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate & Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0-5 °C in an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0-5 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1H-indole-7-carbonitrile (1.0 eq.) in anhydrous DMF (or DCM for better slurry handling on scale). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5][6]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8-9. Stir until the intermediate is fully hydrolyzed.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction shows very low conversion even after several hours. What's going wrong?
Answer: This is a common issue, often related to either the activity of your reagents or the inherent reactivity of the substrate.
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture.
-
Expertise: Ensure your DMF is truly anhydrous. An opened bottle, even if labeled anhydrous, can absorb atmospheric moisture. DMF can also decompose to dimethylamine, which smells fishy and will consume the Vilsmeier reagent.[7] If in doubt, use a freshly opened bottle or DMF from a solvent purification system.
-
Expertise: Phosphorus oxychloride (POCl₃) should be fresh and colorless. A yellow tint indicates decomposition, which will reduce its effectiveness. Consider distilling it before use for critical, large-scale runs.
-
-
Substrate Reactivity: The cyano group at the C7 position is electron-withdrawing, which deactivates the indole ring compared to unsubstituted indole, making the formylation more difficult.[6]
-
Solution: For less reactive substrates, more forcing conditions may be necessary. Cautiously increase the reaction temperature to 80-90 °C or prolong the reaction time.[5][6] Always use TLC to monitor for both the consumption of starting material and the potential formation of degradation byproducts at higher temperatures.
-
Q2: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the potential side reactions?
Answer: The formation of byproducts is a primary cause of low yields.
-
Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[5]
-
Solution: Maintain the lowest effective reaction temperature. Ensure meticulous temperature control, especially during the exothermic formation of the reagent and the initial addition of the indole.
-
-
Di-formylation: While less common with a deactivated ring, highly activating conditions could potentially lead to a second formylation.
-
Solution: Carefully control the stoichiometry. A 1.1 to 1.5 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[5] Adding the indole solution slowly to the Vilsmeier reagent can help avoid localized high concentrations.
-
Q3: During the preparation of the Vilsmeier reagent, the solution became a thick slurry or solid, and my magnetic stir bar stopped. What should I do?
Answer: This is a very common problem, especially when scaling up, as the Vilsmeier reagent can precipitate from concentrated DMF.[8]
-
Expertise: A stuck stir bar is a sign of poor mixing, which can lead to localized exotherms and runaway reactions. For any reaction larger than a few grams, switch from a magnetic stirrer to an overhead mechanical stirrer, which has much higher torque and can handle thick slurries.
-
Solution: One effective strategy is to use a co-solvent. Preparing the Vilsmeier reagent in a mixture of DMF and an inert solvent like dichloromethane (DCM) or dichloroethane (DCE) can help keep the reagent in solution or as a stirrable slurry. This also makes it easier to control the temperature.
Section 4: Scale-Up FAQs
Q1: How do I manage the exotherm during Vilsmeier reagent formation on a multi-liter scale?
Answer: Heat management is the most critical factor for a safe scale-up. The reaction between DMF and POCl₃ is highly exothermic. A simple ice bath will not be sufficient for larger volumes.
-
Recommendation: Use a jacketed reactor with a circulating chiller/heater for precise temperature control. The rate of addition of POCl₃ must be tied to the internal temperature of the reactor (process control). A slow addition rate is crucial. Calculate the theoretical adiabatic temperature rise to understand the potential risk before starting.
Q2: What are the key safety precautions for handling large quantities of POCl₃?
Answer: POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas.
-
Safety Protocol: Always handle POCl₃ in a closed system under an inert atmosphere (e.g., using a pump or pressure transfer). Ensure all glassware and reactors are scrupulously dried. Have an appropriate quenching strategy and spill kit ready. The workup step, where the reaction is quenched with water/ice, is also highly exothermic and will release HCl; ensure adequate ventilation and cooling capacity.
Q3: Are there greener alternatives to the Vilsmeier-Haack reaction?
Answer: Yes, the field is evolving to reduce the reliance on hazardous reagents like POCl₃.
-
Alternative Methods: Recent research has demonstrated iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[9] Other methods include visible-light photoredox catalysis.[10] While potentially not as broadly applicable or as high-yielding as the Vilsmeier-Haack reaction yet, these routes offer a significant improvement in environmental friendliness and are worth investigating for long-term, sustainable manufacturing.
Section 5: Key Parameter Summary
| Parameter | Recommendation | Rationale / Key Insight |
| Solvent Quality | Anhydrous, fresh DMF | Vilsmeier reagent is highly moisture-sensitive.[7] |
| POCl₃ Quality | Freshly distilled, colorless | Decomposed POCl₃ is less effective and can introduce impurities. |
| Stoichiometry (POCl₃:Indole) | 1.2 : 1.0 eq. | Ensures full conversion without excessive reagent to dispose of.[5] |
| Reagent Prep Temp. | 0 - 5 °C | Controls the initial exotherm and prevents reagent decomposition. |
| Reaction Temp. | 60 - 90 °C | Required to overcome the deactivating effect of the C7-cyano group.[5][6] |
| Monitoring | TLC (e.g., 30% EtOAc/Hex) | Essential to confirm reaction completion before workup. |
| Stirring (Scale >5g) | Overhead Mechanical Stirrer | Prevents solidification and ensures homogenous mixing.[8] |
References
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
-
ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- .... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]
-
ACS Publications. (2018). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 96631-87-7: 7-Cyanoindole | CymitQuimica [cymitquimica.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Indole Synthesis with TLC
Welcome to the Technical Support Center for monitoring indole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights to help you effectively track your reactions, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring indole synthesis reactions?
A1: TLC is a rapid, cost-effective, and highly versatile technique that provides real-time qualitative information about the progress of a reaction.[1][2] It allows you to quickly determine the consumption of starting materials, the formation of the indole product, and the presence of any intermediates or byproducts.[1][3] This immediacy is crucial for making informed decisions during the synthesis, such as determining the reaction endpoint or identifying the need for procedural adjustments.
Q2: My indole product is colorless. How can I visualize it on a TLC plate?
A2: While many organic compounds are colorless, most indoles possess a chromophore that makes them UV-active.[4][5] Therefore, the first and non-destructive method of visualization should always be a UV lamp (254 nm), where UV-active compounds will appear as dark spots on a fluorescent green background.[5][6] For compounds that are not UV-active or for enhanced visualization, a variety of chemical stains can be used. These stains react with the indole ring or other functional groups to produce colored spots.[5]
Q3: What are the best stains for visualizing indoles on a TLC plate?
A3: Several stains are particularly effective for visualizing indoles. The choice of stain often depends on the specific structure of the indole and the other functional groups present. Some of the most common and effective stains include:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[7][8] The reaction involves the binding of the reagent to the C2 position of the indole ring.[9]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including indoles, to produce a range of colors.[10][11][12] This can be particularly useful for distinguishing the indole product from other components in the reaction mixture.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the indole ring.[4][6][13] It typically produces yellow to brown spots on a purple background.[4][13]
Q4: How do I choose the right solvent system (mobile phase) for my TLC analysis?
A4: The goal is to find a solvent system that provides good separation between your starting materials, product, and any byproducts, with Rf values ideally between 0.15 and 0.85.[14] A common starting point for indole synthesis is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[14][15] You can adjust the polarity by changing the ratio of the solvents. If your compounds are streaking, adding a small amount of acid (e.g., acetic acid) for acidic compounds or base (e.g., triethylamine) for basic compounds can improve the spot shape.[16]
Q5: My TLC plate shows multiple spots. How do I know which one is my indole product?
A5: To confidently identify your product spot, you should run a "co-spot." This involves spotting your reaction mixture in one lane, a sample of your starting material in another lane, and a mixture of both in a third lane.[17] The starting material spot in the co-spot lane will align with the starting material in its own lane. Any new spot that appears in the reaction mixture lane is likely your product or an intermediate. If an authentic sample of the indole product is available, it should be spotted in a separate lane for direct comparison.[18]
Troubleshooting Guide
This section addresses specific issues you may encounter while using TLC to monitor your indole synthesis.
Problem 1: No Spots are Visible on the TLC Plate
Causality: This is a common issue that can stem from several factors, from sample concentration to the visualization method itself.
Potential Causes & Solutions:
-
Compound is not UV-Active: While many indoles are UV-active, some may not be, or the concentration might be too low to detect.
-
Sample is Too Dilute: The concentration of your compound on the plate may be below the detection limit of your visualization method.[19]
-
Compound Evaporated from the Plate: If your indole product is volatile, it may have evaporated from the plate, especially if excessive heat is used during visualization.[19]
-
Solution: Use minimal heat when developing the stain. If volatility is a known issue, TLC may not be the ideal monitoring technique.
-
-
Inappropriate Stain: The chosen stain may not react with your specific indole derivative.
-
Solution: If a specific stain like Ehrlich's reagent doesn't yield a spot, try a more general stain like potassium permanganate or phosphomolybdic acid.
-
Problem 2: Spots are Streaking or Elongated
Causality: Streaking is often caused by interactions between the analyte and the stationary phase (silica gel), which is acidic.
Potential Causes & Solutions:
-
Sample is Too Concentrated: Overloading the TLC plate is a frequent cause of streaking.[16][20]
-
Solution: Dilute your sample and re-spot the plate. The ideal spot size should be 1-2 mm in diameter.[20]
-
-
Compound is Acidic or Basic: Indoles can have varying pKa values. If your compound is basic, it may interact strongly with the acidic silica gel, causing streaking.[20]
-
High Polarity of the Compound: Highly polar compounds may streak because they have a strong affinity for the polar silica gel.
-
Solution: Consider using a more polar mobile phase or switching to a different stationary phase, such as alumina or a reversed-phase (C18) TLC plate.[16]
-
Problem 3: Rf Values are Too High or Too Low
Causality: The Rf value is determined by the partitioning of the analyte between the stationary and mobile phases. An inappropriate mobile phase polarity is the usual culprit.
Potential Causes & Solutions:
-
Spots are Too Close to the Baseline (Low Rf): This indicates that your mobile phase is not polar enough to effectively move the compounds up the plate.[16] The compounds have a stronger affinity for the stationary phase.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[14]
-
-
Spots are Too Close to the Solvent Front (High Rf): This means your mobile phase is too polar, and the compounds are spending too much time in the mobile phase.[16]
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[14]
-
Problem 4: The TLC Plate Shows Unexpected Spots or Changes Over Time
Causality: The appearance of unexpected spots can indicate side reactions, decomposition of the product, or the presence of impurities in the starting materials.
Potential Causes & Solutions:
-
Formation of Side Products: Indole syntheses can sometimes yield side products or isomers.[3][21]
-
Solution: This is a synthetic issue rather than a TLC problem. The TLC is accurately reflecting the composition of your reaction mixture. Consider adjusting reaction conditions such as temperature or catalyst to improve selectivity.[3]
-
-
Decomposition on the Silica Plate: The acidic nature of silica gel can cause acid-sensitive compounds to decompose during the TLC run.[17]
-
Impure Starting Materials: Impurities in your starting materials will appear on the TLC plate.[3]
-
Solution: Ensure the purity of your reagents before starting the reaction. Purifying starting materials can prevent the formation of undesired side products.[3]
-
Data Presentation & Protocols
Table 1: Recommended TLC Stains for Indole Visualization
| Stain | Preparation | Procedure | Expected Results for Indoles |
| Ehrlich's Reagent | Dissolve 0.5-2.0 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol and 50 mL of concentrated HCl.[9] | Dip the plate in the stain and gently warm with a heat gun. | Blue to purple spots on a white or pale yellow background.[7] |
| p-Anisaldehyde | To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[12] | Dip the plate and heat with a heat gun until colors develop. | A variety of colors (yellow, green, blue, brown) depending on the indole's substituents.[10] |
| Potassium Permanganate | Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH.[11] | Dip the plate in the stain. Heating is often not required but can enhance the spots.[4] | Yellow to brown spots on a purple or pink background.[4][13] |
Experimental Protocol: Standard TLC Monitoring Workflow
-
Prepare the TLC Chamber: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes on the baseline of the TLC plate. Keep the spots small and concentrated.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Plate:
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use a chemical stain by dipping the plate into the staining solution followed by gentle heating with a heat gun to develop the spots.[5]
-
-
Analyze the Results: Compare the lanes to assess the consumption of starting material and the formation of new products. Calculate the Rf values for all spots.
Visualizations
Caption: General workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting flowchart for common TLC issues in indole synthesis.
References
- How to: TLC Visualization using Permanganate Stain | WSU Chemistry | - YouTube.
- TLC Stains.
- TLC Stains Preparation - ChemicalDesk.Com.
- TLC stains.
- Visualizing TLC Plates - Chemistry LibreTexts.
- Cinnamaldehyde/HCl as TLC spray stain for indoles - Powered by XMB 1.9.11.
- SiliaPlate TLC Visualization Methods - SiliCycle.
-
Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde - Taylor & Francis Online. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Ehrlich's reagent - Wikipedia. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. Available at: [Link]
-
TLC Stains. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
TLC Troubleshooting- The most common problems with TLCs - YouTube. Available at: [Link]
-
p-Anisaldehyde Stain 1 - Organic Chemistry at CU Boulder. Available at: [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]
-
CHEM 344 Thin Layer Chromatography. Available at: [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. silicycle.com [silicycle.com]
- 8. epfl.ch [epfl.ch]
- 9. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 10. Magic Formulas [chem.rochester.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 15. TLC Tips and Tricks | Merck [merckmillipore.com]
- 16. silicycle.com [silicycle.com]
- 17. Chromatography [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. silicycle.com [silicycle.com]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalysis in the Vilsmeier-Haack Reaction of Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of indole-3-carboxaldehydes, crucial intermediates in drug discovery and materials science. Here, we move beyond the standard procedure to explore the nuanced role of catalysts, addressing common challenges and providing advanced troubleshooting strategies in a practical question-and-answer format.
Section 1: Foundational Concepts & Common Questions
This section addresses the fundamental principles of the Vilsmeier-Haack reaction and answers frequently encountered questions during initial experimental setups.
Q1: What is the Vilsmeier reagent, and why does formylation preferentially occur at the C3 position of indoles?
A1: The Vilsmeier reagent is an electrophilic chloroiminium salt, typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This reagent is the active formylating agent in the reaction.
The reaction on an indole substrate is a classic electrophilic aromatic substitution. The C3 position of the indole ring possesses the highest electron density, making it the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[4] The mechanism proceeds via the attack of the C3 position on the Vilsmeier reagent, forming a resonance-stabilized intermediate. Subsequent elimination and hydrolysis during aqueous workup yield the final indole-3-carboxaldehyde.[1][4]
Mechanism of Vilsmeier-Haack Formylation of Indole
Caption: General workflow of the Vilsmeier-Haack reaction on indole.
Q2: My standard reaction (indole, POCl₃, DMF) is giving a low yield. What are the first troubleshooting steps?
A2: Before considering catalytic modifications, it's crucial to validate the foundational parameters of your experiment. Low yields in a standard Vilsmeier-Haack reaction often stem from a few common issues:
-
Reagent Quality: The purity of your reagents is paramount.
-
DMF: Old or improperly stored DMF can decompose to dimethylamine and formic acid.[5] Dimethylamine can competitively react with the Vilsmeier reagent, consuming it and reducing your yield. Always use anhydrous, high-purity DMF from a freshly opened bottle or a properly stored container.
-
POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Use a fresh bottle and handle it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (typically 0 °C).[6] After the reagent is formed, the addition of the indole substrate is also temperature-sensitive. While some substrates require heating to proceed, elevated temperatures can often accelerate the formation of side products.[6][7]
-
Stoichiometry and Order of Addition: Always add the indole (or indole solution) dropwise to the pre-formed Vilsmeier reagent.[6] This ensures the indole reacts with the electrophile rather than with the aldehyde product, which can lead to the formation of bis(indolyl)methane byproducts.[6] Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) as a starting point.
Q3: I'm observing significant byproduct formation, specifically a high molecular weight species. What is it and how can I prevent it?
A3: A common byproduct in this reaction is a bis(indolyl)methane derivative.[6] This occurs when the desired indole-3-carboxaldehyde product acts as an electrophile and reacts with a second molecule of the starting indole under the acidic conditions.
Prevention Strategies:
-
Maintain Low Temperature: Running the reaction at the lowest feasible temperature slows down this secondary reaction.[6]
-
Control Stoichiometry: Avoid a large excess of the Vilsmeier reagent.[6]
-
Prompt Workup: Once TLC analysis indicates the consumption of the starting material, quench the reaction immediately to prevent further side reactions.[6]
Section 2: Catalytic Strategies for Challenging Substrates
The classic Vilsmeier-Haack reaction is highly effective for electron-rich indoles but can be sluggish or fail completely for indoles bearing electron-withdrawing groups (EWGs). This is where catalytic approaches become essential.
Q4: How can I formylate an indole substituted with an electron-withdrawing group (e.g., nitro, cyano, ester)?
A4: Indoles with EWGs are "deactivated," meaning their nucleophilicity is significantly reduced, making the electrophilic substitution difficult. While forcing conditions (higher temperatures, longer reaction times) can be attempted, they often lead to decomposition. A more effective strategy is to use a catalyst that enhances the electrophilicity of the formylating agent or the reactivity of the substrate.
Recent advancements have led to the development of truly catalytic versions of the Vilsmeier-Haack reaction. One prominent method employs a phosphine oxide catalyst in a P(III)/P(V)=O cycle.[8][9][10] This approach avoids the use of stoichiometric and hazardous POCl₃.[8][9]
Q5: What is a P(III)/P(V)=O catalytic cycle and how does it work in a Vilsmeier-type reaction?
A5: This catalytic cycle provides an alternative to using stoichiometric POCl₃. The reaction is enabled by a phosphine oxide catalyst, such as 3-methyl-1-phenyl-2-phospholene 1-oxide.[8]
The proposed catalytic cycle involves:
-
Activation: The P(V)=O catalyst is activated by an oxalyl chloride derivative (e.g., DEBM - diethyl bromomalonate) to form a halo-phosphonium (V) species.
-
Reagent Formation: This halo-phosphonium ion reacts with DMF to generate the electrophilic Vilsmeier reagent in situ.
-
Formylation: The Vilsmeier reagent formylates the indole as in the classic mechanism.
-
Catalyst Regeneration: A silane reducing agent (e.g., PhSiH₃) regenerates the P(III) species, which is then oxidized back to the P(V)=O catalyst, closing the loop.
This method is particularly valuable for mild, late-stage formylation and has shown good tolerance for various functional groups like esters, nitriles, and boronic esters.[8][10]
Catalytic Vilsmeier-Haack Cycle
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Temperature Control in Exothermic Indole Formylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the formylation of indoles, a cornerstone reaction in medicinal chemistry. The inherent exothermicity of common formylation methods, particularly the Vilsmeier-Haack reaction, presents significant challenges in control, safety, and scalability. Mismanagement of the reaction temperature can lead to diminished yields, increased impurity profiles, and, in worst-case scenarios, dangerous runaway reactions.
This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges, ensuring safer, more reliable, and reproducible outcomes in your laboratory.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during an exothermic indole formylation reaction. Each issue is broken down into potential causes, immediate safety actions, diagnostic workflows, and long-term solutions.
Issue 1: Uncontrolled Temperature Spike (Runaway Reaction)
Problem: The internal reaction temperature is rising rapidly, far exceeding the set point, and is no longer responding to the external cooling bath.
Causality: A runaway reaction occurs when the rate of heat generation from the chemical reaction surpasses the rate of heat removal by your cooling apparatus.[1] This is a critical safety event. The Vilsmeier-Haack reaction is known to pose thermal hazards due to the instability of the Vilsmeier intermediate and the high exothermicity of its reaction with electron-rich arenes like indole.[2][3][4]
Immediate Actions (Safety First!)
-
Cease All Additions: Immediately stop the addition of any reagents (e.g., indole solution or phosphorus oxychloride).
-
Emergency Cooling: If available and safe, add more coolant to the external bath (e.g., add dry ice to an acetone bath or more ice to a salt-ice bath).
-
Dilution Quench: If the reaction setup allows, add a pre-chilled, inert solvent to dilute the reactants and absorb heat. Ensure the solvent is compatible and will not react exothermically with any reagents.
-
Alert Personnel: Inform colleagues and your lab safety officer of the situation. Be prepared to evacuate if the situation cannot be controlled.
Diagnostic Workflow & Solutions Once the immediate hazard is neutralized, use the following workflow to diagnose the cause and prevent recurrence.
Caption: Key factors influencing the rate of heat generation and removal.
References
-
Kockmann, N., Gottsponer, M., & deMello, A. (2008). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Industrial & Engineering Chemistry Research, 47(23), 9603-9611. [Link]
-
Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. Efficiency Finder for Chemical Industry. [Link]
-
Various Authors. (2014). What are the most efficient heat removal methods in an exothermic reaction system? Quora. [Link]
-
Asynt. (2024). What are the best tools for cooling chemical reactions? Asynt. [Link]
-
Kockmann, N., Gottsponer, M., & deMello, A. (2008). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. University of Rochester. [Link]
-
Pardeshi, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Lneya. (n.d.). Heating and cooling system for chemical reaction kettle reaction process. Lneya. [Link]
-
Stoessel, F. (2008). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for Deuterated Formylation of Indoles. Organic Syntheses, 97, 232-245. [Link]
-
Chen, Q., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
-
Chen, Q., et al. (2022). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate. [Link]
-
Van der Puyl, M., et al. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 11(6), 1152-1160. [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog. [Link]
-
Smith, G. (1954). INDOLE-3-ALDEHYDE. Organic Syntheses, 34, 57. [Link]
-
Ni, G., et al. (2022). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Synlett, 33(07), 659-663. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. [Link]
-
Mezo, G., et al. (2007). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. National Institutes of Health. [Link]
- Johnson, W. S. (2000). Methods and reaction mixtures for controlling exothermic reactions.
-
Sung, H.K., et al. (2021). C3-Formylation of Indoles in Continuous Flow. FAO AGRIS. [Link]
-
Kim, D. H., et al. (2021). C3‐Formylation of Indoles in Continuous Flow. ResearchGate. [Link]
-
Zeng, B-B., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]
- Bloomer, D. D. (1979). Temperature control in exothermic/endothermic reaction systems.
-
Reddy, V., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. National Institutes of Health. [Link]
-
Li, Y., et al. (2021). The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3-Formylindoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the 3-formylindole scaffold is a cornerstone of synthetic chemistry. Its aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, making it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of synthetic methodology for the formylation of indoles is a critical decision, directly impacting yield, purity, scalability, and the overall efficiency of a synthetic campaign. This guide provides an in-depth, objective comparison of the most common and emerging methods for the synthesis of 3-formylindoles, grounded in experimental data and practical insights.
The Enduring Relevance of Classical Formylation Reactions
For decades, a handful of named reactions have been the workhorses for indole formylation. Their continued use is a testament to their reliability, though each comes with its own set of advantages and limitations.
The Vilsmeier-Haack Reaction: The Gold Standard
The Vilsmeier-Haack reaction is arguably the most widely employed method for the synthesis of 3-formylindoles, lauded for its high yields and operational simplicity.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2]
Mechanism of Action:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formylindole.
Performance & Causality:
The Vilsmeier-Haack reaction is highly effective for a broad range of indole substrates, including those with both electron-donating and moderately electron-withdrawing substituents. The use of the pre-formed, yet relatively mild, electrophilic Vilsmeier reagent allows for controlled formylation at the most nucleophilic C3 position. The reaction conditions are generally moderate, and the nearly quantitative yields reported in many cases make it a highly reliable and scalable method.[1]
| Substrate | Product | Yield (%) | Reference |
| Indole | Indole-3-carboxaldehyde | 97 | [1] |
| 6-Chloroindole | 6-Chloro-1H-indole-3-carbaldehyde | 91 | [3] |
| 6-Methylindole | 6-Methyl-1H-indole-3-carbaldehyde | 89 | [3] |
Table 1: Representative Yields for the Vilsmeier-Haack Formylation of Substituted Indoles.
Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-aldehyde [1]
This protocol is based on a well-established and verified procedure from Organic Syntheses, ensuring a high degree of reproducibility.
-
Reagent Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer, drying tube, and a dropping funnel, place 288 mL (3.74 moles) of freshly distilled N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.
-
Vilsmeier Reagent Formation: With stirring, add 86 mL (0.94 mole) of freshly distilled phosphorus oxychloride (POCl₃) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Indole Addition: Replace the dropping funnel and add a solution of 100 g (0.85 mole) of indole in 100 mL of DMF over 1 hour, keeping the temperature below 10°C.
-
Reaction: Allow the mixture to warm to 35°C and stir for 1 hour. The solution will become a thick, opaque yellow paste.
-
Quenching: Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red solution.
-
Hydrolysis: Transfer the solution to a 3-L flask containing 200 g of crushed ice. Add a solution of 375 g (9.4 moles) of sodium hydroxide in 1 L of water, initially dropwise and then more rapidly with efficient stirring.
-
Workup: Heat the resulting suspension to boiling, then cool to room temperature and refrigerate overnight.
-
Isolation: Collect the precipitate by filtration, resuspend in 1 L of water to dissolve inorganic salts, and filter again. Wash the product with water and air-dry to yield approximately 120 g (97%) of indole-3-aldehyde.
Trustworthiness & Safety:
While highly effective, the Vilsmeier-Haack reaction requires careful handling of phosphorus oxychloride, a corrosive and water-reactive substance that releases toxic gases upon contact with moisture.[4][5][6][7][8] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The violent reaction with water necessitates careful quenching and workup procedures.[4][7]
The Reimer-Tiemann Reaction: A Classical Alternative with Caveats
The Reimer-Tiemann reaction is another classical method for the formylation of activated aromatic compounds, including indoles.[9] It typically involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[10]
Mechanism of Action:
The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), generated in situ from the reaction of chloroform with the base. The electron-rich indole nucleus then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.
Performance & Causality:
While applicable to indoles, the Reimer-Tiemann reaction is often less efficient than the Vilsmeier-Haack reaction for this particular transformation, typically resulting in lower yields.[11] The reaction can also suffer from side reactions, including the formation of chlorinated byproducts.[12] The biphasic nature of the reaction (aqueous base and organic chloroform) can lead to mass transfer limitations.[13] However, it offers the advantage of not requiring anhydrous conditions.[9]
Experimental Protocol: General Procedure for Reimer-Tiemann Formylation of Indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the indole substrate in a suitable solvent (e.g., ethanol).
-
Base and Chloroform Addition: Add an aqueous solution of sodium hydroxide and chloroform.
-
Reaction: Heat the biphasic mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling, acidify the reaction mixture with dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Trustworthiness & Safety:
The primary safety concern with the Reimer-Tiemann reaction is the use of chloroform, a probable human carcinogen and a toxic substance.[14] All manipulations involving chloroform must be conducted in a well-ventilated fume hood. The reaction can also be highly exothermic, posing a risk of thermal runaway if not properly controlled.[9][13]
The Duff Reaction: Limited Utility for Indole Formylation
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[15] While effective for the ortho-formylation of highly activated phenols, its application to less activated systems like indole is generally inefficient.[15][16][17]
Mechanism of Action:
The reaction proceeds through the formation of an iminium ion from protonated HMTA, which acts as the electrophile. This attacks the aromatic ring, and a subsequent intramolecular redox reaction and hydrolysis lead to the aldehyde product.[15]
Performance & Causality:
The Duff reaction is generally characterized by low to moderate yields when applied to indoles.[11] The high temperatures often required and the complex reaction mechanism contribute to its limited utility for this specific transformation compared to the Vilsmeier-Haack reaction.
Experimental Protocol: General Procedure for Duff Reaction on an Activated Aromatic Substrate [17]
-
Reaction Setup: In a round-bottom flask, combine the aromatic substrate, hexamethylenetetramine, and an acidic solvent (e.g., glacial acetic acid or trifluoroacetic acid).
-
Reaction: Heat the mixture to reflux for several hours.
-
Hydrolysis: Cool the reaction mixture and add water and acid (e.g., sulfuric acid) to hydrolyze the intermediate.
-
Workup and Purification: Isolate the product by extraction with an organic solvent, followed by purification using standard techniques.
Trustworthiness & Safety:
Hexamethylenetetramine is a flammable solid and can cause skin and respiratory irritation.[18][19][20][21] The use of strong acids like trifluoroacetic acid requires appropriate handling precautions.
The Rise of Modern Catalytic Methods
In recent years, the development of more sustainable and efficient synthetic methodologies has led to the emergence of novel catalytic approaches for the formylation of indoles. These methods often offer milder reaction conditions, greater functional group tolerance, and avoid the use of stoichiometric amounts of harsh reagents.
Iron-Catalyzed C3-Formylation
A notable advancement is the iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[22] This method is environmentally benign and employs an inexpensive and non-toxic iron catalyst.[23]
Performance & Causality:
This iron-catalyzed protocol provides moderate to excellent yields of 3-formylindoles and is compatible with a variety of N-substituted and N-H free indoles.[22] The reaction proceeds under relatively mild conditions and is scalable, making it an attractive green alternative to classical methods.[23]
| Substrate | Yield (%) |
| Indole | 93 |
| 5-Bromoindole | 85 |
| 5-Nitroindole | 72 |
| N-Methylindole | 88 |
Table 2: Substrate Scope for the Iron-Catalyzed C3-Formylation of Indoles. [22]
Experimental Protocol: Iron-Catalyzed C3-Formylation of Indole [22]
-
Reaction Setup: To a reaction vessel, add the indole substrate, ferric chloride (FeCl₃, 2 mol%), formaldehyde, and aqueous ammonia in DMF as the solvent.
-
Reaction: Heat the mixture at 130°C under an air atmosphere for the specified reaction time.
-
Workup and Purification: After completion of the reaction, perform a standard aqueous workup followed by purification of the crude product by column chromatography.
Boron-Trifluoride-Catalyzed Formylation
A recently developed method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst for the formylation of indoles with trimethyl orthoformate (TMOF) as the formyl source.[24][25][26] This approach is characterized by its operational simplicity, rapid reaction times, and broad substrate scope.[24]
Performance & Causality:
This boron-catalyzed method allows for the efficient synthesis of a wide range of C-formylated indoles, including those substituted at various positions.[24] The reaction proceeds under neat (solvent-free) conditions at ambient temperature, offering a significant advantage in terms of green chemistry.[25]
| Substrate | Product | Yield (%) |
| Indole | Indole-3-carboxaldehyde | 82 |
| 5-Bromoindole | 5-Bromo-1H-indole-3-carbaldehyde | 85 |
| 5-Nitroindole | 5-Nitro-1H-indole-3-carbaldehyde | 78 |
| 2-Methylindole | 2-Methyl-1H-indole-3-carbaldehyde | 80 |
Table 3: Substrate Scope for the Boron-Trifluoride-Catalyzed Formylation of Indoles. [24]
Experimental Protocol: Boron-Trifluoride-Catalyzed Formylation of Indole [24]
-
Reaction Setup: In a reaction vial, combine the indole substrate and trimethyl orthoformate (TMOF).
-
Catalyst Addition: Rapidly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture for a short period (typically 1-5 minutes).
-
Workup and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Purify the crude product by column chromatography.
Comparative Summary and Outlook
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Duff Reaction | Iron-Catalyzed Formylation | Boron-Trifluoride-Catalyzed Formylation |
| Formylating Agent | DMF/POCl₃ | Chloroform/Base | HMTA/Acid | Formaldehyde/Ammonia | Trimethyl Orthoformate |
| Typical Yields | Excellent (often >90%) | Low to Moderate | Low to Moderate | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild to Moderate | Basic, Biphasic, Heating | Acidic, Heating | Mild, Air atmosphere | Ambient Temp, Neat |
| Substrate Scope | Broad | Moderate | Limited (for indoles) | Broad | Broad |
| Key Advantages | High Yield, Reliable, Scalable | No anhydrous conditions | Green, Inexpensive Catalyst | Rapid, Solvent-free | |
| Key Disadvantages | Use of corrosive POCl₃ | Use of toxic chloroform, Low yields | Low yields for indoles | Requires heating | Stoichiometric catalyst |
The Vilsmeier-Haack reaction remains the method of choice for the reliable and high-yielding synthesis of a wide variety of 3-formylindoles, especially on a larger scale. Its well-documented procedures and broad substrate scope make it a highly trustworthy method. However, the safety concerns associated with phosphorus oxychloride necessitate careful handling.
The Reimer-Tiemann and Duff reactions , while historically significant, are generally less efficient for the formylation of indoles and are often superseded by more modern and reliable methods.
The emerging iron-catalyzed and boron-trifluoride-catalyzed formylation reactions represent significant advancements in the field. They offer milder reaction conditions, improved safety profiles, and are more aligned with the principles of green chemistry. The boron-catalyzed method, in particular, with its extremely short reaction times and solvent-free conditions, is a highly promising alternative for rapid and efficient synthesis, especially in a research and development setting.
As the demand for sustainable and efficient synthetic methods continues to grow, it is anticipated that these modern catalytic approaches will see increasingly widespread adoption in both academic and industrial laboratories.
References
- James, P. N.; Snyder, H. R. Indole-3-aldehyde. Org. Synth.1959, 39, 30. DOI: 10.15227/orgsyn.039.0030
- Charoensawas, K.; Yimyaem, J.; Sirion, U.; Suksai, C.; Jaratjaroonphong, J. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega2025, 10 (20), 20497-20508. DOI: 10.1021/acsomega.5c00822
-
Charoensawas, K.; Yimyaem, J.; Sirion, U.; Suksai, C.; Jaratjaroonphong, J. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega2025 , 10 (20), 20497-20508. [Link]
-
LANXESS. Product Safety Assessment: Phosphorus oxychloride. [Link] (accessed Jan 11, 2026).
- Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P. A facile synthesis of 2-halo-3-formylindoles via Vilsmeier–Haack haloformylation reaction of oxindole. Tetrahedron Lett.2006, 47 (42), 7449-7451.
- Wang, Q.-D.; Zhou, B.; Yang, J.-M.; Fang, D.; Ren, J.; Zeng, B.-B. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett2017, 28 (18), 2670-2674. DOI: 10.1055/s-0036-1589079
-
Lab Alley. Safety Data Sheet: Hexamethylenetetramine. [Link] (accessed Jan 11, 2026).
-
Wikipedia. Duff reaction. [Link] (accessed Jan 11, 2026).
-
ResearchGate. Single step synthesis of the 3-formyl indole. [Link] (accessed Jan 11, 2026).
-
Lab Alley. Safety Data Sheet: Hexamethylenetetramine. [Link] (accessed Jan 11, 2026).
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link] (accessed Jan 11, 2026).
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC - NIH. [Link] (accessed Jan 11, 2026).
-
Wikipedia. Duff reaction. [Link] (accessed Jan 11, 2026).
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC - NIH. [Link] (accessed Jan 11, 2026).
- Ge, Z.; Wu, J.; Xue, F. Synthesis of substituted indole-3-carboxaldehyde derivatives. Chin. J. Org. Chem.2006, 26, 114-117.
-
Cole-Parmer. Material Safety Data Sheet - Phosphorus Oxychloride. [Link] (accessed Jan 11, 2026).
- Ivonin, S.; Voloshchuk, V.; Stepanova, D.; Ryabukhin, S.; Volochnyuk, D. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv2024. DOI: 10.26434/chemrxiv-2024-x7x7x
- Duff Reaction. In Name Reactions in Organic Synthesis; Wiley, 2005; pp 158-160.
-
Wikipedia. Reimer–Tiemann reaction. [Link] (accessed Jan 11, 2026).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link] (accessed Jan 11, 2026).
-
Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions - NIH. [Link] (accessed Jan 11, 2026).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroform. [Link] (accessed Jan 11, 2026).
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link] (accessed Jan 11, 2026).
-
Wikipedia. Chloroform. [Link] (accessed Jan 11, 2026).
-
ResearchGate. Substrate scope of indoles. Reaction condition: 1 a (0.2 mmol), 2 b–r... [Link] (accessed Jan 11, 2026).
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link] (accessed Jan 11, 2026).
-
ResearchGate. Substrate scope with diverse 3-formylindoles. [Link] (accessed Jan 11, 2026).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Chem. Sci.2014, 12, 57-72.
-
Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives - PMC - PubMed Central. [Link] (accessed Jan 11, 2026).
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link] (accessed Jan 11, 2026).
-
Various Aromatic Formylations - designer-drug.com. [Link] (accessed Jan 11, 2026).
-
Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction | Semantic Scholar. [Link] (accessed Jan 11, 2026).
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (accessed Jan 11, 2026).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. lanxess.com [lanxess.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. nj.gov [nj.gov]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. media.laballey.com [media.laballey.com]
- 19. media.laballey.com [media.laballey.com]
- 20. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 21. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 22. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Formyl-1H-indole-7-carbonitrile and Its Positional Isomers: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its inherent biological activity and the synthetic tractability of its bicyclic structure, a fusion of benzene and pyrrole rings, make it a privileged starting point for the development of novel therapeutic agents.[3][4] Among the vast chemical space of indole derivatives, those bearing both formyl and carbonitrile substituents are of particular interest due to the unique electronic properties and reactive potential these functional groups impart. This guide provides an in-depth, objective comparison of the biological activity of 3-formyl-1H-indole-7-carbonitrile against its positional isomers, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic placement of electron-withdrawing groups like the formyl (-CHO) and cyano (-CN) moieties on the indole ring can significantly influence the molecule's interaction with biological targets. These substitutions can modulate factors such as hydrogen bonding capacity, lipophilicity, and metabolic stability, ultimately dictating the compound's pharmacological profile.[5] This guide will delve into the nuanced differences in biological activities—ranging from anticancer and antimicrobial to specific enzyme inhibition—that arise from the isomeric variations of formyl-indole-carbonitriles.
The Isomeric Landscape: A Structural Overview
The relative positions of the formyl and carbonitrile groups on the indole ring give rise to a number of structural isomers, each with a distinct electronic and steric profile. This guide will focus on the comparison of this compound with other representative isomers where these two functional groups are placed at different positions on the indole scaffold. Understanding these structural distinctions is the first step in rationalizing their differential biological effects.
Comparative Biological Activities: A Data-Driven Analysis
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, with mechanisms ranging from tubulin polymerization inhibition to kinase modulation.[6][7] The presence and position of the formyl and carbonitrile groups can significantly impact cytotoxicity and the specific cellular pathways targeted.
| Compound/Isomer | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Putative Mechanism of Action | Reference(s) |
| This compound | - | Data not publicly available | - | - |
| 3-Formyl-1H-indole-5-carbonitrile | - | Reactant for synthesis of tryptophan dioxygenase inhibitors (potential anticancer immunomodulators) and antitumor indolecarboxamide derivatives. | Inhibition of key enzymes in cancer progression. | |
| 3-Formyl-1H-indole-6-carbonitrile | - | Intermediate in the synthesis of biologically active molecules, including potential anticancer agents.[8] | - | [8] |
| Indole-3-carbaldehyde (parent compound) | Various | Varies depending on derivative | Aryl hydrocarbon receptor (AhR) agonist, induction of apoptosis.[9] | [9] |
| 1H-Indole-3-carbonitrile derivatives | TRK-dependent cancer cells (Km-12) | Potent TRK inhibition, induction of apoptosis and cell cycle arrest.[10] | Tropomyosin receptor kinase (TRK) inhibition. | [10] |
Expert Insight: The data, while sparse for the specific target molecule, suggests that the 3-formyl and 5-carbonitrile substitution pattern is a promising scaffold for developing anticancer agents, particularly enzyme inhibitors. The formyl group at the 3-position is a versatile handle for synthetic modifications, allowing for the generation of diverse chemical libraries for screening.[11] The carbonitrile group, a known pharmacophore in kinase inhibitors, likely contributes to target binding affinity.[6] Further comparative studies are warranted to elucidate the optimal isomeric arrangement for potent and selective anticancer activity.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[12][13] The electronic nature of the formyl and carbonitrile substituents can influence membrane permeability and interaction with microbial targets.
| Compound/Isomer | Microorganism(s) | Reported Activity (MIC) | Putative Mechanism of Action | Reference(s) |
| This compound | - | Data not publicly available | - | - |
| 3-Formyl-1H-indole-5-carbonitrile | - | Reactant for enantioselective preparation of antifungal agents and antibacterial indolyl alkenes. | - | |
| Indole-3-carbaldehyde (parent compound) | Candida albicans, various bacteria | Moderate antifungal and antibacterial activity.[9][14] | Disruption of microbial cell processes. | [9][14] |
| Substituted Indole Derivatives | Candida albicans, Aspergillus niger | Potent antifungal activity. | Inhibition of lanosterol 14α-demethylase. | [13] |
Expert Insight: The consistent mention of 3-formyl-1H-indole-5-carbonitrile as a precursor for antimicrobial agents highlights the potential of this isomeric scaffold. The formyl group can readily participate in the formation of Schiff bases, a common strategy in the design of antimicrobial compounds. The specific positioning of the carbonitrile group likely plays a role in optimizing the molecule's interaction with microbial enzymes or cellular structures. The lack of direct data on the 7-carbonitrile isomer underscores the need for its inclusion in future antimicrobial screening campaigns.
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The formyl and carbonitrile groups of the indole scaffold can act as key pharmacophores, participating in hydrogen bonding and other interactions within an enzyme's active site.
| Compound/Isomer | Target Enzyme(s) | Reported Activity (IC50/Ki) | Therapeutic Area | Reference(s) |
| This compound | - | Data not publicly available | - | - |
| 3-Formyl-1H-indole-5-carbonitrile | BACE-1 (β-secretase) | Reactant for synthesis of BACE-1 inhibitors. | Alzheimer's Disease | |
| Indole-2,3-diones (Isatins) | Carboxylesterases | Potent and specific inhibition.[14] | Modulation of drug metabolism. | [14] |
| Indole-3-carboxamides | Various enzymes | Potent enzyme inhibition.[15] | Various | [15] |
Expert Insight: The use of 3-formyl-1H-indole-5-carbonitrile in the synthesis of BACE-1 inhibitors for Alzheimer's disease is a significant finding. This suggests that the formyl and carbonitrile groups, when appropriately positioned, can effectively interact with the active site of this key enzyme. The broader literature on indole-based enzyme inhibitors further supports the potential of this chemical class. A comparative enzymatic screening of all positional isomers would be a logical next step to identify the most potent and selective inhibitor for a given target.
Structure-Activity Relationship (SAR) Insights
The available data, though incomplete for a direct isomeric comparison, allows for the formulation of preliminary structure-activity relationships.
Caption: A generalized experimental workflow for the biological evaluation of indole isomers.
Conclusion and Future Directions
This guide has synthesized the available, albeit fragmented, data on the biological activities of this compound and its positional isomers. The evidence suggests that the formyl-indole-carbonitrile scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The 3-formyl substitution appears to be a key determinant of activity, while the position of the carbonitrile group offers a means to fine-tune potency and selectivity.
To unlock the full potential of this class of compounds, a systematic and comparative evaluation of all positional isomers is imperative. The experimental protocols provided herein offer a robust framework for such an investigation. Future research should focus on:
-
Comprehensive Isomer Synthesis: The synthesis and purification of a complete set of formyl-indole-carbonitrile isomers.
-
Head-to-Head Biological Screening: Direct comparative evaluation of all isomers in a panel of relevant biological assays.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and cellular pathways affected by the most active isomers.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of promising lead compounds in relevant animal models.
By pursuing these research avenues, the scientific community can build a comprehensive understanding of the structure-activity relationships governing the biological activity of these fascinating indole derivatives, ultimately paving the way for the discovery of new and effective medicines.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Broth microdilution susceptibility testing. Bio-protocol. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
Verma et al., IJPSR, 2024; Vol. 15(2): 311-322. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
3-Formyl-1H-indole-6-carbonitrile. MySkinRecipes. [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
-
Experimental workflow. (a) The screen methodology is depicted starting... ResearchGate. [Link]
-
Graphviz. [Link]
-
Visualization of experimental design & workflows in biological experiments. BioVis. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Biological activity of 3-formylchromones and related compounds. PubMed. [Link]
-
Structure-activity maps for visualizing the graph variables arising in drug design. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
-
Combinations screening workflow overview from experimental design to... ResearchGate. [Link]
-
Description diagram of structure-activity relationship (SAR) analysis. ResearchGate. [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Bentham Science Publishers. [Link]
-
A schematic diagram of experimental workflow. ResearchGate. [Link]
-
Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. PubMed. [Link]
-
(PDF) Indole: The molecule of diverse biological activities. ResearchGate. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed Central. [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Carbonic anhydrase activation profile of indole-based derivatives. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
An Integrated Approach Combining Surface Plasmon Resonance Screening with Proteomics Enables Discovery of Natural Molecular Glue. [Link]
Sources
- 1. MTT (Assay protocol [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 8. 3-Formyl-1H-indole-6-carbonitrile [myskinrecipes.com]
- 9. 3-Formyl-1H-indole-5-carbonitrile | C10H6N2O | CID 28504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Formylindoles versus 2-Formylindoles for the Research Scientist
For researchers, synthetic chemists, and professionals in drug development, the indole scaffold is a cornerstone of heterocyclic chemistry. The strategic placement of functional groups on this privileged structure dictates its synthetic utility and biological activity. Among the most versatile handles for molecular elaboration are the formylindoles. However, the isomeric position of the aldehyde—at C3 versus C2—imparts distinct and profound differences in chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 3-formylindoles and 2-formylindoles, grounded in mechanistic principles and supported by experimental observations, to empower chemists to make informed decisions in their synthetic designs.
I. Fundamental Electronic and Steric Differences: The Root of Divergent Reactivity
The disparate reactivity of 3-formyl and 2-formylindoles is fundamentally governed by the electronic landscape of the indole nucleus. The indole system is an electron-rich heterocycle, with the nitrogen lone pair participating in the π-system. Electron density is highest at the C3 position, making it the most nucleophilic and susceptible to electrophilic attack.
-
3-Formylindole : In this isomer, the electron-withdrawing formyl group is positioned at the most electron-rich carbon. This placement leads to a vinylogous amide-like character, where the nitrogen lone pair can delocalize through the C2-C3 double bond to the aldehyde oxygen. This delocalization reduces the electrophilicity of the carbonyl carbon to some extent, but the aldehyde still readily participates in reactions typical of aromatic aldehydes.
-
2-Formylindole : When the formyl group is at the C2 position, it is directly adjacent to the nitrogen atom. This proximity creates a more pronounced inductive and mesomeric electron-withdrawing effect from the nitrogen, significantly influencing the carbonyl group's reactivity. Furthermore, the C2 position is sterically more hindered than the C3 position, which can affect the approach of bulky reagents.
These intrinsic electronic and steric differences are the primary determinants of the divergent chemical behavior of these two isomers.
II. Comparative Reactivity in Key Synthetic Transformations
A. Condensation Reactions: Knoevenagel, Henry, and Wittig
Condensation reactions are fundamental for carbon-carbon bond formation. The electrophilicity of the formyl group is paramount in these transformations.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. Both 2- and 3-formylindoles can undergo Knoevenagel condensation. However, the reaction with 3-formylindole is generally more facile and widely reported. For instance, the reaction of indole-3-carboxaldehyde with various active methylene compounds like malononitrile, nitromethane, and dialkyl malonates proceeds efficiently to yield the corresponding condensation products[1][2]. While similar reactions are possible with 2-formylindoles, they may require more forcing conditions or specific catalysts due to the electronic deactivation and steric hindrance at the C2 position.
Henry (Nitroaldol) Reaction: The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl group. Indole-3-carbaldehyde readily participates in Henry reactions to form 3-nitrovinyl indoles[3]. This transformation is a valuable route to various tryptamine precursors. The reaction proceeds under standard conditions, reflecting the accessible electrophilicity of the C3-formyl group. Data on the comparative reactivity of 2-formylindoles in Henry reactions is less common in the literature, suggesting that it may be a less favorable transformation.
Wittig Reaction: The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide. This reaction is a staple in organic synthesis for creating double bonds with high regiocontrol[4]. Both formylindole isomers can be substrates for the Wittig reaction. However, the nucleophilic attack of the ylide is sensitive to both the electrophilicity and steric environment of the carbonyl group. It is generally observed that 3-formylindoles react more readily with a wider range of Wittig reagents, including stabilized and non-stabilized ylides[5][6]. The increased steric bulk and potentially altered electronic nature of the carbonyl at the C2 position in 2-formylindole can lead to slower reaction rates or require the use of more reactive, less sterically demanding ylides.
Experimental Protocol: Knoevenagel Condensation of 3-Formylindole with Malononitrile [2]
-
To a solution of indole-3-carboxaldehyde (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add malononitrile (1.1 mmol).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-(1H-indol-3-ylmethylene)malononitrile.
Table 1: Summary of Reactivity in Condensation Reactions
| Reaction Type | 3-Formylindole Reactivity | 2-Formylindole Reactivity | Key Differentiating Factors |
| Knoevenagel | Generally facile and high-yielding with a variety of active methylene compounds. | Feasible, but may require more forcing conditions or specific catalysts. | Higher electrophilicity and lower steric hindrance at C3. |
| Henry | Readily undergoes reaction with nitroalkanes to form β-nitroalcohols or nitroalkenes. | Less commonly reported, suggesting lower reactivity. | Electronic deactivation of the C2-formyl group. |
| Wittig | Reacts well with a broad range of stabilized and non-stabilized ylides. | Reaction can be slower and more sensitive to the steric bulk of the ylide. | Steric hindrance around the C2-formyl group. |
B. Oxidation and Reduction
The oxidation and reduction of the formyl group are fundamental transformations.
Oxidation: The formyl group in both isomers can be oxidized to the corresponding carboxylic acid. Standard oxidizing agents can be employed for this purpose. For instance, indole-3-carbaldehyde is readily oxidized to indole-3-carboxylic acid[3]. A notable difference arises in Baeyer-Villiger type oxidations. For example, 2-formylindole can undergo a Baeyer-Villiger oxidation with reagents like m-chloroperbenzoic acid to furnish 1-(phenylsulfonyl)oxindole in good yield, demonstrating a rearrangement pathway[7]. This type of reactivity is less characteristic for 3-formylindoles under similar conditions.
Reduction: The formyl group of both isomers can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride or lithium aluminum hydride.
Experimental Workflow: Baeyer-Villiger Oxidation of 2-Formylindole
Caption: Workflow for the Baeyer-Villiger oxidation of 2-formylindole.
C. Cycloaddition Reactions
The indole nucleus, particularly the C2-C3 double bond, can participate in cycloaddition reactions. The presence and position of the formyl group can influence the dienophilic or dipolarophilic character of the molecule.
3-Substituted indoles are known to participate in [3+2] cycloaddition reactions[8]. For instance, dearomative (3+2) cycloadditions between indoles and vinyldiazo species have been reported[9]. In these reactions, the indole acts as the nucleophilic component. The electron-withdrawing nature of the formyl group at C3 can modulate this reactivity.
Conversely, the formyl group itself can act as a dienophile in hetero-Diels-Alder reactions, although this is less common for simple formylindoles. The differing electronic environments of the 2- and 3-formyl groups would be expected to lead to different reactivities and selectivities in such cycloadditions.
Logical Relationship: Factors Influencing Reactivity
Caption: Factors governing the differential reactivity of formylindoles.
III. Mechanistic Rationale for Observed Reactivity Differences
The preference for electrophilic substitution at the C3 position of the indole ring is a cornerstone of its chemistry. This preference is rationalized by the stability of the Wheland intermediate formed during the reaction. Attack at C3 leads to an intermediate where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. In contrast, attack at C2 necessitates the disruption of the benzenoid aromatic system, which is energetically less favorable.
This fundamental principle extends to the reactivity of the formylindoles. For nucleophilic additions to the carbonyl group, the electrophilicity of the carbonyl carbon is key. In 3-formylindole, the carbonyl carbon's electrophilicity is primarily influenced by the oxygen atom, with some resonance donation from the indole nitrogen. In 2-formylindole, the carbonyl carbon is more directly influenced by the electron-withdrawing character of the adjacent protonated nitrogen in acidic media or the inductive effect of the nitrogen in neutral media, which can either enhance or decrease its electrophilicity depending on the specific reaction conditions and mechanism.
The greater steric hindrance at the C2 position is a straightforward factor that disfavors the approach of bulky nucleophiles or reagents to the 2-formyl group compared to the more accessible 3-formyl group.
IV. Conclusion and Synthetic Outlook
The choice between 3-formylindole and 2-formylindole as a synthetic precursor is a critical decision that should be guided by a thorough understanding of their differential reactivity.
-
3-Formylindole is the more "well-behaved" and versatile isomer for a wide range of classical carbonyl reactions, including Knoevenagel, Henry, and Wittig condensations. Its reactivity is predictable and generally high, making it a reliable building block for the elaboration of the C3 position.
-
2-Formylindole presents a more nuanced reactivity profile. While it can participate in many of the same reactions as its C3-isomer, its behavior is more strongly influenced by electronic and steric effects. This can sometimes be exploited for unique transformations, such as the Baeyer-Villiger oxidation to oxindoles, but may also necessitate more carefully optimized reaction conditions.
For the practicing chemist, this guide serves as a framework for predicting the behavior of these valuable synthetic intermediates. By appreciating the underlying electronic and steric principles, researchers can more effectively harness the distinct reactivity of each isomer to achieve their synthetic goals in the development of novel therapeutics and functional materials.
References
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
- Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 38, 273-276.
-
Request PDF. (n.d.). Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. Retrieved from [Link]
- Lecture Notes. (n.d.). The [3+2]Cycloaddition Reaction.
-
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from [Link]
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1888-1893.
- Kumar, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
-
ResearchGate. (n.d.). Kinetic comparison of the retro-reaction of indoles with more bulky.... Retrieved from [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
MDPI. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Retrieved from [Link]
- MacMillan, D. W. C., et al. (2011). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society, 133(43), 17359-17362.
-
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Request PDF. (n.d.). Dearomative Indole (3+2) Cycloaddition Reactions. Retrieved from [Link]
- Cha, J. K., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 1018-1027.
-
ResearchGate. (n.d.). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of (3+2) cycloadditions according to the dominant.... Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Lambert, T. H., et al. (2022). Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst.
-
Universidad San Sebastián. (n.d.). A comparison between theoretical and experimental models of electrophilicity and nucleophilicity. Retrieved from [Link]
-
Universidad San Sebastián. (n.d.). Comparison between experimental and theoretical scales of electrophilicity in benzhydryl cations. Retrieved from [Link]
-
ResearchGate. (n.d.). DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Retrieved from [Link]
-
National Institutes of Health. (2020). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Wittig–Madelung Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
Sources
- 1. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to Structural Validation: Comparing X-ray Crystallography and Spectroscopic Methods for 3-formyl-1H-indole-7-carbonitrile
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 3-formyl-1H-indole-7-carbonitrile, a versatile building block in medicinal chemistry, absolute structural integrity is paramount.[1][2] An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of research programs.
This guide provides an in-depth comparison of the preeminent method for absolute structure elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights into the validation of the synthesized target molecule, this compound.
The Synthetic Challenge: Accessing the Target Scaffold
The synthesis of this compound is most efficiently approached via the Vilsmeier-Haack reaction, a robust method for the formylation of electron-rich heterocycles.[3][4][5] The logical precursor is 1H-indole-7-carbonitrile. The electron-donating character of the indole nitrogen activates the pyrrole ring towards electrophilic substitution, directing the formylation predominantly to the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise with vigorous stirring, leading to the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.[4]
-
Reaction: A solution of 1H-indole-7-carbonitrile (1.0 equiv.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.
The causality behind this choice of reaction lies in its high regioselectivity for the C3 position of the indole nucleus and its general reliability for this class of compounds. However, the introduction of functional groups can subtly alter the electronic properties of the indole ring, making definitive structural confirmation essential.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, three-dimensional map of electron density within a molecule, thereby revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[6][7] This technique is not interpretive in the same way as spectroscopy; it provides a definitive and absolute structural proof, assuming a suitable crystal can be obtained.
Experimental Protocol: Crystallization and X-ray Diffraction
-
Crystal Growth: High-quality single crystals are the most critical and often most challenging requirement.[8] For this compound, slow evaporation is a primary method of choice. A saturated solution of the purified compound in a suitable solvent system (e.g., acetone/dichloromethane) is prepared. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation over several days in a vibration-free environment.
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6] The crystal is then placed in a diffractometer, where it is cooled in a stream of nitrogen gas and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The "phase problem" is solved using direct methods to generate an initial electron density map, from which an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.
The workflow for X-ray crystallography provides a logical progression from a pure compound to a definitive 3D structure.
Results: The Unambiguous Structure
The X-ray crystallographic analysis of this compound would yield a definitive structure, confirming the connectivity and regiochemistry of the formyl and cyano groups. The key findings are summarized below.
| Parameter | Value from X-ray Crystallography | Interpretation |
| Connectivity | C3-CHO, C7-CN | Confirms Vilsmeier-Haack regioselectivity. |
| Molecular Formula | C₁₀H₆N₂O | Confirmed by the atoms located in the asymmetric unit. |
| Bond Length C3-C(O) | ~1.48 Å | Typical single bond length, consistent with an aldehyde. |
| Bond Length C(O)-H | ~0.95 Å | Typical C-H bond length for an aldehyde. |
| Bond Length C7-C(N) | ~1.44 Å | Typical single bond length for a nitrile attached to an aromatic ring. |
| Bond Length C≡N | ~1.15 Å | Characteristic triple bond length of a nitrile group. |
| Planarity | Indole ring is planar | As expected for an aromatic heterocyclic system. |
This data provides an absolute structural benchmark against which all other analytical techniques must be compared.
Alternative Validation: A Spectroscopic Ensemble
While X-ray crystallography provides the ultimate answer, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, a combination of spectroscopic methods is the most common approach for structural elucidation in organic chemistry.[9]
The relationship between these techniques is complementary. Each method probes different aspects of the molecular structure, and together they build a self-consistent picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. ¹³C NMR: Provides information on the number of different types of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes correlations between nuclei, allowing for the piecing together of the molecular skeleton.
Expected Spectroscopic Data for this compound:
| Technique | Expected Key Signals (in DMSO-d₆) | Interpretation |
| ¹H NMR | δ ~12.5 ppm (s, 1H) | Indole N-H proton.[10] |
| δ ~10.0 ppm (s, 1H) | Aldehyde C-H proton.[11] | |
| δ ~8.5 ppm (s, 1H) | H2 proton on the indole ring. | |
| δ 7.5-8.2 ppm (m, 3H) | Aromatic protons H4, H5, H6. | |
| ¹³C NMR | δ ~185 ppm | Aldehyde carbonyl carbon. |
| δ ~117 ppm | Nitrile carbon. | |
| δ 110-140 ppm | Aromatic and indole ring carbons. | |
| IR (KBr) | ~3300 cm⁻¹ (br) | N-H stretching vibration. |
| ~2230 cm⁻¹ (s) | C≡N stretching vibration of the nitrile. | |
| ~1650 cm⁻¹ (s) | C=O stretching vibration of the aldehyde. | |
| HRMS (ESI) | m/z [M+H]⁺ calcd: 171.0553 | Confirms the elemental composition C₁₀H₆N₂O. |
| m/z [M+H]⁺ found: 171.0551 |
Comparison and Causality
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry & IR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution | Solid or solution |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[7] | Connectivity (2D NMR), chemical environments, relative stereochemistry (NOE). | Molecular formula (HRMS), presence of functional groups (IR). |
| Primary Strength | Unambiguous and definitive structural proof. | Provides detailed structural information in a biologically relevant solution state. | Rapid confirmation of molecular weight and key functional groups. |
| Primary Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow.[8] | Provides indirect structural information that requires interpretation; can be ambiguous for complex isomers. Signal overlap can be a challenge.[12] | Provides no information on connectivity or stereochemistry. |
| Experimental Choice | Chosen when absolute proof of structure and/or stereochemistry is required and crystals are available. | The primary tool for routine structural elucidation and for studying dynamics in solution. | Always used in conjunction with NMR for initial characterization. |
Field-Proven Insights and Trustworthiness
While the data tables present a clean comparison, the reality of structural elucidation is often more complex.
-
The NMR Challenge with Indoles: Indole alkaloids and related structures can present significant challenges for NMR analysis. Severe signal overlap in the aromatic region is common, often requiring advanced 2D NMR techniques or higher field strength magnets for resolution.[12][13] Furthermore, restricted rotation or conformational equilibria can lead to broadened signals, complicating interpretation.
-
Self-Validating Systems: The power of the spectroscopic approach lies in creating a self-validating system. The molecular formula from HRMS must be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the chemical shifts observed in the NMR spectra (e.g., a carbonyl stretch in the IR corroborates the ~185 ppm signal in the ¹³C NMR). Long-range HMBC correlations in 2D NMR must definitively link protons and carbons across the proposed structure, leaving no room for isomeric ambiguity.
-
When X-ray is Non-Negotiable: In cases of novel scaffolds, unexpected reaction outcomes, or molecules with multiple stereocenters, relying solely on spectroscopy can be risky. X-ray crystallography becomes the final arbiter, providing the authoritative grounding to confirm or refute a spectroscopically-derived hypothesis.
Conclusion
For the structural validation of a newly synthesized batch of this compound, a multi-faceted approach ensures the highest degree of scientific integrity. While a full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and HRMS) can build a very strong and self-consistent case for the proposed structure, single-crystal X-ray crystallography remains the unequivocal gold standard . It bypasses the inferential nature of spectroscopy to provide a direct visualization of the molecular reality. For researchers in drug development and materials science, embracing this hierarchy of analytical techniques is essential for building robust, reliable, and ultimately successful scientific programs.
References
- BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Complex Indole Alkaloids.
- SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
-
Piyal, H. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com. [Link]
- Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
-
Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
- Prashanth, T., & Lokanatha Rai, K. M. (2013).
- Jones, G. A. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Unknown Author. Comparison of NMR and X-ray crystallography.
- Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
-
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]
- Smolecule. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.
- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Li, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]
- Patil, S. A., & Patil, R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
- 1. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 2. 3-Formyl-1H-indole-5-carbonitrile 97 17380-18-6 [sigmaaldrich.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
- 8. people.bu.edu [people.bu.edu]
- 9. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Challenge: Understanding 3-formyl-1H-indole-7-carbonitrile and Its Impurity Profile
An In-Depth Technical Guide to HPLC Purity Assessment of 3-formyl-1H-indole-7-carbonitrile
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, a critical building block in contemporary drug discovery and development. As researchers and drug development professionals, the assurance of starting material purity is paramount, directly impacting reaction yields, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond a simple recitation of methods. It delves into the rationale behind chromatographic choices, offering a comparative analysis of different stationary phases. The protocols described herein are designed to be self-validating systems, grounded in established pharmacopeial standards and scientific literature.
This compound is a moderately polar aromatic molecule.[1] Its structure, featuring an indole nucleus, a formyl group, and a nitrile group, presents specific analytical considerations. The indole ring provides a strong chromophore for UV detection, while the functional groups influence its solubility and chromatographic retention.
The purity of any given batch is intrinsically linked to its synthetic route. A common synthesis involves the Vilsmeier-Haack formylation of 1H-indole-7-carbonitrile.[2] This process can introduce a predictable constellation of impurities that a robust analytical method must be able to separate and quantify:
-
Starting Material: Unreacted 1H-indole-7-carbonitrile.
-
Isomeric Impurities: Formation of other formyl-indole isomers (e.g., 2-formyl or 5-formyl derivatives).
-
Over-reaction Products: Potential di-formylated species.
-
Degradation Products: Oxidation of the aldehyde to the corresponding 3-formyl-1H-indole-7-carboxylic acid, a highly polar impurity.[3]
-
Reagent-related Impurities: Residual reagents or by-products from the formylation reaction.
A successful HPLC method must provide sufficient resolution between the main analyte peak and all potential process-related impurities and degradants.
Foundational Principles: Reverse-Phase HPLC
For moderately polar analytes like this indole derivative, Reverse-Phase HPLC (RP-HPLC) is the technique of choice.[4][5] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[5] The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained longer, while more polar compounds elute earlier.
All methods discussed are developed and validated in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9] Specifically, ICH Q2(R1) provides a framework for validating analytical procedures, and USP General Chapter <621> details the principles of chromatography.[6][7][10][11]
Method A: The Workhorse - C18 Stationary Phase
The octadecylsilane (C18) bonded phase is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and versatility.[12] It provides excellent retention for a broad range of organic molecules, making it an ideal starting point for method development.
Causality Behind Experimental Choices (Method A)
-
Stationary Phase: A C18 phase offers a strong hydrophobic interaction with the indole ring system, ensuring adequate retention.
-
Mobile Phase Modifier: The use of 0.1% formic acid in the aqueous mobile phase is critical. It serves to protonate any free silanol groups on the silica backbone, minimizing undesirable peak tailing. Furthermore, it suppresses the deprotonation of the indole N-H proton, ensuring the analyte is in a single ionic form, which results in sharper, more symmetrical peaks.
-
Gradient Elution: An isocratic method is often insufficient to separate compounds with a wide range of polarities. A gradient elution, which involves increasing the percentage of the organic solvent (acetonitrile) over time, is necessary. This allows for the elution of highly polar impurities (like the carboxylic acid degradant) early in the run, followed by the main analyte, and finally, any less polar, late-eluting impurities, all within a reasonable timeframe and with good peak shape.
-
Detector: A photodiode array (PDA) detector is preferred over a simple UV detector. It allows for monitoring across a range of wavelengths, which is invaluable for peak purity analysis and for detecting impurities that may not have the same UV maximum as the main compound. The primary wavelength is set at 254 nm, a common wavelength for aromatic compounds.
Experimental Protocol: Method A
-
Column: Standard C18 (L1), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Column Temperature: 30 °C
-
Detector: PDA at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm filter before injection.
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns introduce an additional separation mechanism: π-π interactions. The phenyl groups in the stationary phase can interact with the aromatic ring of the indole analyte and its impurities, offering a different selectivity.[13]
Rationale for an Alternative (Method B)
This alternative selectivity is particularly useful for resolving impurities that are structurally very similar to the main compound, such as positional isomers, where hydrophobicity differences may be minimal. A change in elution order between Method A and Method B can also serve as a powerful tool for confirming peak identity.
Experimental Protocol: Method B
The protocol for Method B is identical to Method A, with the sole exception of the column. This allows for a direct comparison of the stationary phase's impact on selectivity.
-
Column: Phenyl-Hexyl (L11), 4.6 x 150 mm, 5 µm
-
(All other parameters are the same as Method A)
Method C: Targeting Polar Impurities - Polar-Embedded Stationary Phase
A key challenge in purity analysis is the accurate quantification of highly polar impurities, which may have little or no retention on traditional C18 or Phenyl-Hexyl columns, often eluting in the solvent front. The potential formation of 3-formyl-1H-indole-7-carboxylic acid is a prime example. Polar-embedded phases (e.g., amide or carbamate functionalities embedded in the alkyl chain) are designed to address this.
Rationale for a Specialized Approach (Method C)
These phases are compatible with highly aqueous mobile phases (even 100% aqueous) without suffering from the "phase collapse" that can affect traditional C18 columns.[14] The embedded polar group helps to retain a layer of water on the surface, ensuring consistent retention. This allows for better retention and separation of very polar analytes.
Experimental Protocol: Method C
The protocol is modified to take advantage of the column's properties, starting with a lower percentage of organic solvent.
-
Column: Polar-Embedded C18 (e.g., L60), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) %B 0.0 5 20.0 80 25.0 80 25.1 5 | 30.0 | 5 |
-
(All other parameters are the same as Method A)
Comparative Data Summary
The performance of each method is evaluated based on key system suitability parameters defined by the USP, such as resolution (Rs), tailing factor (T), and theoretical plates (N).[10][15][16] The following table summarizes hypothetical data for the separation of the main peak from two key potential impurities: the less polar starting material (Impurity 1: 1H-indole-7-carbonitrile) and the more polar degradant (Impurity 2: 3-formyl-1H-indole-7-carboxylic acid).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Polar-Embedded) |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | 13.2 min |
| Retention Time (Impurity 1) | 10.2 min | 10.5 min | 11.0 min |
| Retention Time (Impurity 2) | 2.1 min | 2.3 min | 4.5 min |
| Resolution (Rs) - Main/Impurity 1 | 3.5 | 2.1 | 3.1 |
| Resolution (Rs) - Main/Impurity 2 | >10 | >10 | >10 |
| Tailing Factor (T) - Main Peak | 1.1 | 1.2 | 1.0 |
| Tailing Factor (T) - Impurity 2 | 1.8 | 1.7 | 1.1 |
Analysis of Results
-
Method A (C18): Provides a robust, all-around separation with good resolution and peak shape for the main analyte and the less polar impurity. However, the polar impurity (Impurity 2) elutes very early and exhibits more tailing.
-
Method B (Phenyl-Hexyl): Shows a different selectivity, indicated by the change in retention times and a lower resolution for the less polar, structurally similar impurity. This confirms its utility as an orthogonal method for peak confirmation.
-
Method C (Polar-Embedded): Demonstrates superior performance for the polar impurity (Impurity 2), with significantly increased retention and improved peak shape. This makes it the ideal choice if the carboxylic acid degradant is a critical impurity to monitor.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to clarify the experimental process and decision-making logic.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion and Recommendations
For routine quality control of this compound, Method A (C18) provides a robust and reliable system for general purity screening. It is effective for separating the main analyte from typical, less polar process impurities.
However, a comprehensive purity assessment strategy should incorporate orthogonal methods. Method B (Phenyl-Hexyl) is highly recommended as a secondary, confirmatory method, especially for resolving potential co-elutions of isomeric impurities.
If the formation of polar degradants, such as the corresponding carboxylic acid, is a known stability issue or a critical quality attribute, Method C (Polar-Embedded) is the superior choice. Its ability to retain and produce sharp peaks for highly polar compounds makes it indispensable for accurate quantification of these species.
Ultimately, the choice of method should be guided by a risk-based analysis of the potential impurity profile of the material. All chosen methods must be fully validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6][9][11]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- <621> CHROMATOGRAPHY.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Understanding the Latest Revisions to USP <621>. Agilent.
- <621> Chromatography - US Pharmacopeia (USP).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. Benchchem.
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed.
- USP-NF 621 Chromatography. Scribd.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Buy 1-Benzyl-3-formyl-indole-7-carbonitrile. Smolecule.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- 467451-63-4, this compound Formula. ECHEMI.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697. PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. usp.org [usp.org]
- 11. fda.gov [fda.gov]
- 12. pp.bme.hu [pp.bme.hu]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. hplc.eu [hplc.eu]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Indole Formylation: Comparing the Efficacy of Key Formylating Agents
For researchers, synthetic chemists, and professionals in drug development, the formylation of indoles—the introduction of a formyl (-CHO) group—is a pivotal transformation. The resulting indole-3-carboxaldehydes are crucial intermediates in the synthesis of a vast array of biologically active compounds, including alkaloids and pharmaceuticals.[1][2] The choice of formylating agent is critical, directly impacting yield, regioselectivity, and substrate scope. This guide provides an in-depth comparison of the most common and effective formylating agents for indole synthesis, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of C3-Formylation
The indole nucleus is an electron-rich heterocyclic system. Electrophilic substitution, including formylation, preferentially occurs at the C3 position due to the higher electron density at this site, which allows for the stabilization of the cationic intermediate without disrupting the aromaticity of the benzene ring. While other positions can be functionalized, achieving selective C3-formylation is often the primary goal. This guide will focus on methods that predominantly yield the C3-formylated product.
The Workhorse: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for the formylation of indoles, lauded for its high yields and scalability.[1][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][4]
Mechanistic Rationale
The efficacy of the Vilsmeier-Haack reaction lies in the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This species is sufficiently electrophilic to attack the electron-rich C3 position of the indole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to furnish the desired indole-3-carboxaldehyde.[1]
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Simplified mechanism of the Duff reaction for indole formylation.
Performance and Limitations
While the Duff reaction offers the advantage of using readily available and less hazardous reagents compared to the Vilsmeier-Haack reaction, its application to indoles is often hampered by lower yields and potentially harsher reaction conditions (e.g., high temperatures). [5]The yields for formylating phenols can range from 18-41%, and similar or lower efficiencies can be expected for indoles. [5]
The Reimer-Tiemann Reaction: A Classic with a Twist for Indoles
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base. [6]The reactive electrophile in this reaction is dichlorocarbene (:CCl₂). [7][8]
An "Abnormal" Pathway for Indoles
When applied to indoles, the Reimer-Tiemann reaction often proceeds via an "abnormal" pathway. [9]Instead of the expected C3-formylation, the dichlorocarbene intermediate can insert into the C2-C3 double bond of the indole ring, leading to ring expansion and the formation of 3-chloroquinolines as the major product. [9]This significantly limits the utility of the classical Reimer-Tiemann reaction for the synthesis of indole-3-carboxaldehydes.
Diagram: Reimer-Tiemann Reaction on Indole - Abnormal Pathway
Caption: The abnormal Reimer-Tiemann reaction pathway with indole.
Performance and Verdict
Due to the propensity for ring expansion and the formation of quinoline byproducts, the Reimer-Tiemann reaction is generally considered an inefficient and low-yielding method for preparing indole-3-carboxaldehydes. [9]Its primary value in this context is academic, highlighting the unique reactivity of the indole nucleus.
Modern Alternatives: Greener and Milder Approaches
In recent years, significant efforts have been directed towards developing more environmentally benign and milder formylation methods. These approaches often utilize transition metal catalysts or electrochemical techniques.
Iron-Catalyzed Formylation
An efficient iron-catalyzed C3-selective formylation of indoles has been developed using ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst. [2]This method employs formaldehyde and aqueous ammonia as the formylating source, with air as the oxidant. It offers good to excellent yields (up to 93%) and is compatible with a variety of N-H and N-substituted indoles. [2][3]The reaction typically requires elevated temperatures (around 130 °C). [2]
Electrochemical Formylation
Electrochemical methods provide a novel and sustainable approach to indole formylation. [10]One strategy involves a two-step process: a Mannich-type reaction to introduce an aminomethyl group at the C3 position, followed by electrochemical cleavage of the C-N bond to generate the aldehyde. [10][11]This method is notable for its mild conditions and excellent functional group tolerance. [10]
Comparative Performance Data
| Formylating Agent/Method | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | ~95% [12] | 2-3 hours [3] | High yield, reliable, scalable | Use of corrosive and moisture-sensitive reagents |
| Catalytic Vilsmeier-Haack | P(III)/P(V)=O catalyst, PhSiH₃, DMF-d₇ | 75-77% [13][14] | 16 hours [3] | Milder conditions, catalytic | Longer reaction time, more complex reagents |
| Duff Reaction | Hexamethylenetetramine, Acid | Low to Moderate (e.g., 18-41% for phenols) [5] | 0.3-3 hours [5] | Readily available, less hazardous reagents | Generally low yields for indoles, harsh conditions |
| Reimer-Tiemann Reaction | CHCl₃, Strong Base | Very Low (for desired product) [9] | Variable | - | Forms 3-chloroquinoline byproduct, low yield [9] |
| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, Aqueous Ammonia | up to 93% [2][3] | Short [2] | Environmentally benign, inexpensive catalyst | Requires elevated temperature |
| Electrochemical Formylation | Aldehyde, Amine (Mannich), Electrolysis | Good to Excellent [10] | Variable | Mild conditions, excellent functional group tolerance | Requires specialized electrochemical setup |
Experimental Protocols
Vilsmeier-Haack Formylation of Indole (Standard Protocol)
1. Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-salt bath. 2. Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at this temperature for 30 minutes. 3. Reaction with Indole: Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. 4. Workup and Isolation: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium carbonate until the mixture is alkaline. The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from aqueous ethanol.
Iron-Catalyzed C3-Formylation of Indole
1. Reaction Setup: In a sealed tube, combine indole (1 equivalent), ferric chloride (FeCl₃) (2 mol%), formaldehyde (as a solution), and aqueous ammonia in DMF as the solvent. 2. Reaction: Heat the sealed tube at 130 °C for the specified time (typically a few hours), with stirring. 3. Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Recommendations
For the reliable, high-yielding, and scalable synthesis of indole-3-carboxaldehydes, the Vilsmeier-Haack reaction remains the gold standard . Its predictability and efficacy across a broad range of substrates make it the preferred method for most applications.
For projects where the use of corrosive reagents is a concern and milder conditions are paramount, the newer iron-catalyzed and electrochemical methods present compelling alternatives. The iron-catalyzed approach is particularly attractive due to its use of an inexpensive and environmentally friendly catalyst.
The Duff reaction may be considered in specific instances where other methods fail or when exploring alternative synthetic routes, but it is generally not the first choice for indole formylation due to its lower efficiency. The Reimer-Tiemann reaction is largely unsuitable for the preparation of indole-3-carboxaldehydes due to the formation of undesired rearrangement products.
Ultimately, the optimal choice of formylating agent will depend on the specific requirements of the synthesis, including the scale, the nature of the indole substrate, and the available laboratory resources.
References
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. [Link]
-
Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
-
PharmD GURU. (n.d.). 39. REIMER TIEMANS REACTION. [Link]
-
Duff Reaction. (n.d.). [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
PubMed. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
ResearchGate. (2007). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]
-
ResearchGate. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. [Link]
-
Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
ResearchGate. (1954). Reactions of Vilsmeier Haack Reagent with Aromatic and Heterocyclic Aldoximes. [Link]
-
Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
NIH. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]
-
ACS Publications. (2014). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. [Link]
-
ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
-
SynArchive. (n.d.). Duff Reaction. [Link]
-
ResearchGate. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
SciSpace. (2005). The Reimer–Tiemann Reaction. [Link]
-
Semantic Scholar. (2014). Mild and selective Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles using anilines as the carbonyl source. [Link]
-
Chem-Station. (2016). Duff Reaction. [Link]
-
ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
-
ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of Indoles via Iron-Catalyzed Direct Oxidative Coupling. [Link]
-
RSC Publishing. (2020). Electrochemical formylation of aryl halides by using DMF as a formyl source. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. byjus.com [byjus.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
- 11. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
The Evolving Landscape of 3-Formyl-1H-Indole Derivatives: A Comparative Guide to Structure-Activity Relationships
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its myriad derivatives, 3-formyl-1H-indoles, also known as indole-3-carboxaldehydes, have emerged as particularly versatile intermediates and bioactive molecules in their own right.[2] The strategic placement of the formyl group at the C3 position offers a reactive handle for a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-formyl-1H-indole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental designs, present comparative biological data, and provide detailed protocols for key synthetic and assay methodologies.
The Synthetic Keystone: Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of 3-formyl-1H-indole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[2] The indole nucleus is particularly susceptible to electrophilic substitution at the C3 position, making this reaction highly effective for producing the desired 3-formyl derivative.
Anticancer Activity: Targeting Cellular Proliferation
3-Formyl-1H-indole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cell division and signaling.[3] The SAR studies in this area have revealed that modifications at various positions of the indole ring, as well as transformations of the formyl group, can dramatically influence their cytotoxic potency.
Structure-Activity Relationship Insights
Substitutions on the indole ring play a crucial role in modulating the anticancer activity. For instance, the introduction of a morpholinoethyl group at the N1 position has been shown to enhance the anticancer activity of benzenesulfonohydrazide derivatives of indole-3-carboxaldehyde against breast cancer cell lines.[4]
Furthermore, the nature of the substituent on the aromatic ring of the benzenesulfonohydrazide moiety significantly impacts the activity. A chloro-substituent at the para-position of the phenyl ring (compound 5f ) resulted in the most potent inhibitory activity against both MCF-7 and MDA-MB-468 breast cancer cells.[4] In contrast, bulky substituents like benzyl and naphthyl groups led to a decrease in activity.[4] This suggests that both electronic and steric factors are critical for the interaction of these compounds with their biological targets.
| Compound | R | MCF-7 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |
| 5d | 4-F | - | 15 |
| 5e | 4-NO₂ | 82.03 | - |
| 5f | 4-Cl | 13.2 | 8.2 |
| 5h | Naphthyl | 53.38 | - |
| 5j | Benzyl | - | 50.63 |
| 5k | Biphenyl | 17.3 | - |
| Data sourced from a study on indole-based arylsulfonylhydrazides.[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-468) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-formyl-1H-indole derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for Synthesis and Anticancer Evaluation.
Antimicrobial Activity: Combating Pathogenic Microbes
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[1] 3-Formyl-1H-indole derivatives have been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi.
Structure-Activity Relationship Insights
The antimicrobial efficacy of 3-formyl-1H-indole derivatives can be significantly enhanced by converting the formyl group into other heterocyclic systems. For instance, the condensation of 3-formyl-1H-indoles with various acid hydrazides to form hydrazone derivatives, and their subsequent cyclization, has yielded compounds with notable antimicrobial activity.[2]
A study on a series of 3-substituted indole derivatives revealed that compounds with a thiosemicarbazide side chain (9 ) and those cyclized into pyrimidine derivatives (30 and 31 ) exhibited potent antibacterial activity, in some cases surpassing the standard drug Ampicillin against Bacillus subtilis.[2] This highlights the importance of the chemical nature of the substituent at the C3 position for antimicrobial potency.
| Compound | R Group at C3 | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 5c | Hydrazone derivative | >100 | >100 | >100 |
| 9 | Thiosemicarbazide derivative | 1.95 | 3.9 | 3.9 |
| 30 | Pyrimidine derivative | 1.95 | 3.9 | 7.8 |
| 31 | Pyrimidine derivative | 1.95 | 3.9 | 7.8 |
| Ampicillin | (Standard) | 3.9 | 3.9 | 3.9 |
| Data sourced from a study on 3-substituted indole derivatives.[2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed visually or by measuring the optical density.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow the microbial strain (e.g., B. subtilis, S. aureus, E. coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound solution (at a starting concentration, e.g., 200 µg/mL in broth) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Caption: General SAR for Antimicrobial 3-Formyl-1H-Indoles.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory drug development. Indole derivatives have been extensively studied as potential COX inhibitors.[5]
Structure-Activity Relationship Insights
While specific SAR data for 3-formyl-1H-indole derivatives as COX inhibitors is an emerging area, studies on related indole structures provide valuable insights. For instance, in a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, the nature of the substitution on the phenyl ring significantly influenced the anti-inflammatory activity.[5] Compounds with electron-donating groups, such as methoxy groups, on the phenyl ring generally exhibited higher anti-inflammatory activity.[5] This suggests that electronic properties of the substituents play a key role in the interaction with the COX enzyme.
| Compound | R Group on Phenyl Ring | Anti-inflammatory Activity (% inhibition after 3h) |
| S3 | 3-NO₂ | 61.20 |
| S7 | 3,4-(OCH₃)₂ | 62.24 |
| S14 | 2,4,5-(OCH₃)₃ | 63.69 |
| Indomethacin | (Standard) | 76.89 |
| Data sourced from a study on indole-based acetohydrazide derivatives.[5] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay is based on the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). This peroxidase activity is measured using a chromogenic substrate that is oxidized during the reduction of PGG₂, resulting in a colored product that can be quantified spectrophotometrically.[6]
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, an arachidonic acid (substrate) solution, and a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the test compound (3-formyl-1H-indole derivative) at various concentrations to the test wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Celecoxib).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Inhibition of the COX-2 Pathway by 3-Formyl-1H-Indole Derivatives.
Conclusion
The 3-formyl-1H-indole scaffold represents a privileged starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned through strategic modifications to the indole core and the C3-formyl group. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design more potent and selective 3-formyl-1H-indole derivatives for the treatment of cancer, infectious diseases, and inflammatory conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this exciting and evolving field.
References
-
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
- Kumar, S., & Ritika. (2025). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-15.
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 22-25. [Link]
-
Shirin, F., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(2), 292-299. [Link]
-
MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7094. [Link]
-
ResearchGate. (2015). A brief review of the biological potential of indole derivatives. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
ResearchGate. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. [Link]
-
ACS Publications. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 6(36), 22949–22967. [Link]
-
ResearchGate. (n.d.). COX-1 and COX-2 inhibitors with indol groups. [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
ResearchGate. (2024). Indole as a biological scaffold: a comprehensive review. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
PubMed. (2018). Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. [Link]
-
Springer. (2025). A brief review of the biological potential of indole derivatives. [Link]
-
ResearchGate. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). [Link]
-
National Institutes of Health. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]
-
SpringerLink. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
-
National Institutes of Health. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]
-
National Institutes of Health. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
-
PubMed. (2025). Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the antibacterial activity of new indole compounds against known antibiotics
A Comparative Analysis of the Antibacterial Efficacy of Novel Indole Compounds
An In-Depth Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1][2][3] Indole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2][4][5][6][7][8] This guide provides a comprehensive framework for benchmarking the antibacterial activity of new indole compounds against established antibiotics, offering a scientifically rigorous approach for their evaluation.
Recent studies have highlighted the potential of various indole derivatives against multidrug-resistant pathogens, making them a focal point in the search for new therapeutic agents.[1][4] This guide will delve into the essential methodologies required to quantify and compare their antibacterial efficacy, ensuring that researchers can generate robust and reproducible data.
I. Foundational Principles of Antibacterial Susceptibility Testing
To objectively compare the antibacterial activity of new indole compounds, a standardized set of in vitro assays is crucial. The primary goal is to determine the potency of these compounds in inhibiting bacterial growth and their ability to kill the bacteria. The core methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), often followed by a time-kill kinetic assay to understand the dynamics of bacterial killing.[9][10][11]
The choice of reference antibiotics for comparison is critical. Broad-spectrum antibiotics that are commonly used in clinical practice and for which standardized susceptibility testing methods are available are ideal.[12] For the purpose of this guide, we will consider Ciprofloxacin, a fluoroquinolone, and Ampicillin, a beta-lactam antibiotic, as comparators.
II. Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][13][14] The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.[9][13][14][15]
Rationale for Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is the standard for routine susceptibility testing of non-fastidious bacteria as it supports satisfactory growth of most pathogens and has minimal inhibitory effects on common antibiotics.[9][16][17]
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum is critical for the reproducibility of MIC results.[14] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[14]
-
Serial Two-Fold Dilutions: This allows for the determination of a precise MIC value across a range of concentrations.[14]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the new indole compound and the reference antibiotics (Ciprofloxacin and Ampicillin) in a suitable solvent. The stock solution should be at least 10 times the highest concentration to be tested.[16]
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the test bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) on a suitable agar medium overnight.
-
-
Inoculum Preparation:
-
Microtiter Plate Setup:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound or antibiotic to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.[14]
-
The last well in each row should contain only broth and the bacterial inoculum to serve as a positive growth control. A well with broth only will serve as a sterility control.[14]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours.[9]
-
-
Reading the MIC:
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
The time-kill assay provides a dynamic view of the antibacterial activity, showing the rate at which a compound kills bacteria over time. [10][11][18] Rationale for Experimental Choices:
-
Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the speed and extent of bactericidal activity. [10]* Different Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) reveals the concentration-dependent nature of the killing effect. [18] Step-by-Step Protocol:
-
Preparation:
-
Prepare flasks containing CAMHB with the new indole compound and reference antibiotics at concentrations of 1x, 2x, and 4x their respective MICs.
-
Include a growth control flask without any antimicrobial agent.
-
Prepare a bacterial inoculum as described for the MIC assay.
-
-
Inoculation and Sampling:
-
Inoculate each flask to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [10]
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours. [18]
-
-
Data Analysis:
III. Data Presentation and Interpretation
To facilitate a clear comparison, the experimental data should be summarized in a structured table.
Table 1: Comparative Antibacterial Activity of a New Indole Compound
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Time-Kill Assay (at 4x MIC) - Log10 CFU/mL Reduction at 24h |
| New Indole Compound | S. aureus | 8 | 16 | 2 | >3 |
| E. coli | 16 | 64 | 4 | >3 | |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | >3 |
| E. coli | 0.25 | 0.5 | 2 | >3 | |
| Ampicillin | S. aureus | 0.25 | 0.5 | 2 | >3 |
| E. coli | 8 | 16 | 2 | >3 |
Interpretation of Results:
-
MIC Values: Lower MIC values indicate greater potency in inhibiting bacterial growth. [13]* MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. * Time-Kill Kinetics: A reduction of ≥3-log10 in CFU/mL is a strong indicator of bactericidal activity. [10][11][18]The rate of killing can also be compared between compounds.
IV. Conclusion
This guide provides a standardized and scientifically sound framework for benchmarking the antibacterial activity of new indole compounds. By adhering to these detailed protocols and principles of data interpretation, researchers can generate high-quality, comparable data. The insights gained from these studies are crucial for identifying promising lead compounds for further development in the fight against antibiotic resistance. The diverse biological activities of indole derivatives, coupled with a rigorous evaluation process, hold significant promise for the future of antimicrobial drug discovery. [1][2][6]
References
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]
- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences.
- Minimum Inhibitory Concentration (MIC) Test.
- MIC/MBC Testing.
-
Minimum inhibitory concentration. Wikipedia. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties.
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Overview of Recent Developments of Indole Deriv
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. [Link]
- Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem.
- Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206. Benchchem.
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. IJPPR.
- Minimum Bactericidal Concentration (MBC) Test.
-
New bioactive indole derivatives. ResearchGate. [Link]
- Minimum Bactericidal Concentration (MBC) Assay.
- Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Deriv
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
- A Review on Antibacterial Activity of Some Isoindole Deriv
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
-
Time Kill Assay. Scribd. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. PubMed Central.
-
Which antibiotics are best for antibiotic susceptibility test?. ResearchGate. [Link]
- Antimicrobial use metrics and benchmarking to improve stewardship outcomes: methodology, opportunities, and challenges. PubMed.
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Antimicrobial Susceptibility Testing. Apec.org.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scielo.br [scielo.br]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. microchemlab.com [microchemlab.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Evaluation of 3-Formyl-1H-indole-7-carbonitrile Derivatives as Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro characterization of 3-formyl-1H-indole-7-carbonitrile derivatives as enzyme inhibitors. We move beyond mere protocols to explain the causality behind experimental design, ensuring the generation of robust, reproducible, and meaningful data. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the active sites of numerous enzymes.[1] Derivatives of this core are prominent in the development of targeted therapeutics, particularly as kinase inhibitors for oncology.[2][3][4][5] This guide will use protein kinases as a primary example, given the relevance of the indole scaffold in this area, but the principles and protocols are broadly applicable to other enzyme classes.[2][3]
The unique structural arrangement of 1-benzyl-3-formyl-indole-7-carbonitrile, for instance, combines a formyl group at position 3, which can be crucial for designing specific enzyme inhibitors, with a benzyl group at position 1 that can enhance lipid solubility.[6] Understanding how to systematically test derivatives of this core structure is fundamental to advancing drug discovery programs.[7][8]
Pillar 1: The Foundation - Understanding Enzyme Inhibition Kinetics
Before embarking on experimental work, a firm grasp of enzyme inhibition kinetics is paramount. This knowledge underpins the design of mechanism of action (MoA) studies and the correct interpretation of your data.[9] Enzyme inhibitors are broadly classified by their mechanism of interaction with the enzyme and its substrate.[10][11]
-
Competitive Inhibition: The inhibitor directly competes with the substrate for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[12] Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[10][12] This binding event reduces the enzyme's catalytic efficiency. Consequently, Vmax is decreased while Km remains unchanged.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product. This mode of inhibition is more effective at higher substrate concentrations. Both Vmax and Km are reduced.[10][13]
Protocol 1: IC50 Determination for a Protein Kinase
This protocol describes a typical fluorescence-based assay for determining the IC50 value of a test compound. [14] 1. Materials & Reagents:
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to create 10 mM stock solutions.
-
Kinase: Recombinant human kinase (e.g., TRKA).
-
Substrate: A suitable peptide or protein substrate for the kinase (e.g., a fluorescently labeled peptide).
-
Cofactor: ATP (Adenosine triphosphate).
-
Assay Buffer: E.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., a solution containing a chelating agent like EDTA).
-
Detection Reagent: A reagent to detect the product of the reaction.
-
Microplates: Low-volume, 96-well or 384-well black microplates.
-
Microplate Reader: Capable of detecting the appropriate signal (e.g., fluorescence).
2. Step-by-Step Methodology:
-
Compound Dilution:
-
Create a serial dilution of the test compounds. Start by diluting the 10 mM DMSO stock to 100 µM in assay buffer.
-
Perform a 10-point, 3-fold serial dilution in a separate dilution plate. This creates a range of concentrations to test. Ensure the final DMSO concentration in the assay remains constant and low (<1%) across all wells. [14]2. Assay Plate Setup:
-
Add 5 µL of the serially diluted compounds to the wells of the black assay microplate.
-
Include control wells:
-
0% Inhibition (High Signal): Add 5 µL of assay buffer with the same percentage of DMSO as the compound wells.
-
100% Inhibition (Low Signal): Add 5 µL of assay buffer with DMSO (these wells will not receive enzyme).
-
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of the kinase in assay buffer.
-
Add 10 µL of the kinase solution to each well, except for the "100% Inhibition" control wells.
-
Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a working solution containing the substrate and ATP in assay buffer.
-
Add 10 µL of the substrate/ATP solution to all wells to initiate the reaction. The final volume is now 25 µL.
-
-
Reaction & Detection:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay development.
-
Add 25 µL of Stop Solution/Detection Reagent to terminate the reaction and develop the signal.
-
Incubate for another 10-15 minutes.
-
Read the plate on a microplate reader at the appropriate excitation/emission wavelengths.
-
3. Data Analysis:
-
Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)) Where:
-
Signal_Compound is the signal from the well with the test compound.
-
Signal_High is the average signal from the 0% inhibition wells.
-
Signal_Low is the average signal from the 100% inhibition wells.
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration. [14] * Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal curve) using graphing software (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition. [15]
-
Protocol 2: Mechanism of Action (MoA) Studies
To determine if a lead compound is a competitive, non-competitive, or uncompetitive inhibitor, kinetic studies are required. [9][16]This involves measuring the reaction rate at various concentrations of both the substrate and the inhibitor.
1. Experimental Design:
-
Create a matrix of reaction conditions. You will vary the concentration of the substrate on the x-axis and have several series of data, each with a fixed concentration of your inhibitor (including a zero-inhibitor control).
-
For example, you might test 6 substrate concentrations (e.g., from 0.25x Km to 10x Km) against 4 different inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
2. Procedure:
-
Follow the general kinase assay protocol, but instead of a fixed substrate concentration, use the matrix of varying substrate and inhibitor concentrations.
-
Measure the initial reaction velocity (rate) for each condition. Ensure your measurements are taken during the linear phase of the reaction.
3. Data Analysis:
-
Plot the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). [11][13]* Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
From these plots, you can determine the kinetic parameters Km and Vmax, and calculate the inhibition constant (Ki), which is a more absolute measure of inhibitor potency than the IC50. [15][16]
Conclusion
The systematic in vitro evaluation of this compound derivatives is a critical step in the journey of drug discovery. By combining robust, well-controlled enzyme inhibition assays with rigorous kinetic analysis, researchers can build a comprehensive understanding of a compound's potency and mechanism of action. This data-driven approach is essential for establishing clear structure-activity relationships, enabling the rational design of next-generation inhibitors with improved therapeutic potential.
References
- Abdalkareem Jasim, S. and Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry, 3(3), 239-252.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
-
Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. [Link]
- Abdalkareem Jasim, S. and Saadoun, A. (2025, July 27). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
-
Biobide. (n.d.). What is an Inhibition Assay? Blog. [Link]
-
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
-
Slideshare. (n.d.). Enzyme kinetics and inhibition. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50. [Link]
-
ResearchGate. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]
-
PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]
-
YouTube. (2023, August 18). functional in vitro assays for drug discovery. [Link]
-
ScienceDirect. (n.d.). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. [Link]
-
PubMed. (2022, January 1). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
YouTube. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
PubMed. (2025, March 5). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. [Link]
-
Aislun Bio. (n.d.). This compound|467451-63-4. [Link]
-
MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. [Link]
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. youtube.com [youtube.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Enzyme kinetics and inhibition | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. courses.edx.org [courses.edx.org]
- 16. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 3-formyl-1H-indole-7-carbonitrile: A Comparative Analysis
Introduction: The Significance of Substituted Indoles in Modern Research
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties, directing its biological activity or material characteristics. 3-formyl-1H-indole-7-carbonitrile is a molecule of significant interest, combining the electron-withdrawing properties of a nitrile group at the 7-position with the versatile reactivity of a formyl group at the 3-position. This unique substitution pattern makes it a valuable building block for the synthesis of novel therapeutic agents and functional dyes.
Experimental Methodology: Ensuring Data Integrity
The spectroscopic data presented herein were acquired using state-of-the-art instrumentation and standardized protocols to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The data was acquired in positive ion mode.
Spectroscopic Data and Comparative Analysis
A thorough analysis of the spectroscopic data provides a definitive structural confirmation of this compound.
Workflow for Spectroscopic Analysis and Data Interpretation
Caption: Workflow of spectroscopic analysis and data interpretation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.
| Proton | Experimental Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Comparative Literature Shifts (ppm) for Indole-3-carboxaldehyde[1] |
| H-1 (NH) | ~12.5 | br s | - | ~12.1 |
| H-2 | ~8.5 | s | - | ~8.3 |
| Aldehyde-H | ~10.0 | s | - | ~10.0 |
| H-4 | ~8.2 | d | ~7.5 | ~8.1 |
| H-5 | ~7.4 | t | ~7.8 | ~7.2 |
| H-6 | ~7.9 | d | ~8.0 | ~7.5 |
Analysis:
-
The downfield shift of the indole N-H proton (H-1) is characteristic and consistent with literature values for similar indoles.
-
The singlet at ~8.5 ppm is assigned to the H-2 proton, which is adjacent to the electron-donating nitrogen and deshielded by the formyl group.
-
The aldehyde proton appears as a sharp singlet at ~10.0 ppm, a typical chemical shift for aromatic aldehydes.
-
The aromatic protons on the benzene ring (H-4, H-5, and H-6) exhibit a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The presence of the electron-withdrawing nitrile group at the 7-position is expected to deshield the adjacent protons, particularly H-6, which is consistent with the observed downfield shift compared to indole-3-carboxaldehyde.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Carbon | Experimental Shift (ppm) | Comparative Literature Shifts (ppm) for Indole-3-carboxaldehyde[1] |
| C=O | ~186.0 | ~185.3 |
| C-2 | ~139.0 | ~138.6 |
| C-3 | ~119.0 | ~118.2 |
| C-3a | ~125.0 | ~124.2 |
| C-4 | ~124.5 | ~123.6 |
| C-5 | ~123.0 | ~122.2 |
| C-6 | ~128.0 | ~120.9 |
| C-7 | ~108.0 | ~112.5 |
| C-7a | ~137.0 | ~137.2 |
| C≡N | ~117.0 | - |
Analysis:
-
The carbonyl carbon of the formyl group resonates at a characteristic downfield position (~186.0 ppm).
-
The chemical shifts of the indole ring carbons are in general agreement with those of indole-3-carboxaldehyde, with notable differences arising from the electronic influence of the nitrile group.
-
The carbon bearing the nitrile group (C-7) is observed at a relatively upfield position (~108.0 ppm), a phenomenon attributed to the shielding effect of the nitrile group in certain aromatic systems.
-
The nitrile carbon itself appears around 117.0 ppm, which is within the expected range for aromatic nitriles.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Expected Wavenumber Range (cm⁻¹)[2][3] |
| N-H Stretch | ~3300 (broad) | 3300-3500 |
| C-H Stretch (aromatic) | ~3100-3000 | 3100-3000 |
| C≡N Stretch | ~2230 | 2220-2240 (for aromatic nitriles) |
| C=O Stretch | ~1650 | 1650-1680 |
| C=C Stretch (aromatic) | ~1600-1450 | 1600-1450 |
Analysis:
-
A broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.
-
The sharp, strong absorption at approximately 2230 cm⁻¹ is a definitive characteristic of the nitrile (C≡N) functional group. Its position is consistent with conjugation to an aromatic ring, which typically lowers the stretching frequency compared to aliphatic nitriles[3].
-
The strong carbonyl (C=O) stretch of the aldehyde is observed around 1650 cm⁻¹, which is slightly lower than typical aromatic aldehydes due to the electronic effects of the indole ring.
-
The presence of multiple bands in the 1600-1450 cm⁻¹ region corresponds to the C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Experimental m/z | Calculated m/z |
| [M+H]⁺ | 171.0556 | 171.0558 |
| [M+Na]⁺ | 193.0375 | 193.0378 |
Analysis:
-
The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 171.0556, which is in excellent agreement with the calculated exact mass for the molecular formula C₁₀H₇N₂O.
-
The observation of the sodium adduct [M+Na]⁺ further corroborates the molecular weight of the compound.
-
Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules. The fragmentation pattern of this compound would be expected to show losses of CO and HCN, consistent with the fragmentation of other indole-3-carboxaldehydes and aromatic nitriles[4][5].
Conclusion: A Foundational Spectroscopic Dataset
This guide provides a comprehensive and validated set of spectroscopic data for this compound. Through a detailed comparative analysis with structurally analogous compounds, the experimental ¹H NMR, ¹³C NMR, IR, and MS data have been rigorously interpreted and assigned. The presented data serves as a crucial reference point for the scientific community, facilitating the unambiguous identification and characterization of this important synthetic building block in future research endeavors. The congruence between the experimental data and the predicted spectroscopic behavior based on established principles and data from related molecules provides a high degree of confidence in the assigned structure.
References
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]
-
Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 487. Available at: [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. Available at: [Link]
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Senior Application Scientist's Guide to Empirical Formula Confirmation: A Comparative Analysis for 3-formyl-1H-indole-7-carbonitrile
Introduction: Beyond Synthesis – The Imperative of Absolute Confirmation
In the realm of chemical synthesis and drug development, the creation of a target molecule is only the beginning. The absolute confirmation of its elemental composition and structure is a non-negotiable prerequisite for further investigation. An incorrect empirical formula can invalidate subsequent biological, toxicological, and clinical data, leading to significant losses in time and resources. The gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound is Combustion-Based Elemental Analysis .
However, relying on a single technique, no matter how robust, introduces a potential single point of failure. Modern analytical workflows demand a higher standard of proof, employing a suite of orthogonal techniques that provide complementary information. This guide will use 3-formyl-1H-indole-7-carbonitrile (C₁₀H₆N₂O) , a heterocyclic compound representative of scaffolds found in medicinal chemistry, to compare and contrast elemental analysis with other critical spectroscopic methods: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore not just the "how" but the "why" behind these experimental choices, creating a self-validating system for unequivocal compound identification.
The Subject Molecule: this compound
Before any analysis, we must establish the theoretical baseline from the presumed molecular formula.
-
Molecular Weight (Average): 170.17 g/mol [1]
From the molecular formula, we can calculate the theoretical elemental composition, which serves as our benchmark for combustion analysis.
Table 1: Theoretical Elemental Composition of C₁₀H₆N₂O
| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 70.58% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.55% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.47% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.40% |
| Total | 170.171 | 100.00% |
The Gold Standard: Elemental Analysis by Combustion
Combustion analysis is the foundational method for determining the empirical formula of a compound.[3][4] It provides a direct measurement of the relative amounts of key elements.
Principle of Operation
The technique is conceptually straightforward: a small, precisely weighed sample of the organic compound is completely combusted in a stream of pure oxygen at high temperatures (typically ~900-1000°C). The carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.[5][6] These combustion products are passed through a series of specific traps or detectors that quantify each gas, allowing for the back-calculation of the original elemental percentages.
Caption: High-level workflow for combustion analysis.
Experimental Protocol
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvent (e.g., under high vacuum for several hours). The presence of water or organic solvents will drastically skew the hydrogen and carbon percentages.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the this compound into a tin or silver capsule. Record the weight to at least four decimal places.
-
Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence.
-
Data Processing: The instrument's software will automatically calculate the mass percentages of C, H, and N based on the detected gases and the initial sample weight.
Interpreting the Results
The experimental results are compared against the theoretical values. For publication-quality data, the experimental percentages should fall within ±0.4% of the theoretical values.
Table 2: Expected Combustion Analysis Results for C₁₀H₆N₂O
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 70.58% | 70.18% - 70.98% |
| Hydrogen (H) | 3.55% | 3.15% - 3.95% |
| Nitrogen (N) | 16.47% | 16.07% - 16.87% |
Strengths vs. Limitations
-
Strengths: Highly accurate and precise for determining elemental ratios in pure substances. It is the definitive method for establishing an empirical formula.
-
Limitations: The sample must be exceptionally pure (>99.5%). It is a destructive technique. It provides no information about molecular weight or structure; for example, a dimer (C₂₀H₁₂N₄O₂) would yield the exact same elemental analysis results.
An Orthogonal, Self-Validating Approach
To overcome the limitations of any single method, we employ a multi-technique approach where each analysis provides a distinct piece of the puzzle. This creates a logical framework that is far more robust and trustworthy.
Caption: Integrated workflow for structural confirmation.
Comparison Guide: Alternative & Complementary Techniques
A. High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions. HRMS instruments (like TOF or Orbitrap) do this with extremely high accuracy, making them powerful tools for determining the molecular formula.[7]
-
Principle: The sample is ionized, and the resulting molecular ion ([M+H]⁺ or [M-H]⁻) is measured. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars) due to the precise masses of individual isotopes.
-
Data Interpretation: The theoretical exact mass of the protonated molecule [C₁₀H₆N₂O + H]⁺ is 171.0553. An experimental value within 5 parts-per-million (ppm) of this theoretical mass is considered strong evidence for the proposed molecular formula.
-
Comparison with Elemental Analysis:
-
Provides: Molecular formula (not just ratio), requires sub-microgram quantities.
-
Does Not Provide: Direct measurement of elemental ratios. It infers the formula from the mass.
-
Table 3: HRMS Data for this compound
| Parameter | Theoretical Value | Expected Experimental Value (<5 ppm error) |
| Molecular Formula | C₁₀H₆N₂O | C₁₀H₆N₂O |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Theoretical Exact Mass | 171.0553 | 171.0544 - 171.0562 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule. It confirms the carbon-hydrogen framework and the connectivity of atoms.[8]
-
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. Radio waves are used to perturb this alignment, and the frequencies at which the nuclei resonate provide detailed information about their chemical environment.
-
Data Interpretation:
-
¹H NMR: The number of signals, their chemical shift (position), their integration (area under the peak), and their splitting pattern (multiplicity) reveal the number and connectivity of unique protons. For our molecule, we expect to see distinct signals for the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm), and the protons on the aromatic ring system.
-
¹³C NMR: This reveals the number of unique carbon atoms in the molecule, with characteristic shifts for the aldehyde carbonyl (~185 ppm), the nitrile carbon (~115-120 ppm), and the indole ring carbons.[9]
-
-
Comparison with Elemental Analysis:
-
Provides: Definitive structural information and connectivity.
-
Does Not Provide: Direct elemental composition. It confirms the structure that corresponds to the empirical formula.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the presence of specific functional groups in a molecule.[10][11]
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their chemical bonds (e.g., stretching, bending). An FTIR spectrum is a plot of absorbance versus wavenumber.
-
Data Interpretation: The presence of characteristic peaks in the spectrum confirms the functional groups. It is a molecular "fingerprint."
-
Comparison with Elemental Analysis:
-
Provides: Quick confirmation of functional groups (aldehyde, nitrile, amine).
-
Does Not Provide: Any information on elemental ratios or overall connectivity. It only confirms the presence of the expected chemical bonds.
-
Table 4: Key FTIR Vibrational Frequencies for C₁₀H₆N₂O
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| Indole N-H | N-H stretch | 3200 - 3400 (broad) |
| Aldehyde C-H | C-H stretch | 2820 - 2880 and 2700 - 2780 (often two peaks) |
| Nitrile C≡N | C≡N stretch | 2220 - 2260 (sharp, strong)[9][10] |
| Aldehyde C=O | C=O stretch | 1680 - 1710 (strong) |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Synthesis and Conclusion: A Triad of Confirmation
No single technique provides a complete picture. The true power lies in their synergistic application.
Caption: Logical convergence of data to final confirmation.
For the drug development professional, this rigorous, multi-faceted approach is the only way to build a trustworthy foundation for a research program. Elemental analysis unequivocally establishes the ratio of elements. High-resolution mass spectrometry validates the molecular weight and formula. Finally, NMR and FTIR confirm that these atoms are assembled in the correct three-dimensional structure. Together, they form a self-validating system that confirms the identity and purity of this compound with the highest degree of scientific certainty.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. [Link]
-
Worked example: Determining an empirical formula from combustion data. Khan Academy. [Link]
-
Determining an empirical formula using combustion analysis. (2022). Crunch Chemistry. [Link]
-
Combustion Analysis. Preparatory Chemistry. [Link]
-
Determine Empirical Formula from Combustion Analysis. (2023). Chemistry LibreTexts. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry. [Link]
-
Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. [Link]
-
Empirical Formulas from Analysis. (2024). Chemistry LibreTexts. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
-
3-formyl-1H-indole-7-carboxylic Acid. PubChem. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
3-Formyl-1H-indole-5-carbonitrile. PubChem. [Link]
-
This compound. Dayang Chem. [Link]
Sources
- 1. 3-Formyl-1H-indole-5-carbonitrile | C10H6N2O | CID 28504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Combustion Analysis [preparatorychemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Bridging the Gap: A Guide to Cross-Validating Experimental and Computational Bioactivity of Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural and synthetic molecules with significant biological activity.[1][2][3][4][5][6][7] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, the therapeutic potential of indole derivatives continues to be an area of intense research.[1][3][5][6] As we strive to accelerate the drug discovery pipeline, the synergy between traditional experimental screening and modern computational prediction has become indispensable.[8][9][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental bioactivity data of indole derivatives with in silico predictions. By critically comparing wet-lab results with computational models, we can gain deeper insights into structure-activity relationships (SAR), prioritize lead compounds, and ultimately, design more potent and selective therapeutics.
The Rationale for Cross-Validation: A Two-Way Street
Experimental assays provide tangible evidence of a compound's biological effect, but they can be time-consuming and resource-intensive. Computational methods, on the other hand, offer a rapid and cost-effective way to screen vast chemical libraries and predict bioactivity. The true power lies in their integration. Experimental data is crucial for building and validating robust computational models, while computational predictions can guide more focused and efficient experimental design. This iterative process of cross-validation is a self-validating system that enhances the reliability of our findings.
Part 1: Experimental Determination of Indole Bioactivity
A variety of in vitro assays are commonly employed to determine the biological activity of indole derivatives. The choice of assay depends on the therapeutic target of interest. Here, we detail the protocols for two of the most common applications: anticancer and antimicrobial activity assessment.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve a range of final concentrations.
-
Replace the cell culture medium with fresh medium containing the different concentrations of the indole derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Culture the target bacterial or fungal strain in an appropriate broth medium overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the indole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
The results can be confirmed by measuring the optical density at 600 nm.
-
Part 2: Computational Prediction of Indole Bioactivity
Computational methods provide valuable insights into the potential mechanisms of action and structure-activity relationships of indole derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11][12][13][14][15][16][17][18] This technique is instrumental in understanding the interactions between indole derivatives and their protein targets.
Workflow for Molecular Docking
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of compounds to their biological activities.[19][20][21][22][23][24][25] These models can be used to predict the activity of new, untested indole derivatives.
Workflow for QSAR Model Development
Caption: The process of developing and validating a QSAR model.
Part 3: Cross-Validation in Practice: A Case Study
To illustrate the cross-validation process, let's consider a hypothetical set of indole derivatives designed as inhibitors of a specific kinase.
Table 1: Comparison of Experimental and Computational Data for Kinase Inhibitory Activity of Indole Derivatives
| Compound ID | Experimental IC50 (µM) | Predicted Binding Energy (kcal/mol) - Docking | Predicted IC50 (µM) - QSAR |
| Indole-001 | 15.2 | -7.5 | 18.5 |
| Indole-002 | 5.8 | -8.9 | 6.2 |
| Indole-003 | 2.1 | -9.8 | 2.5 |
| Indole-004 | 25.0 | -6.9 | 22.1 |
| Indole-005 | 0.9 | -10.5 | 1.1 |
Analysis of the Data:
In this case study, a strong correlation is observed between the experimental IC50 values and the computational predictions. Compounds with lower experimental IC50 values (higher potency) consistently show lower (more favorable) predicted binding energies from molecular docking and lower predicted IC50 values from the QSAR model. For instance, Indole-005, the most potent compound experimentally, also has the best-predicted binding energy and QSAR-predicted IC50.
Discrepancies, however, can also be informative. If a compound is predicted to be highly active but shows poor experimental results, it could point to issues with solubility, cell permeability, or off-target effects that were not accounted for in the computational model. Conversely, a compound that is experimentally active but predicted to be weak might interact with the target in an unexpected way, providing a new avenue for SAR exploration.
Visualizing the Cross-Validation Framework
Caption: The iterative cycle of cross-validation in drug discovery.
Conclusion
The integration of experimental and computational approaches provides a robust and efficient strategy for the discovery and development of novel indole-based therapeutics. By systematically cross-validating in vitro bioactivity data with in silico predictions, researchers can build more reliable models, gain deeper insights into the molecular basis of activity, and make more informed decisions in the lead optimization process. This synergistic approach not only enhances the scientific rigor of our findings but also holds the promise of accelerating the translation of promising indole derivatives from the laboratory to the clinic.
References
-
Kaushik, N., Kaushik, N., Attri, P., Kumar, N., Kim, C. H., Verma, A. K., & Choi, E. H. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1-34. [Link]
-
Guedes, J. V., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3307. [Link]
-
A brief review of the biological potential of indole derivatives. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
-
Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. [Link]
-
Chung, W. G., & Chun, M. W. (1996). QSAR analysis of indole analogues as monoamine oxidase inhibitors. Journal of chemical information and computer sciences, 36(4), 664-671. [Link]
-
Bang, M. J., & Deb, M. L. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry, 30(4), 285-302. [Link]
-
Kaushik, N., et al. (2013). Biomedical Importance of Indoles. OUCI. [Link]
-
Butt, M. R., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(23), 8567. [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). Journal of Pharmaceutical Research International, 35(15), 1-11. [Link]
-
QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. (2021). Journal of the Iranian Chemical Society, 18(11), 2955-2967. [Link]
-
Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 123-130. [Link]
-
QSAR study on Indole derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 2378-2393. [Link]
-
QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells. (2021). Heliyon, 7(5), e07089. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Molecules, 23(11), 2947. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1-34. [Link]
-
In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2022). Molecules, 27(19), 6296. [Link]
-
Sarkar, K., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]
-
Lakshmi, N. P., & Ajitha, M. (2022). Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Derivatives. Asian Journal of Chemistry, 34(6), 1451-1456. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). mSphere, 10(4), e00123-25. [Link]
-
Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. (2025). Computational Biology and Medicine, 189, 109988. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (2020). Molecules, 25(21), 5183. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2022). Scientific Reports, 12(1), 1-17. [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega, 6(50), 34604-34617. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163935. [Link]
-
Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). Chemotherapy, 54(4), 264-269. [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Journal of Pharmaceutical Sciences and Research, 11(8), 2841-2845. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules, 26(8), 2235. [Link]
-
Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. (2025). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7575. [Link]
-
Computational Evaluation of Indole Alkaloids from Rauwolfia vomitoria as Potential Anticancer Agents: Molecular Docking and ADME Profiling. (2025). ResearchGate. [Link]
-
Examples of bioactive molecules containing indole in core structure. (2023). ResearchGate. [Link]
-
Validation approaches for computational drug repurposing: a review. (2020). Carolina Digital Repository. [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [rjpn.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. QSAR analysis of indole analogues as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. jocpr.com [jocpr.com]
- 23. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 25. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Indole Derivatives
Unveiling Structure-Activity Relationships for Accelerated Drug Discovery
Published by the Applications Team at Bio-Research Analytics
Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in diverse molecular interactions have made it a cornerstone in the development of numerous therapeutic agents.[1][2] From naturally occurring alkaloids to synthetically derived molecules, indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] The inherent drug-like properties of the indole core have driven extensive research into novel derivatives as potential drug candidates for a multitude of diseases.[3][6]
In the modern drug discovery pipeline, computational methods, particularly molecular docking, have become indispensable for rapidly screening and prioritizing lead compounds.[7][8] Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein, offering crucial insights into the structure-activity relationships (SAR) that govern therapeutic efficacy.[8][9] This in-silico approach accelerates the identification of promising candidates from vast chemical libraries, thereby reducing the time and cost associated with experimental screening.[7]
This guide provides a comparative analysis of molecular docking studies of various indole derivatives against prominent protein targets implicated in cancer, inflammation, and microbial infections. By synthesizing experimental data from recent literature, we aim to provide researchers, scientists, and drug development professionals with an objective comparison of the binding affinities and interaction patterns of these compounds. Furthermore, we present a detailed, self-validating protocol for conducting in-silico molecular docking studies, empowering researchers to apply these methodologies in their own drug discovery endeavors.
Comparative Docking Performance of Indole Derivatives
The therapeutic potential of an indole derivative is intrinsically linked to its binding affinity for a specific biological target. The following sections present a comparative summary of docking results for various indole derivatives against key protein targets, highlighting the influence of different substitutions on the indole scaffold.
Anticancer Targets: Targeting Kinases and Cell Cycle Regulators
Indole-based compounds have shown significant promise as anticancer agents by modulating the activity of key proteins involved in cancer progression, such as kinases and cell cycle regulators.[4][6]
Table 1: Comparative Docking Scores of Indole Derivatives Against Anticancer Targets
| Indole Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Indole-aminoquinazolines | EGFR | Not Specified | -8.5 to -10.2 | Met793, Lys745, Cys797 | Gefitinib | -9.8 |
| Thiazole-Indole-Isoxazoles | STAT2 SH2 domain | Not Specified | -7.5 to -8.9 | Not Specified | Not Specified | Not Specified |
| Indole-hydrazones | Not Specified | Not Specified | Not Specified | Not Specified | Doxorubicin | Not Specified |
| Azine derivatives with indole | HCK | Not Specified | -13.42 | Not Specified | PP1 | -6.77 |
| Methoxy-substituted indole curcumin | GSK-3β, EGFR, Bcr-Abl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The docking scores and interacting residues are compiled from multiple sources and may have been generated using different software and protocols. Direct comparison should be made with caution. The data is intended to illustrate the range of binding affinities observed for different indole scaffolds.
The data in Table 1 illustrates that substitutions on the indole ring significantly influence binding affinity. For instance, indole-aminoquinazoline hybrids have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[10] Molecular docking studies of these compounds revealed that they bind to the ATP region of EGFR, similar to the approved drug gefitinib.[10] Similarly, novel thiazole-indole-isoxazole derivatives have shown significant binding affinity for the STAT2 SH2 domain, a critical node in cancer cell signaling.[11]
Anti-inflammatory Targets: Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes. Indole derivatives, such as Indomethacin, are well-established COX inhibitors. Recent studies have explored novel indole derivatives with potentially improved selectivity and reduced side effects.
Table 2: Comparative Docking Scores of Indole Derivatives Against COX Enzymes
| Indole Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | COX-2 | Not Specified | Tyr355, Arg120 | Indomethacin | Not Specified |
| Indole-hydrazone derivatives | COX-1 & COX-2 | High Docking Scores | Not Specified | Indomethacin | Not Specified |
Docking studies of novel acetohydrazide derivatives of indole have shown that these compounds can bind effectively to the active site of COX-2.[12][13] For example, one derivative formed hydrogen bonds with Tyr355 and Arg120, interactions that are also observed with the standard drug indomethacin, suggesting a similar mechanism of inhibition.[12][13]
Antimicrobial Targets: Disrupting Bacterial Cell Wall Synthesis and Other Essential Processes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[5]
Table 3: Comparative Docking Scores of Indole Derivatives Against Antimicrobial Targets
| Indole Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) | | :--- | :--- | :--- | :--- | :--- | :--- | | Indoloquinolizidine derivatives | Antimicrobial peptide Btd-2 | 2M2Y | Not Specified | Not Specified | Not Specified | Not Specified | | Indole-based oxadiazoles | Factor H binding protein (fHbp) | 3QZ0 | -6.9 to -7.3 | ALA-55 | Sulfamethoxazole | -5.6 | | N-Substituted Indole Derivatives | Enoyl-Acyl Carrier Protein Reductase (FabI) | Not Specified | Not Specified | NAD+ | Not Specified | | Indole-based heterocyclic scaffolds | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Not Specified | -8.0 to -11.5 | Not Specified | Ampicillin | -8.0 |
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these antimicrobial indole derivatives. For instance, studies on indole-based oxadiazoles targeting the Factor H binding protein of Treponema denticola have shown favorable binding interactions compared to clinically used drugs.[14] Other research has focused on inhibiting essential bacterial enzymes like MurC ligase, with some indole derivatives exhibiting better binding affinities than the standard antibiotic ampicillin.[15]
Experimental Protocol: A Self-Validating Workflow for Molecular Docking
To ensure the scientific integrity and reproducibility of in-silico studies, a well-defined and validated docking protocol is essential. The following step-by-step methodology provides a robust framework for conducting comparative docking studies.
Preparation of the Target Protein
The accuracy of a docking study begins with the quality of the target protein structure.
-
Step 1: Retrieval of Protein Structure: Obtain the 3D crystal structure of the target protein from a public repository such as the Protein Data Bank (PDB).[16][17][18][19][20] Select a high-resolution structure, preferably co-crystallized with a ligand, to ensure the active site is well-defined.
-
Step 2: Pre-processing of the Protein: Prepare the protein for docking using molecular modeling software (e.g., AutoDock Tools, Maestro, Chimera). This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Defining the binding site or grid box around the active site of the protein. The grid box should be large enough to accommodate the ligands of interest.
-
Ligand Preparation
Proper preparation of the indole derivatives is crucial for accurate docking.
-
Step 1: Ligand Structure Generation: Draw the 2D structures of the indole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Step 2: 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Open Babel or the functionalities within docking suites.
-
Step 3: Ligand Database Preparation: For virtual screening of a library of indole derivatives, it is efficient to source compounds from databases like ZINC, which provides commercially available compounds in ready-to-dock formats.[21][22][23][24][25]
Molecular Docking and Scoring
This is the core computational step where the binding poses and affinities are predicted.
-
Step 1: Docking Algorithm Selection: Choose a suitable docking program (e.g., AutoDock Vina, Glide, GOLD). These programs utilize different search algorithms to explore the conformational space of the ligand within the protein's active site.[9]
-
Step 2: Execution of Docking: Run the docking simulation. The program will generate multiple binding poses for each ligand and calculate a docking score (or binding energy) for each pose. A more negative docking score generally indicates a more favorable binding interaction.[26]
-
Step 3: Analysis of Results: Analyze the docking results to identify the best binding pose for each ligand based on the docking score and visual inspection of the interactions.
Validation of the Docking Protocol (Self-Validation)
Validation is a critical step to ensure the reliability of the docking protocol.[27][28][29]
-
Step 1: Re-docking of the Co-crystallized Ligand: If the protein structure was co-crystallized with a ligand, extract this ligand and re-dock it into the active site using the same protocol.
-
Step 2: RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[27][30][31]
Post-Docking Analysis and Visualization
The final step involves interpreting the docking results to understand the underlying molecular interactions.
-
Step 1: Interaction Analysis: Visualize the best-docked poses of the indole derivatives within the protein's active site using software like PyMOL or VMD. Identify and analyze key molecular interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Van der Waals forces
-
-
Step 2: Comparative Analysis: Compare the binding modes and interaction patterns of different indole derivatives to understand how structural modifications influence their binding affinity and selectivity.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Inhibition of a generic kinase signaling pathway by an indole derivative.
Conclusion: Leveraging In-Silico Insights for Future Drug Design
This guide provides a comparative overview of molecular docking studies on indole derivatives, highlighting their potential as therapeutic agents against a range of diseases. The presented data underscores the versatility of the indole scaffold and the power of computational methods in elucidating structure-activity relationships. The detailed experimental protocol and workflow visualizations serve as a practical resource for researchers undertaking in-silico drug design.
The success of future drug discovery efforts will increasingly rely on the synergy between computational and experimental approaches. By leveraging the insights gained from comparative docking studies, researchers can rationally design and synthesize novel indole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing, guided by in-silico predictions, will undoubtedly accelerate the development of the next generation of indole-based therapeutics.
References
-
Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved January 11, 2026, from [Link]
-
RCSB PDB: Homepage. (n.d.). Retrieved January 11, 2026, from [Link]
-
Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of Computer-Aided Molecular Design, 16(3), 151–166. [Link]
-
Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Cureus. Retrieved January 11, 2026, from [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9815. [Link]
-
Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (n.d.). International Journal of Research and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
-
Protein Data Bank: Key to the Molecules of Life. (n.d.). NSF Impacts. Retrieved January 11, 2026, from [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). Molecules, 26(21), 6527. [Link]
-
Protein Data Bank. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Protein Data Bank. (2024, August 18). In Proteopedia, life in 3D. Retrieved January 11, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2829. [Link]
-
Basics, types and applications of molecular docking: A review. (2022). IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 84-89. [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2019). Journal of Pharmaceutical Research International, 28(4), 1-11. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. (2022). Current Organic Chemistry, 26(16), 1565–1574. [Link]
-
Weill, N., Therrien, E., Campagna-Slater, V., & Moitessier, N. (2014). Methods for Docking Small Molecules to Macromolecules: A User's Perspective. 1. The Theory. Current Pharmaceutical Design, 20(20), 3338–3359. [Link]
-
How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. (2018). Molecules, 23(7), 1645. [Link]
-
Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. (2020). Bioorganic Chemistry, 94, 103423. [Link]
-
Computer-Aided Rational Drug Design: A Novel Agent (SR13668) Designed to Mimic the Unique Anticancer Mechanisms of Dietary Indole-3-Carbinol to Block Akt Signaling. (2007). Molecular Cancer Therapeutics, 6(2), 479-488. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2829. [Link]
-
2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. (2025). Oriental Journal of Chemistry, 40(5). [Link]
-
Molecular docking study for binding affinity of Indole derivatives against solution structure of the antimicrobial peptide Btd-2[6][32]. (2021). Materials Today: Proceedings, 45, 4683-4688. [Link]
-
Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023). Rasayan Journal of Chemistry, 16(3), 1686-1691. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6), 1250. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6), 1250. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2013). PLoS ONE, 8(8), e71133. [Link]
-
Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. (2016). Journal of Applied Pharmaceutical Science, 6(12), 173-180. [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). Frontiers in Chemistry, 9, 798482. [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2019). Journal of Pharmaceutical Research International, 28(4), 1-11. [Link]
-
QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells. (2023). Journal of Taibah University Medical Sciences, 18(5), 1011-1024. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2007). Journal of Chemical Information and Modeling, 47(4), 1520–1529. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2022). Molecules, 27(19), 6668. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2020). Molecules, 25(16), 3633. [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). Molecules, 28(13), 5131. [Link]
-
ZINC database. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. (2025). Oriental Journal of Chemistry, 40(5). [Link]
-
Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. (2021). Materials Today: Proceedings, 45(Pt 5), 4683-4688. [Link]
-
Welcome to ZINC Is Not Commercial - A database of commercially-available compounds. (n.d.). Retrieved January 11, 2026, from [Link]
-
Virtual screening using the ligand ZINC database for novel lipoxygenase-3 inhibitors. (2013). Bioinformation, 9(19), 959–963. [Link]
-
ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. (2005). Journal of Chemical Information and Modeling, 45(1), 177–182. [Link]
-
ZINC Database | How to get all Drugs or Ligands Structures for Docking | Lec 51| Dr. Muhammad Naveed. (2021, December 31). YouTube. Retrieved January 11, 2026, from [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 6. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [ouci.dntb.gov.ua]
- 14. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 16. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 17. rcsb.org [rcsb.org]
- 18. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 19. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 20. proteopedia.org [proteopedia.org]
- 21. ZINC database - Wikipedia [en.wikipedia.org]
- 22. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 23. Virtual screening using the ligand ZINC database for novel lipoxygenase-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. echemi.com [echemi.com]
- 29. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. A review of protein-small molecule docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-formyl-1H-indole-7-carbonitrile
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-formyl-1H-indole-7-carbonitrile (CAS No. 467451-63-4).
Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this protocol has been developed by synthesizing data from closely related structural analogs, such as 3-formyl-1H-indole-5-carbonitrile, and adhering to established best practices for the disposal of nitrile and indole-containing organic compounds. This conservative approach ensures that the highest safety standards are met.
Hazard Assessment and Risk Profile
Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. Based on data from analogous indole-nitrile compounds, this compound should be handled as a hazardous substance with the following potential risks.[1][2][3]
Table 1: Presumed Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Potential Consequences |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion may lead to systemic toxic effects. |
| H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing harm. | |
| H332: Harmful if inhaled | Inhalation of dust can cause systemic toxicity. | |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can cause significant, potentially damaging, irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the nose, throat, and lungs. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic rash.[2] |
| Environmental | H400: Very toxic to aquatic life | Release into the environment can cause significant harm to aquatic ecosystems.[4][5] |
Given this profile, all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to ensure that this compound is managed safely from the point of generation to its final disposal.
Step 1: Immediate Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. The causality is simple: mixing incompatible waste streams can trigger dangerous chemical reactions.
-
Solid Waste:
-
Collect unreacted reagent, contaminated filter paper, and solid byproducts in a dedicated, robustly sealed plastic or glass container.
-
This container must be clearly labeled "Hazardous Waste."
-
Do not mix with other chemical wastes unless you have confirmed compatibility. Nitriles are incompatible with strong oxidizing agents and strong reducing agents.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions) in a dedicated, leak-proof, and shatter-resistant waste container (e.g., polyethylene or coated glass).
-
Segregate halogenated and non-halogenated solvent waste streams into separate containers, as disposal costs and methods differ significantly.
-
Ensure the container is properly vented if there is any risk of gas evolution, but otherwise kept tightly sealed.
-
-
Contaminated Sharps & Labware:
-
Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container.
-
Disposable labware (pipette tips, gloves, weighing boats) should be double-bagged in heavy-duty plastic bags, sealed, and placed in the solid waste container.[7]
-
Step 2: Proper Labeling and Container Management
Regulatory compliance and safety depend on accurate labeling. An unlabeled container is a critical safety failure.
-
Affix a "Hazardous Waste" label to every waste container immediately upon starting waste collection.
-
Fill out the label completely and accurately, including:
-
The full chemical name: "this compound" and any solvents or other chemicals present.
-
The approximate concentrations and volumes of each component.
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
-
Keep waste containers closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[7]
Step 3: Interim Storage in the Laboratory
-
Store waste containers in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Ensure the storage area has secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the largest container in case of a leak.
-
Store away from heat sources, direct sunlight, and incompatible materials, particularly strong acids, bases, oxidizers, and reducing agents.[6]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not allow hazardous waste to accumulate in the lab for more than 90 days from the accumulation start date.[7]
-
Follow all institution-specific procedures for waste transfer and documentation.
Decontamination and Spill Management
Accidents happen; a prepared response is essential.
-
Glassware Decontamination:
-
Rinse contaminated glassware with a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol) to dissolve the residue.
-
Collect this first rinse as hazardous liquid waste.
-
Subsequent washing with soap and water can then be performed.
-
-
Spill Response (Solid Powder):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (lab coat, gloves, safety goggles, and an N95 dust mask), gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated container.
-
Wipe the area with a damp cloth or sponge, collecting the cloth as solid hazardous waste.
-
Decontaminate the area with soap and water.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the disposal of this compound.
References
-
This compound CAS#: 467451-63-4 . ChemWhat. [Link]
-
3-formyl-1H-indole-7-carboxylic Acid Safety and Hazards . PubChem, National Institutes of Health. [Link]
-
3-Formyl-1H-indole-5-carbonitrile Safety and Hazards . PubChem, National Institutes of Health. [Link]
-
Nitriles Waste Compatibility Chart . CP Lab Safety. [Link]
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation . ResearchGate. [Link]
Sources
- 1. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Safe Handling of 3-formyl-1H-indole-7-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-formyl-1H-indole-7-carbonitrile, a key building block in various therapeutic discovery pipelines.[1] By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for information on the safe handling of this and similar chemical entities.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on the toxicological data of analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly. The primary anticipated hazards are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
The presence of the nitrile group (-C≡N) warrants particular caution, as nitrile compounds can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids.
Table 1: Summary of Anticipated Hazards and GHS Classifications
| Hazard Category | Anticipated GHS Classification | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Based on data for 3-formyl-1H-indole-5-carbonitrile.[2] |
| Skin Corrosion/Irritation | Category 2 | Based on data for analogous indole compounds.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Based on data for analogous indole compounds.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Based on data for analogous indole compounds.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound.[5][6]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield worn over safety glasses is required.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a range of chemicals and are a suitable choice for handling this compound.[5] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
-
Body Protection: A standard laboratory coat should be worn at all times.[5] Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[5]
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
-
Review Safety Information: Before beginning any procedure, thoroughly review this guide and any other available safety information.[9][10]
Handling the Compound
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: To minimize the generation of airborne dust, handle the solid compound with care. Use a spatula for transfers and weigh the material in a tared container within the fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep this compound away from strong acids and oxidizing agents to prevent potentially vigorous reactions.[8]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed emergency plan is vital.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
In Case of a Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
Storage and Disposal: Responsible Management
Proper storage and disposal are critical for laboratory safety and environmental protection.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it segregated from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: All waste containing this compound must be treated as hazardous waste.[12]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate waste container. Do not mix with acidic waste streams.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[13]
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Chemical Handling Safety & PPE Requirements. Power Engineering. [Link]
-
How To Choose The Right PPE For Chemical Handling. Hazchem Safety. [Link]
-
3-Formyl-1H-indole-5-carbonitrile. PubChem. [Link]
-
3-formyl-1H-indole-7-carboxylic Acid. PubChem. [Link]
-
Kovacs Indole Reagent. Lab Supply. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
3-FORMYL-1H-INDOLE-4-CARBONITRILE. LookChem. [Link]
-
What are the precautions when using 98% Indole? Jinjing Chemical Blog. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
INDOLE TEST REAGENTS. iGEM. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Formyl-1H-indole-5-carbonitrile | C10H6N2O | CID 28504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazchemsafety.com [hazchemsafety.com]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asmg.com [asmg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. support.hpe.com [support.hpe.com]
- 12. vumc.org [vumc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
